Benz[c]acridine
Description
Structure
3D Structure
Properties
IUPAC Name |
benzo[c]acridine | |
|---|---|---|
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InChI |
InChI=1S/C17H11N/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)18-17(14)15/h1-11H | |
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InChI Key |
OAPPEBNXKAKQGS-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4N=C32 | |
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Molecular Formula |
C17H11N | |
| Record name | BENZ[C]ACRIDINE | |
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DSSTOX Substance ID |
DTXSID9059759 | |
| Record name | Benz[c]acridine | |
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Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benz[c]acridine is a solid., Yellow solid; [HSDB] | |
| Record name | BENZ[C]ACRIDINE | |
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| Record name | Benz(c)acridine | |
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Solubility |
Very slightly soluble in water, Very soluble in benzene, ether and ethanol, Soluble in acetone | |
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Vapor Pressure |
0.00000035 [mmHg] | |
| Record name | Benz(c)acridine | |
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Color/Form |
Yellow needles | |
CAS No. |
225-51-4 | |
| Record name | BENZ[C]ACRIDINE | |
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| Record name | BENZ(C)ACRIDINE | |
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Melting Point |
108 °C | |
| Record name | BENZ(C)ACRIDINE | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Properties of Benz[c]acridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz[c]acridine, a polycyclic aromatic heterocycle, represents a core scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities, with a particular focus on its potential as an anticancer agent. As a Senior Application Scientist, this document is structured to deliver not just factual information, but also to provide insights into the causality behind experimental choices and to ground the presented data in established scientific principles.
Chemical Structure and Physicochemical Properties
This compound is a nitrogen-containing heterocyclic compound with the chemical formula C₁₇H₁₁N.[1] It is one of the three possible isomers of benzacridine, which are formed by the fusion of a benzene ring to the acridine core at different positions. The isomers are:
-
Benz[a]acridine
-
Benz[b]acridine
-
This compound
The position of the fused benzene ring significantly influences the electronic distribution, steric hindrance, and ultimately, the biological and physical properties of the molecule.
Isomeric Distinction and Core Structure
The core of this compound is a planar, aromatic system. This planarity is a crucial feature that underpins its primary mechanism of biological action: intercalation into DNA.
Caption: Isomeric forms of Benzacridine.
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁N | [1] |
| Molecular Weight | 229.28 g/mol | [1] |
| Appearance | Fine white to yellow powder/needles | [1][2] |
| Melting Point | 108 °C | [1][2] |
| Solubility | Very slightly soluble in water. Soluble in benzene, ether, ethanol, and acetone. | [1] |
| pKa | 4.70 | [1] |
The low water solubility and relatively high lipophilicity (logP) are important considerations for drug delivery and formulation. The pKa indicates that this compound is a weak base.
Synthesis of this compound and Its Derivatives
The synthesis of the this compound scaffold is a key step in exploring its therapeutic potential. Several synthetic strategies have been developed, with the Bernthsen acridine synthesis being a classical and versatile method.
Bernthsen Acridine Synthesis
The Bernthsen synthesis involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures.[3][4][5] This reaction proceeds via an electrophilic aromatic substitution followed by cyclization and dehydration.
Caption: General workflow of the Bernthsen Acridine Synthesis.
Experimental Protocol: Classical Bernthsen Synthesis of Acridine (Adaptable for this compound) [3]
-
Reactant Preparation: In a sealed glass tube, combine equimolar amounts of the appropriate diarylamine (for this compound, this would be a naphthyl-phenylamine) and a carboxylic acid (e.g., formic acid for the unsubstituted acridine).
-
Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride (0.1-0.5 equivalents). The use of anhydrous catalyst is crucial as moisture can deactivate it.[6]
-
Reaction: Heat the sealed tube to 250-300°C for 4-6 hours. The reaction proceeds under autogenous pressure.
-
Work-up:
-
Cool the tube to room temperature and cautiously open it to release any pressure.
-
Dilute the contents with water.
-
Extract with dilute hydrochloric acid (10%) to remove the zinc chloride.
-
Basify the aqueous layer with a 10% sodium hydroxide solution to a pH of 10-12 to precipitate the free acridine base.
-
-
Extraction and Purification:
-
Extract the product into an organic solvent such as diethyl ether or benzene.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the final product by vacuum distillation or recrystallization from a suitable solvent like ethanol or petroleum ether.
-
One-Pot Synthesis of this compound Derivatives
Modern synthetic approaches often favor one-pot, multi-component reactions for their efficiency and atom economy. A notable example is the synthesis of 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives.[7]
Experimental Protocol: One-Pot Synthesis of Tetrahydrobenzo[c]acridin-8(9H)-one Derivatives [7]
-
Catalyst Activation: Activate sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H) (0.02 g) in a vacuum at 100°C.
-
Reactant Addition: After cooling the catalyst to room temperature, add 5,5-dimethylcyclohexane-1,3-dione (2 mmol), an aromatic aldehyde (2 mmol), and 1-naphthylamine (2 mmol).
-
Reaction: Heat the mixture at 140°C under solvent-free conditions for the appropriate time (monitored by TLC).
-
Work-up and Purification:
-
After the reaction is complete, dissolve the mixture in hot ethanol to separate the catalyst by filtration.
-
Cool the filtrate to afford the pure product.
-
The catalyst can be washed, dried, and recycled.
-
Characterization and Analysis
Accurate characterization of this compound and its derivatives is essential for confirming their structure and purity. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation patterns of aromatic compounds are often characterized by stable molecular ions.[10] For this compound, the molecular ion peak at m/z 229 would be prominent.[1]
-
UV-Visible (UV-Vis) Spectroscopy: this compound exhibits characteristic UV absorption maxima. For instance, a maximum detection wavelength has been reported at 384 nm.[1]
-
Fluorescence Spectroscopy: Acridine and its derivatives are known for their fluorescent properties.[11][12] The emission spectra are sensitive to the solvent polarity and substitution on the acridine core, making them useful for various sensing applications.
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and assessing the purity of fractions during purification.[6]
-
Column Chromatography: This is a standard technique for purifying this compound from unreacted starting materials and byproducts.[13][14] Silica gel is a common stationary phase, with eluent systems typically consisting of a mixture of a non-polar solvent (like hexane or chloroform) and a more polar solvent (like ethyl acetate or methanol).
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are powerful analytical techniques for determining the purity of the final product and for quantitative analysis.[1]
Experimental Protocol: General Purification by Column Chromatography [13]
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent: A common mobile phase is a mixture of chloroform and methanol (e.g., 50:1). The polarity of the eluent can be adjusted based on the polarity of the specific this compound derivative.
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack it into a column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Experimental Protocol: General Recrystallization [15]
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Dissolve the impure compound in a minimum amount of the boiling solvent.
-
Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity to remove insoluble impurities and the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
Biological Activity and Therapeutic Potential
The planar structure of this compound allows it to function as a DNA intercalating agent, which is the primary basis for its significant anticancer activity.[16]
Mechanism of Action
The primary mechanisms through which benz[c]acridines exert their cytotoxic effects include:
-
DNA Intercalation: The planar aromatic ring system inserts itself between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with replication and transcription processes.
-
Topoisomerase Inhibition: this compound derivatives can inhibit the activity of topoisomerase enzymes, which are crucial for managing DNA topology during replication. This leads to DNA strand breaks and ultimately, apoptosis.[16]
Caption: Key mechanisms of anticancer action for this compound derivatives.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the acridine core.[16]
-
Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as a chloro group, can enhance DNA binding and cytotoxic activity.[16]
-
Bulky substituents: Conversely, the presence of bulky substituents can decrease activity, likely due to steric hindrance that impedes efficient DNA intercalation.[16]
-
Methyl substitution: Studies have shown that certain methyl-substituted benz[c]acridines exhibit carcinogenic activity, while the unsubstituted parent compound and other derivatives are inactive in this regard.[17][18] This highlights the critical role of substituent positioning in determining the biological outcome.
In Vitro Cytotoxicity
Numerous studies have evaluated the in vitro cytotoxicity of this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying their potency.
| Compound | Substitution Pattern | MCF-7 (Breast) IC₅₀ (µM) | A2780 (Ovarian) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | PC3 (Prostate) IC₅₀ (µM) | LNCaP (Prostate) IC₅₀ (µM) |
| 4c | Phenyl group at C-7 | 10.34 | 12.65 | 15.87 | 18.92 | 9.87 | 14.32 | 8.65 | 11.43 |
| 4g | 4-Chlorophenyl group at C-7 | 7.89 | 9.54 | 11.23 | 14.56 | 7.54 | 10.87 | 6.43 | 8.98 |
Data adapted from a study on benzo[c]acridine-diones.[16]
Toxicology and Metabolism
The toxicological profile of benz[c]acridines is a critical aspect of their evaluation for therapeutic use.
Carcinogenicity and Mutagenicity
As mentioned, certain methyl-substituted benz[c]acridines have been identified as carcinogenic.[17] The mutagenicity of this compound is attributed to its metabolic activation to reactive intermediates that can form adducts with DNA.[1]
Metabolism
The metabolic activation of this compound primarily occurs in the liver and involves oxidation by cytochrome P450 enzymes.[1] The main metabolic pathways include:
-
Oxidation to phenols and dihydrodiols.
-
Formation of bay-region diol epoxides and tetrahydro epoxides, which are potent mutagens. [1]
The position of the nitrogen atom in the benzacridine structure has been shown to be important for its biological activity, with this compound metabolites being substantially more active in mutagenicity tests than those of benz[a]acridine.[1]
Conclusion
This compound is a versatile and potent heterocyclic scaffold with significant potential in the development of novel anticancer agents. Its planar structure allows for effective DNA intercalation and topoisomerase inhibition, leading to cytotoxic effects in cancer cells. The ability to readily modify the this compound core through various synthetic routes provides a rich platform for structure-activity relationship studies aimed at optimizing potency and selectivity. A thorough understanding of its synthesis, characterization, biological mechanisms, and toxicological profile, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness the therapeutic potential of this important class of compounds.
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Physical and Chemical Properties of Benz[c]acridine: A Technical Guide
Executive Summary
Benz[c]acridine (CAS: 225-51-4), also known as 3,4-benzacridine or
Molecular Architecture & Electronic Structure
Structural Nomenclature
This compound consists of an acridine core fused with a benzene ring in an angular configuration. This angularity imparts distinct electronic properties compared to the linear isomer, benz[b]acridine.
-
Formula:
-
Numbering System: The IUPAC system assigns the nitrogen atom to position 7. The "K-region" (a site of high electron density and metabolic activation) corresponds to the C3–C4 bond.
Electronic Character
The nitrogen atom contains a lone pair in an
Physicochemical Profile
The following data consolidates experimental values essential for handling and characterization.
| Property | Value | Notes |
| Physical State | Solid (Needles) | Crystallizes as yellow needles from benzene/ethanol.[1][4] |
| Melting Point | 108 °C | Consistent with high lattice energy of planar stacks.[1][4] |
| Boiling Point | ~361 °C | Estimated; decomposes at high temperatures.[1][4] |
| pKa (Conjugate Acid) | 4.25 – 4.70 | Weaker base than acridine (pKa 5.[1][4]6) due to extended conjugation reducing N-electron availability.[1] |
| Log P (Octanol/Water) | 4.80 | Highly lipophilic; readily crosses cellular membranes.[1][4] |
| Solubility | Soluble | Benzene, Ether, Ethanol, Acetone, Chloroform.[1][4] |
| Solubility | Insoluble/Sparingly | Water (< 0.1 mg/L without pH adjustment).[1][4] |
| UV-Vis Absorption | Secondary peaks at 355, 364, 374 nm (in cyclohexane).[1][4] | |
| Fluorescence | Blue-Green emission | Highly dependent on solvent polarity and pH.[1][4] |
Chemical Reactivity & Synthesis[1][4][8][10][11][12][13][14]
Core Synthesis Protocol: Modified Bernthsen Reaction
While modern catalytic methods exist for derivatives, the classic Bernthsen synthesis remains the most direct route to the parent scaffold. This protocol involves the condensation of N-phenyl-1-naphthylamine with formic acid.[1][4]
Reaction Logic: The reaction proceeds via an electrophilic aromatic substitution where the carbonyl carbon of the acid attacks the electron-rich naphthyl ring, followed by cyclization and dehydration.
Step-by-Step Methodology:
-
Precursors: Combine N-phenyl-1-naphthylamine (1.0 eq) and Formic acid (1.2 eq) in a reaction vessel.
-
Catalyst: Add anhydrous Zinc Chloride (
) (3.0 eq). The Lewis acid is critical for activating the carbonyl group and facilitating ring closure. -
Conditions: Heat the mixture to 200–210 °C for 1 hour. Alternatively, microwave irradiation (200 W, 10 min) can be used to improve yield and reduce tar formation.[1]
-
Work-up:
-
Cool the reaction melt to room temperature.
-
Dissolve the residue in hot ethanol or dilute HCl.
-
Basify with Ammonium Hydroxide (
) to precipitate the free base.
-
-
Purification: Recrystallize the crude yellow solid from benzene or ethanol to yield pure this compound needles.
Figure 1: Modified Bernthsen synthesis pathway for this compound.[1][4]
Chemical Reactivity[1][4]
-
Electrophilic Substitution: The ring system is susceptible to electrophilic attack (nitration, halogenation). The positions para to the nitrogen are generally most reactive.
-
N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide) readily forms quaternary ammonium salts (benz[c]acridinium ions), which significantly alters water solubility and DNA binding affinity.[1]
-
Oxidation: Vigorous oxidation (e.g.,
) can cleave the rings, typically yielding dicarboxylic acids, whereas metabolic oxidation is more specific (see below).[1]
Biological Interface & Toxicology
DNA Intercalation Mechanism
This compound binds to DNA primarily through intercalation .[1] The planar tetracyclic system inserts itself between adjacent base pairs of the DNA double helix.
-
Binding Affinity: The binding constant (
) is lower than that of the linear benz[b]acridine but sufficient to cause frameshift mutations in bacterial assays (Ames test). -
Structural Impact: Intercalation causes local unwinding of the DNA helix and lengthening of the phosphate backbone, which can inhibit replication and transcription enzymes (e.g., Topoisomerase II).
Metabolic Activation (Bioactivation)
Like many PAHs, this compound is a "pro-carcinogen" requiring metabolic activation to exert genotoxicity.[1] This process is mediated by Cytochrome P450 enzymes (primarily CYP1A1 and CYP1B1).
The K-Region Pathway:
-
Epoxidation: CYP450 oxidizes the 3,4-double bond (the "K-region") to form the 3,4-epoxide.[1]
-
Hydrolysis: Epoxide Hydrolase opens the ring to form the trans-3,4-dihydrodiol.
-
Re-epoxidation: A second CYP450 oxidation creates the ultimate carcinogen: the 3,4-diol-1,2-epoxide .[1][4] This highly reactive electrophile covalently binds to the exocyclic amino groups of guanine in DNA.
Figure 2: Metabolic activation pathway of this compound leading to genotoxicity.[1]
Analytical Methodologies
For researchers monitoring this compound in environmental samples or biological matrices, the following detection parameters are standard:
-
UV-Vis Spectrophotometry:
-
Quantification: Measure absorbance at 384 nm (most sensitive band).
-
Solvent: Cyclohexane or Ethanol.
-
Limit of Detection: ~2.3
(method dependent).
-
-
Fluorescence Spectroscopy:
-
Chromatography (GC/MS):
References
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. this compound. Vol 32. World Health Organization. Link
-
PubChem Compound Summary. this compound (CID 9181).[1] National Center for Biotechnology Information. Link[1]
-
Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd. (Classic text on acridine chemistry).[1][7][9][10]
-
Warshawsky, D., et al. (1996).[1] "Carcinogenicity of 7H-dibenzo[c,g]carbazole and its derivatives." Journal of Toxicology and Environmental Health. Link
-
NIST Chemistry WebBook. this compound Spectral Data. Link
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A Comprehensive Technical Guide to the Synthesis of Benz[c]acridine Derivatives
Introduction: The Significance of the Benz[c]acridine Scaffold
Benz[c]acridines are a class of polycyclic aromatic hydrocarbons containing a fused benzene, naphthalene, and pyridine ring system. This unique structural motif imparts a range of significant biological and photophysical properties, making its derivatives highly sought after in medicinal chemistry and materials science.[1][2] In the realm of drug development, this compound derivatives have demonstrated potent anticancer activities, often attributed to their ability to intercalate with DNA and inhibit key enzymes such as topoisomerase.[1][3] Furthermore, their inherent fluorescence and rigid planar structure have led to their exploration as components in organic light-emitting diodes (OLEDs) and chemical sensors.
The strategic synthesis of specifically substituted this compound derivatives is paramount to modulating their activity and exploring structure-activity relationships (SAR).[4][5] This in-depth guide provides a comprehensive overview of the core synthetic pathways for accessing the this compound scaffold, with a focus on the underlying mechanisms, experimental considerations, and modern advancements in the field.
Classical Synthetic Strategies: Building the Core Heterocycle
The construction of the this compound framework has historically relied on several named reactions that form the bedrock of acridine synthesis. These methods, while often requiring harsh conditions, remain relevant for their reliability and access to a variety of substitution patterns.
The Bernthsen Acridine Synthesis: A Cornerstone Approach
The Bernthsen acridine synthesis is a classical and widely employed method for the preparation of acridines and their benzo-fused analogues.[2][6] The reaction involves the condensation of a diarylamine with a carboxylic acid or its anhydride in the presence of a Lewis acid catalyst, typically zinc chloride, at elevated temperatures.[7][8] For the synthesis of benz[c]acridines, the key diarylamine precursor is an N-aryl-1-naphthylamine.
The causality behind this reaction lies in the electrophilic activation of the carboxylic acid by the Lewis acid, which facilitates an electrophilic aromatic substitution onto the electron-rich diarylamine. Subsequent intramolecular cyclization and dehydration lead to the formation of the acridine ring system.
Reaction Mechanism Overview:
Caption: The Bernthsen Acridine Synthesis Workflow.
A significant challenge in the Bernthsen synthesis is the often harsh reaction conditions, with temperatures ranging from 200 to 270°C, which can lead to low yields and the formation of byproducts such as acridones through oxidation.[6][8] Modern modifications, such as the use of polyphosphoric acid (PPA) or microwave irradiation, can mitigate these issues by allowing for lower reaction temperatures and significantly reduced reaction times.[8][9]
Experimental Protocol: Synthesis of 5,7-Dimethylthis compound (Illustrative)[8]
-
Reactant Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine N-(naphthalen-1-yl)-m-toluidine (1 equivalent) and anhydrous zinc chloride (4 equivalents).
-
Reaction Initiation: Add acetic acid (5-10 equivalents) to the mixture.
-
Heating: Heat the reaction mixture in a sand bath or heating mantle to 220-240°C.
-
Reaction Monitoring: Maintain the temperature and stir the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Carefully neutralize the solidified mass with a 10% aqueous sodium hydroxide solution until strongly alkaline.
-
Extraction: Extract the crude product with dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Conventional Heating[6][8] | Microwave Irradiation[9] |
| Temperature | 200-270°C | 200-210°C |
| Time | 4-24 hours | 5-15 minutes |
| Catalyst | Zinc Chloride | Zinc Chloride |
| Typical Yield | Moderate | Good to Excellent |
The Friedländer Annulation: A Versatile Alternative
The Friedländer synthesis offers another powerful route to quinolines and, by extension, benz[c]acridines.[10] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester.[7][11] For this compound synthesis, a key starting material would be 1-amino-2-naphthaldehyde or a related ketone.
The reaction proceeds through an initial aldol-type condensation followed by intramolecular cyclization and dehydration to form the quinoline ring. The choice of catalyst, which can range from acids to bases, is crucial for controlling the reaction pathway and yield.[10][12]
Logical Flow of the Friedländer Synthesis:
Caption: Key steps in the Friedländer annulation.
Ullmann Condensation and Subsequent Cyclization
The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[13] This reaction can be strategically employed to synthesize the diarylamine precursor required for the Bernthsen synthesis or for a subsequent intramolecular cyclization to form an acridone, which can then be reduced to the corresponding this compound.[11][14]
The traditional Ullmann condensation often requires high temperatures and stoichiometric amounts of copper.[13] However, modern advancements have led to the development of more efficient catalytic systems using copper(I) salts with various ligands, allowing for milder reaction conditions.
Modern Synthetic Methodologies: Expanding the Toolkit
While classical methods provide a solid foundation, contemporary organic synthesis has introduced a range of innovative techniques for the construction of the this compound scaffold, often offering improved efficiency, milder conditions, and greater functional group tolerance.
One-Pot Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single step.[3][15] Several MCRs have been developed for the synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives. A notable example involves the one-pot condensation of an aromatic aldehyde, 1-naphthylamine, and dimedone or 1,3-indanedione.[3][15]
These reactions are often catalyzed by solid acid catalysts, such as sulfonic acid functionalized SBA-15, which offer the advantages of easy separation and reusability.[3] The use of solvent-free conditions or environmentally benign solvents further enhances the green credentials of these methods.[3]
Workflow for a Three-Component Synthesis of Tetrahydrobenzo[c]acridin-8(9H)-ones:
Caption: A streamlined multi-component reaction approach.
Transition-Metal Catalyzed C-H Activation/Annulation
Transition-metal catalysis has revolutionized organic synthesis by enabling the direct functionalization of otherwise inert C-H bonds.[16][17] This strategy has been applied to the synthesis of acridine derivatives through various C-H activation and annulation cascades. These methods offer high atom economy and can provide access to novel substitution patterns that are difficult to achieve through classical routes.
For instance, rhodium-catalyzed multiple C-H activation and amination reactions between amidines and alkynes have been developed for the synthesis of N-heterocycles.[16] While direct application to benz[c]acridines is an emerging area, the principles of C-H activation hold significant promise for future synthetic innovations.
Photochemical Syntheses
Photochemical reactions, which utilize light energy to drive chemical transformations, can offer unique reactivity and selectivity.[18] While less common for the core synthesis of benz[c]acridines, photochemical methods can be employed for the derivatization or in specific cyclization steps. For example, the photoalkylation of acridine with carboxylic acids has been reported.[7] The development of novel photocatalytic systems may open new avenues for the synthesis of this compound derivatives under mild and controlled conditions.[19]
Conclusion and Future Outlook
The synthesis of this compound derivatives has evolved from classical, high-temperature condensations to modern, highly efficient multi-component and transition-metal-catalyzed reactions. The choice of synthetic pathway is dictated by the desired substitution pattern, scale of the reaction, and available starting materials.
Future research in this field will likely focus on the development of even more sustainable and atom-economical synthetic methods. The continued exploration of C-H activation, photoredox catalysis, and flow chemistry will undoubtedly lead to novel and more efficient routes to this important class of heterocyclic compounds, further enabling their application in medicine and materials science.
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Synthesis, Reactions and Medicinal Uses of Acridine. Pharmaguideline.
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Efficient synthesis of benzoacridines and indenoquinolines catalyzed by acidic magnetic dendrimer. Scientific Reports.
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Relationship between resonance energy and carcinogenic activity of benz[c]acridines. Anticancer Research.
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
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Conrad-Limpach Reaction. Cambridge University Press.
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Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules.
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The Environmental Odyssey of Benz[c]acridine: A Technical Guide to its Sources, Fate, and Analysis
Introduction: The Significance of a Heterocyclic Contaminant
Benz[c]acridine is a polycyclic aromatic hydrocarbon (PAH) derivative containing a nitrogen heteroatom within its fused ring structure, classifying it as an azaarene. Unlike many industrial chemicals, this compound is not commercially produced or used.[1] Its environmental significance stems entirely from its unintentional formation during the incomplete combustion of nitrogen-containing organic matter. As a member of the broader class of PAHs, many of which are known for their carcinogenic and mutagenic properties, this compound is a compound of concern for environmental and human health. Its presence in various environmental compartments necessitates a thorough understanding of its sources, transformation pathways, and ultimate fate. This guide provides a comprehensive technical overview for researchers, environmental scientists, and drug development professionals engaged in the study of this important environmental contaminant.
Part 1: Environmental Sources and Formation Mechanisms
The journey of this compound into the environment is intrinsically linked to high-temperature processes involving organic materials. Its formation is a complex interplay of pyrolysis and pyrosynthesis reactions.
Primary Anthropogenic Sources
The vast majority of this compound in the environment originates from human activities. Key sources include:
-
Fossil Fuel Combustion: The burning of coal, crude oil, and gasoline in power plants, industrial boilers, and vehicles is a major contributor.[2] Emissions from residential coal-burning furnaces and oil refineries have been specifically identified as sources.[1]
-
Industrial Processes: Coke oven emissions are a significant source of this compound.[1] It is also found in coal tar and creosote, which are used in various industrial applications, including wood preservation and the manufacturing of dyes and plastics.[1][2]
-
Waste Incineration: The high-temperature burning of municipal and industrial waste can lead to the formation and release of this compound.
-
Tobacco Smoke: this compound is a known component of cigarette smoke and its condensate, posing a direct exposure risk.[1]
Natural Sources
While anthropogenic activities are the dominant source, natural combustion events also contribute to the environmental burden of this compound:
-
Forest Fires: The large-scale combustion of biomass during forest fires releases a complex mixture of PAHs and azaarenes, including this compound, into the atmosphere.[1]
-
Volcanic Eruptions: Volcanic activity can also release these compounds, though their contribution to the global budget is less significant than that of forest fires and anthropogenic sources.[1]
Formation Pathways: A Glimpse into Pyrosynthesis
The formation of this compound during combustion is a complex process that is not fully elucidated. However, it is generally understood to occur through two main mechanisms: pyrolysis and pyrosynthesis.[3]
-
Pyrolysis: At high temperatures and in the absence of sufficient oxygen, large organic molecules, including those containing nitrogen (like amino acids in biomass), break down into smaller, unstable fragments and radicals.[1]
-
Pyrosynthesis: These reactive fragments then recombine to form larger, more stable aromatic structures. The incorporation of nitrogen-containing fragments into the growing aromatic system leads to the formation of azaarenes like this compound.
The diagram below illustrates the general conceptual pathway for the formation of this compound from the incomplete combustion of organic matter.
Sources
An In-Depth Technical Guide to the In Vivo Metabolic Pathways of Benz[c]acridine
Abstract
Benz[c]acridine, a member of the aza-polycyclic aromatic hydrocarbon (aza-PAH) class, is a compound of significant toxicological interest due to its carcinogenic potential. Its biological activity is intrinsically linked to its metabolic fate within a living organism. This technical guide provides a comprehensive overview of the in vivo metabolic pathways of this compound, synthesized from foundational in vitro and microsomal studies. We will delve into the enzymatic machinery responsible for its biotransformation, the resulting metabolites, and the analytical methodologies employed to elucidate these complex processes. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and carcinogen research.
Introduction: The Toxicological Significance of this compound Metabolism
This compound is a nitrogen-containing heterocyclic aromatic compound found in various environmental and occupational settings.[1] Like its non-heterocyclic counterparts, the polycyclic aromatic hydrocarbons (PAHs), the carcinogenicity of this compound is not inherent to the parent molecule but is a consequence of its metabolic activation.[2] The metabolic transformation of xenobiotics is typically a two-phase process designed to enhance water solubility and facilitate excretion.[3]
-
Phase I Metabolism: Introduces or exposes functional groups (e.g., hydroxyl, epoxide) through oxidation, reduction, or hydrolysis. This phase is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[4][5]
-
Phase II Metabolism: Involves the conjugation of the modified compound with endogenous polar molecules (e.g., glucuronic acid, sulfate, glutathione), further increasing its hydrophilicity.[3]
While this process is largely a detoxification mechanism, Phase I can paradoxically lead to the formation of highly reactive electrophilic intermediates. These intermediates can covalently bind to cellular macromolecules like DNA, forming DNA adducts that can initiate mutagenesis and carcinogenesis.[6][7] Therefore, a thorough understanding of the in vivo metabolic pathways of this compound is paramount for assessing its carcinogenic risk.
Phase I Metabolism: The Duality of Bioactivation and Detoxification
The initial and rate-limiting step in the metabolism of this compound is orchestrated predominantly by Cytochrome P450 enzymes located in the endoplasmic reticulum of cells, particularly in the liver and lungs.[4][8][9]
Key Oxidative Pathways
Studies using rat liver and lung microsomes have identified several key oxidative pathways for this compound and its derivatives.[8][10][11]
-
Epoxidation and Dihydrodiol Formation: The primary metabolic route involves the formation of epoxides across the double bonds of the aromatic rings.[8][10] These epoxides are then hydrolyzed by the enzyme epoxide hydrolase to form trans-dihydrodiols.[8][10] Key identified metabolites include the 5,6-dihydrodiol, with other unidentified dihydrodiols and monohydroxy derivatives also being detected.[9]
-
K-Region and Non-K-Region Oxidation: Oxidation can occur at different locations on the molecule. K-region oxidation, which was found to be induced by phenobarbital treatment, is a significant pathway.[8][9] Conversely, the formation of non-K-region metabolites, such as the precursor to the ultimate carcinogenic bay-region diol epoxides, increases after treatment with inducers like benzo[k]fluoranthene.[8]
-
N-Oxidation: The presence of the nitrogen heteroatom allows for N-oxidation, which has been proposed as a likely metabolic pathway for this compound.[2][8][10]
The Bay-Region Theory and Ultimate Carcinogens
The "bay-region" theory of PAH carcinogenesis posits that diol epoxides in the bay region of the molecule are the ultimate carcinogenic metabolites. For this compound, the bay-region 3,4-diol-1,2-epoxides are considered the most mutagenic derivatives.[9][12] Metabolic activation studies have shown that the this compound 3,4-dihydrodiol is metabolized to highly mutagenic products.[9] However, while in vitro studies strongly support this activation pathway, unequivocal evidence for the in vivo formation of the ultimate carcinogen—the t-3,4-dihydrodiol-1,2-epoxide—has not been definitively obtained.[8][10]
Caption: Phase I metabolic activation of this compound.
Phase II Metabolism: Conjugation for Excretion
Following Phase I oxidation, the resulting metabolites undergo Phase II conjugation reactions to further increase their water solubility and facilitate their elimination from the body, primarily through bile and urine.[3][13] While specific in vivo studies on the Phase II metabolism of this compound are limited, the pathways can be extrapolated from studies of similar PAHs.
-
Glucuronidation: Mediated by UDP-glucuronosyltransferases (UGTs), this is a major pathway for conjugating hydroxylated metabolites.
-
Sulfonation: Catalyzed by sulfotransferases (SULTs), this pathway also targets phenolic metabolites.
-
Glutathione Conjugation: Glutathione S-transferases (GSTs) conjugate reactive epoxide intermediates, representing a critical detoxification pathway that prevents them from binding to DNA.
The balance between Phase I activation and Phase II detoxification is a critical determinant of the overall carcinogenic potential of this compound.
Caption: General pathways of Phase II metabolism for xenobiotics.
In Vivo Experimental Design and Protocols
Studying the metabolism of this compound in vivo requires a carefully designed experimental protocol. The following outlines a generalized approach based on methodologies for related compounds.[14][15]
Animal Model and Dosing
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a commonly used model.[14][15] Animals should be acclimated for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing Vehicle: A suitable vehicle, such as a mixture of Cremophor EL, ethanol, and saline, is used to solubilize the lipophilic this compound for administration.[14]
-
Administration: Dosing can be performed via intraperitoneal (i.p.) injection or intravenous (i.v.) injection, depending on the study's objectives.
Sample Collection and Preparation
-
Metabolism Cages: House animals in individual metabolism cages to allow for the separate collection of urine and feces.
-
Bile Duct Cannulation: For direct analysis of biliary excretion, cannulate the bile duct of anesthetized rats.
-
Collection Timeline: Collect samples at predetermined time points (e.g., 0-24h, 24-48h) post-dosing.
-
Tissue Harvesting: At the end of the study, euthanize the animals and harvest key metabolic organs such as the liver, lungs, and kidneys.
-
Extraction: Metabolites are extracted from biological matrices using solid-phase extraction (SPE) or liquid-liquid extraction.[16][17] For conjugated metabolites, enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) is often required to release the parent metabolite before extraction.[13]
Caption: A typical workflow for in vivo metabolism studies.
Analytical Methodologies for Metabolite Characterization
A suite of advanced analytical techniques is necessary to separate, identify, and quantify the diverse range of this compound metabolites from complex biological samples.[16][18][19]
| Technique | Principle | Application in this compound Metabolism Studies |
| HPLC/UHPLC | High-Performance/Ultra-High-Performance Liquid Chromatography separates compounds based on their affinity for a stationary phase. | Separates parent this compound from its various polar metabolites prior to detection.[18] |
| GC/MS | Gas Chromatography/Mass Spectrometry separates volatile compounds and identifies them based on their mass-to-charge ratio and fragmentation pattern. | Used in seminal studies to identify key metabolites like dihydrodiols from microsomal incubations.[8] |
| LC-MS/MS | Liquid Chromatography coupled with Tandem Mass Spectrometry provides separation, mass information, and structural data from fragmentation patterns. | The cornerstone for modern metabolite identification, enabling the elucidation of metabolite structures from complex biological matrices.[18] |
| ³²P-Postlabeling | A highly sensitive method to detect DNA adducts. DNA is digested, adducted nucleotides are radiolabeled with ³²P, and then separated by chromatography. | Used to detect and quantify DNA adducts formed in vivo, providing a direct measure of the genotoxic potential of metabolic activation.[16] |
Toxicological Implications and Future Directions
The metabolic profile of this compound directly informs its toxicological risk. The balance between the formation of reactive intermediates, such as bay-region diol epoxides, and their detoxification through Phase II conjugation determines the extent of DNA adduct formation.[20][21] Studies have shown that the bay-region diol epoxides of this compound are significantly more mutagenic than other derivatives, highlighting the critical role of this specific metabolic activation pathway.[9][12]
While significant progress has been made using in vitro systems, there remains a need for comprehensive in vivo studies to definitively characterize the full spectrum of this compound metabolites, their pharmacokinetic profiles, and their ultimate fate. Future research should focus on:
-
Definitive in vivo identification of the ultimate carcinogenic diol-epoxides.
-
Quantitative analysis of the contribution of different CYP450 isoforms to both activation and detoxification in vivo.
-
Elucidation of the complete Phase II conjugation profile and its impact on excretion and detoxification.
-
Comparative metabolism studies across different species to improve human risk assessment.
Conclusion
The in vivo metabolism of this compound is a complex process governed by a delicate interplay of Phase I and Phase II enzymes. The primary pathway involves CYP450-mediated oxidation to form epoxides, dihydrodiols, and phenols. A critical bioactivation step is the formation of a bay-region 3,4-dihydrodiol, which can be further oxidized to a highly mutagenic diol-epoxide. This activation is counterbalanced by Phase II conjugation reactions that facilitate detoxification and excretion. Understanding this metabolic landscape is essential for predicting the carcinogenic potential of this compound and for developing strategies to mitigate its health risks.
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Benz[c]acridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword: Navigating the Duality of a Planar Scaffold
The tetracyclic framework of benz[c]acridine, a nitrogen-containing polycyclic aromatic hydrocarbon (PAH), presents a fascinating duality. On one hand, it is a recognized carcinogen, a product of incomplete combustion found in coal tar and cigarette smoke, demanding rigorous analytical oversight and a deep understanding of its toxicological profile.[1] On the other hand, the acridine scaffold, to which this compound belongs, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to intercalate into DNA and modulate the activity of key cellular enzymes.[2][3] This guide is intended for researchers, scientists, and drug development professionals who navigate this duality. It is structured not as a rigid protocol book, but as a narrative that weaves together the fundamental chemistry, toxicology, and therapeutic potential of this compound, providing both the "how" and the "why" behind the experimental methodologies. Our exploration will be grounded in the principles of scientific integrity, offering self-validating systems and authoritative references to empower your own investigations into this compelling class of molecules.
I. The Chemical Landscape of this compound: Synthesis and Physicochemical Properties
A thorough understanding of the chemical synthesis and properties of this compound is the bedrock of any meaningful investigation. The choice of synthetic route not only dictates the feasibility of obtaining specific derivatives but also influences the impurity profile, a critical consideration in both toxicological and pharmaceutical studies.
Strategic Approaches to the this compound Core
The synthesis of the this compound scaffold can be broadly categorized into methods that construct the central pyridine ring and those that build the flanking carbocyclic portions. Classical methods, while often robust, may lack the efficiency and environmental friendliness of more contemporary one-pot multicomponent reactions.
Classical Synthetic Routes:
-
Bernthsen Acridine Synthesis: This venerable method involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures.[4][5] While effective for producing 9-substituted acridines, it can be low-yielding.[6] The mechanism involves the in-situ generation of an acyl chloride, which then acylates the diarylamine, followed by cyclization and dehydration.
-
Ullmann Condensation: This approach involves the condensation of an aniline with an o-chlorobenzoic acid to form a diphenylamine-2-carboxylic acid. Subsequent cyclization, often with phosphorus oxychloride (POCl₃), yields a 9-chloroacridine intermediate, which can then be further modified.[5][7] This method provides a versatile entry point for various substituted benz[c]acridines.
Contemporary Synthetic Strategies:
-
One-Pot Multicomponent Reactions: These methods offer significant advantages in terms of efficiency and atom economy. A notable example is the three-component condensation of an aromatic aldehyde, 1-naphthylamine, and dimedone, which can be catalyzed by various agents, including sulfonic acid functionalized SBA-15 (a nanoporous silica catalyst), under solvent-free conditions.[8][9] Microwave and ultrasound irradiation have also been employed to accelerate these reactions.[8]
Detailed Protocol: One-Pot Synthesis of Benzo[c]acridine Derivatives [8][9]
This protocol provides a general framework for the synthesis of substituted benzo[c]acridine derivatives. The specific reaction time and temperature may require optimization depending on the substrates used.
-
Reactant Mixture: In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), 1-naphthylamine (1 mmol), and dimedone (1 mmol) with the catalyst (e.g., SBA-Pr-SO₃H, 0.03 g).
-
Solvent-Free Conditions: The reaction is typically performed without a solvent.
-
Heating: Heat the mixture at 140°C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dissolve the reaction mixture in hot ethanol to separate the catalyst by filtration.
-
Purification: Cool the filtrate to induce crystallization of the pure product. The product can be further purified by recrystallization if necessary.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Physicochemical Properties: A Data-Driven Overview
The physicochemical properties of this compound dictate its environmental fate, bioavailability, and interaction with biological systems. A summary of key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁N | [10] |
| Molecular Weight | 229.28 g/mol | [10] |
| Appearance | Crystalline solid | |
| Melting Point | 108-109 °C | |
| LogP (Octanol/Water) | 4.8 | |
| Water Solubility | Low | [8] |
| UV-Vis λmax | 384 nm | [10] |
II. The Dark Side: Carcinogenicity and the Molecular Mechanisms of this compound
The carcinogenicity of this compound is a well-established phenomenon, primarily linked to its ability to form covalent adducts with DNA following metabolic activation. Understanding this process is paramount for assessing its risk to human health and for developing strategies to mitigate its harmful effects.
Metabolic Activation: The Path to a Genotoxic Intermediate
Like many PAHs, this compound is not intrinsically reactive towards DNA. Its carcinogenic potential is unlocked through metabolic activation, a process primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[11][12][13][14]
The metabolic activation pathway can be visualized as a multi-step process:
Figure 1: Metabolic activation of this compound. This pathway illustrates the enzymatic conversion of the parent compound into a highly reactive diol epoxide that can form covalent adducts with DNA.
The "bay-region" diol epoxides of this compound are considered the ultimate carcinogenic metabolites.[10] These electrophilic species readily react with nucleophilic sites on DNA bases, primarily guanine and adenine, to form stable covalent adducts.[15]
DNA Adduct Formation and the Cellular Response
The formation of this compound-DNA adducts is the initiating event in its carcinogenic cascade. These adducts distort the DNA double helix, creating a lesion that can interfere with critical cellular processes such as DNA replication and transcription.[16]
If left unrepaired, these DNA lesions can lead to mutations during DNA replication, as the cellular machinery may incorrectly interpret the adducted base. This can result in the activation of proto-oncogenes or the inactivation of tumor suppressor genes, driving the cell towards a malignant phenotype.
The cell possesses a sophisticated network of proteins known as the DNA Damage Response (DDR) to counteract the deleterious effects of DNA damage.[17][18] The presence of bulky this compound-DNA adducts can trigger the activation of key sensor proteins, such as ATR (Ataxia Telangiectasia and Rad3-related), which in turn activate a signaling cascade that can lead to:
-
Cell Cycle Arrest: The DDR can halt the cell cycle to provide time for DNA repair. This is often mediated by the tumor suppressor protein p53, which can induce the expression of cell cycle inhibitors like p21.[16][19][20][21]
-
DNA Repair: The cell employs several DNA repair pathways to remove adducts, with Nucleotide Excision Repair (NER) being the primary mechanism for bulky lesions.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell can initiate programmed cell death, or apoptosis, to eliminate the potentially cancerous cell. This is also often a p53-mediated process, involving the upregulation of pro-apoptotic proteins like Bax.[22]
Figure 2: Cellular response to this compound-induced DNA damage. The formation of DNA adducts triggers a complex signaling network that determines the fate of the cell.
Structure-Activity Relationships: The Influence of Methyl Substitution
The carcinogenicity of this compound is highly dependent on its substitution pattern. Studies have shown that methyl substitution at specific positions can dramatically enhance its carcinogenic potential. In particular, 7-methylthis compound and several other 7-methyl-substituted derivatives are potent carcinogens, while the parent compound and other methylated isomers are inactive or only weakly active.[22][23] This suggests that the methyl group at the 7-position plays a critical role in the metabolic activation process or the interaction of the ultimate carcinogen with DNA. Theoretical calculations have indicated that carcinogenic benz[c]acridines have a higher pi-spin density at the nitrogen atom, which may influence their biological activity.[23]
III. Analytical Methodologies for this compound Detection and Quantification
The ability to accurately and sensitively detect and quantify this compound in various matrices is crucial for both environmental monitoring and biomedical research. The choice of analytical technique depends on the sample matrix, the required level of sensitivity, and the available instrumentation.
Sample Preparation: The Critical First Step
Effective sample preparation is essential to remove interfering substances and concentrate the analyte prior to instrumental analysis.
Protocol: Extraction of this compound from Biological Tissue
-
Homogenization: Homogenize the tissue sample (e.g., liver, lung) in a suitable buffer.
-
Enzymatic Digestion: Treat the homogenate with proteases and ribonucleases to release the DNA.
-
DNA Extraction: Extract the DNA using standard phenol-chloroform extraction or a commercial DNA extraction kit.
-
Hydrolysis: Hydrolyze the DNA to individual nucleosides or bases using a cocktail of enzymes (e.g., DNase I, snake venom phosphodiesterase, alkaline phosphatase).
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the sample and concentrate the this compound-DNA adducts. Elute the adducts with an appropriate organic solvent (e.g., methanol, acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of mobile phase for analysis.
Instrumental Analysis: Chromatography and Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[3][6]
Detailed Protocol: GC-MS Analysis of this compound
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Injector: Splitless injection is preferred for trace analysis.
-
Oven Program: A temperature gradient is used to separate the analytes. A typical program might start at 100°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity. The molecular ion of this compound (m/z 229) and key fragment ions are monitored.
-
Quantification: An internal standard (e.g., a deuterated analog of this compound) is used to correct for variations in sample preparation and instrument response.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):
HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent compounds like this compound.[15][24][25][26][27]
Detailed Protocol: HPLC-FLD Analysis of this compound
-
Instrumentation: A high-performance liquid chromatograph equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.
-
Fluorescence Detector: The excitation and emission wavelengths are set to maximize the fluorescence signal of this compound (e.g., excitation at 280 nm, emission at 420 nm).
-
Quantification: An external calibration curve is constructed using standards of known concentration.
IV. The Therapeutic Potential: Repurposing the this compound Scaffold
Despite the carcinogenicity of the parent compound, the this compound scaffold holds promise for the development of novel therapeutic agents, particularly in the field of oncology.[2][7][8][28][29][30] By modifying the structure to reduce or eliminate its carcinogenic properties while enhancing its desired biological activities, researchers are exploring new avenues for drug discovery.
This compound Derivatives as Anticancer Agents
A number of substituted this compound derivatives have been synthesized and evaluated for their anticancer activity.[2][8] These compounds can exert their cytotoxic effects through various mechanisms, including:
-
DNA Intercalation: The planar this compound ring can insert itself between the base pairs of DNA, disrupting its structure and function.
-
Topoisomerase Inhibition: Some derivatives can inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and repair.
-
Cell Cycle Arrest and Apoptosis: Many cytotoxic this compound derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis in cancer cells.[8]
Structure-Activity Relationship for Anticancer Activity:
The anticancer activity of this compound derivatives is highly dependent on the nature and position of the substituents. For example, the introduction of a phenyl group at the C-7 position of a benzo[c]acridine-dione has been shown to result in significant cytotoxic activity against a panel of cancer cell lines.[2] Further substitution on this phenyl group, such as with a chloro group, can further enhance the potency.[2]
Platinum-Benz[c]acridine Hybrids: A Novel Class of Anticancer Drugs
A particularly promising approach involves the development of hybrid molecules that combine the DNA-intercalating properties of this compound with the DNA-crosslinking ability of platinum-based drugs. One such hybrid has demonstrated submicromolar activity in chemoresistant lung cancer models with improved tolerability in mice compared to the parent platinum-acridine compound.[7] This suggests that the this compound moiety can act as a delivery vehicle to target the platinum to DNA, potentially leading to a more effective and less toxic chemotherapeutic agent.
V. Future Perspectives and Concluding Remarks
This compound embodies the complex relationship between toxicity and therapeutic potential that is often encountered in the field of drug discovery. While its carcinogenicity necessitates careful handling and monitoring, the inherent ability of its scaffold to interact with DNA provides a rich platform for the design of novel anticancer agents. Future research in this area will likely focus on:
-
Elucidating the precise mechanisms of carcinogenesis: A deeper understanding of the specific CYP enzymes involved in the metabolic activation of different this compound derivatives and the subsequent DNA damage response pathways will be crucial for accurate risk assessment.
-
Rational design of non-carcinogenic derivatives: By leveraging our understanding of structure-activity relationships, it may be possible to design this compound derivatives that retain or even enhance their therapeutic properties while minimizing or eliminating their carcinogenic potential.
-
Exploring novel therapeutic applications: Beyond cancer, the ability of acridine derivatives to interact with various biological targets suggests that this compound-based compounds may have potential applications in other therapeutic areas, such as antiviral and antiparasitic therapies.
This guide has provided a comprehensive overview of the chemistry, toxicology, and therapeutic potential of this compound. It is our hope that the information and protocols presented herein will serve as a valuable resource for researchers and drug development professionals as they continue to explore the multifaceted nature of this intriguing molecule.
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- 10. The activation and DNA binding of 7-methylbenz[c]-acridine catalysed by mouse liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative metabolism of the aza polynuclear aromatic hydrocarbon dibenz[a,h]acridine by recombinant human and rat cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 16. Role of p53 in regulating tissue response to radiation by mechanisms independent of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Chalcone-Acridine Hybrid Suppresses Melanoma Cell Progression via G2/M Cell Cycle Arrest, DNA Damage, Apoptosis, and Modulation of MAP Kinases Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of p53 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 30. researchgate.net [researchgate.net]
Toxicological profile of substituted Benz[c]acridines
Part 1: Executive Summary
The Dual Mandate: Substituted benz[c]acridines occupy a critical junction in chemical research, serving simultaneously as potent environmental carcinogens and promising scaffolds for DNA-intercalating chemotherapeutics. This whitepaper provides a rigorous technical analysis of the structure-activity relationships (SAR) governing their toxicity.
Key Insight: The toxicological potency of this class is not intrinsic to the parent scaffold alone but is driven by specific metabolic activation pathways—primarily the formation of "bay-region" diol epoxides.[1] For drug developers, the challenge lies in engineering substituents that maintain DNA intercalation (therapeutic efficacy) while blocking the metabolic regioselectivity that leads to genotoxic adducts.
Part 2: Chemical Architecture & Structure-Activity Relationships (SAR)
The benz[c]acridine scaffold is a planar, tetracyclic aza-arene. Its biological activity is dictated by the electron density distribution and the steric accessibility of the "bay region" (the sterically hindered area between the benzene ring and the acridine core).
The Methyl Effect (7-Methylthis compound)
The introduction of a methyl group at the 7-position (7-MBAC) dramatically amplifies carcinogenicity compared to the parent compound.
-
Mechanism: The methyl group alters the electronic character of the molecule, enhancing the pi-spin density at the nitrogen atom and facilitating specific enzymatic attacks at the distal rings.
-
Resonance Energy: Calculations utilizing the McLachlan-Hückel molecular orbital method indicate that carcinogenic derivatives (e.g., 7-methyl, 7,9-dimethyl) possess significantly lower resonance energy per pi-electron compared to inactive isomers. This thermodynamic instability correlates with higher reactivity toward metabolic oxidation.
SAR Summary Table
| Compound | Substituent Position | Carcinogenic Potency | Mechanism of Action |
| This compound | None | Weak / Inactive | Rapid detoxification; low bay-region oxidation. |
| 7-Methylthis compound | C-7 | High | Electronic activation of the bay region (C1-C4). |
| 7,9-Dimethylthis compound | C-7, C-9 | Very High | Synergistic electronic activation. |
| 5,7-Dimethylthis compound | C-5, C-7 | Inactive | Steric hindrance at the K-region (C5-C6) prevents activation. |
| Amino-derivatives | Various | Variable (Cytotoxic) | DNA intercalation; Topoisomerase II inhibition (Therapeutic target). |
Part 3: Metabolic Activation & The "Bay Region" Theory
The core toxicological event for benz[c]acridines is bioactivation by Cytochrome P450 enzymes (specifically CYP1A1, CYP1A2, and CYP1B1).
The Lethal Pathway
-
Initial Oxidation: P450 enzymes oxidize the 3,4-double bond (distal to the bay region) to form an epoxide.
-
Hydrolysis: Epoxide hydrolase converts this to the trans-3,4-dihydrodiol .
-
Secondary Oxidation: The P450 enzymes attack the remaining double bond at the 1,2-position (the bay region).
-
Ultimate Carcinogen: This forms the 3,4-diol-1,2-epoxide . This metabolite is exceptionally reactive due to the strain induced by the bay region and the lack of enzymatic detoxification pathways for this specific isomer.
-
DNA Adducts: The epoxide ring opens and covalently binds to the exocyclic amino group of Guanine residues in DNA, causing replication errors and mutagenesis.
Visualization: Metabolic Bioactivation Pathway
Figure 1: The metabolic bifurcation of this compound. The "Bay Region" pathway (Red) leads to genotoxicity, while K-region oxidation (Green) typically leads to detoxification.
Part 4: Experimental Framework
To rigorously assess the toxicity of novel this compound derivatives, the following self-validating protocols are recommended.
Protocol A: 32P-Postlabeling for DNA Adduct Detection
Use Case: definitive proof of genotoxicity via covalent DNA binding.
-
Treatment: Expose cell cultures (e.g., HepG2) or murine skin models to the test compound (0.5 - 1.0 µmol).
-
DNA Isolation: Extract genomic DNA using standard phenol-chloroform methods.
-
Digestion: Hydrolyze DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Enrichment: Treat with Nuclease P1 to dephosphorylate normal nucleotides, leaving bulky adducts intact (adducts are resistant to Nuclease P1).
-
Labeling: Incubate with [γ-32P]ATP and T4 polynucleotide kinase to radiolabel the adducts.
-
Separation: Perform multidirectional Thin-Layer Chromatography (TLC) on PEI-cellulose plates.
-
Quantification: Expose to X-ray film or phosphorimager.
-
Validation: A positive control (e.g., Benzo[a]pyrene) must be included. Adduct levels >0.1 fmol/µg DNA indicate significant genotoxic potential.
-
Protocol B: The Modified Ames Test (Mutagenicity)
Use Case: Screening for metabolic activation requirements.
-
Strains: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).
-
Metabolic Activation System (S9):
-
Prepare S9 fraction from the livers of rats induced with Aroclor 1254 (induces CYP1A1/1A2).
-
Critical Step: Comparative assay with and without S9 is required.
-
-
Assay:
-
Mix bacteria + Test Compound + S9 mix in soft agar.
-
Pour onto minimal glucose agar plates.
-
Incubate at 37°C for 48 hours.
-
-
Interpretation:
-
If colonies appearing with S9 >> colonies without S9, the compound requires metabolic activation (Pro-carcinogen).
-
This compound specific: The 3,4-dihydrodiol metabolite should show high mutagenicity even without S9 if the conversion to the epoxide is spontaneous or intracellularly catalyzed.
-
Part 5: Pharmacological Implications
For drug development, the goal is to harness the intercalative power of the acridine core without triggering the bay-region toxicity .
-
Strategy 1 (Steric Blockade): Introducing bulky groups at the 1, 2, 3, or 4 positions can physically block the enzymes (CYP1A1) required to form the bay-region diol epoxide.
-
Strategy 2 (Electronic Deactivation): Electron-withdrawing groups (e.g., -NO2, -Cl) can reduce the electron density at the bay region, making it less susceptible to oxidative attack.
-
Targeting Topoisomerase: Derivatives like bis(acridine-4-carboxamides) utilize the acridine core to stabilize the DNA-Topoisomerase cleavable complex, inducing apoptosis in cancer cells (e.g., Jurkat leukemia lines) independent of the bay-region activation pathway.
References
-
BenchChem. (2025).[2] Unveiling the Anticancer Potential of Substituted Benz(c)acridines: A Structure-Activity Relationship Guide. Link
-
Motohashi, N., et al. (1992).[3] Relationship between resonance energy and carcinogenic activity of benz[c]acridines. Anticancer Research. Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Benzidine and related Azo-arenes. CDC. Link
-
Wood, A. W., et al. (1980). Tumorigenicity of dihydrodiols and diol-epoxides of this compound in newborn mice. Cancer Research.[4] Link
-
Pang, S., et al. (2021). DNA Adduct Detection after Post-Labeling Technique... Identifies the Pre-Ribosomal RNA Gene as a Direct Target. Journal of Medicinal Chemistry. Link
-
Luch, A., et al. (2001). Metabolic activation of benzo[c]phenanthrene by cytochrome P450 enzymes in human liver and lung. Chemical Research in Toxicology. Link
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Molecular Orbital Studies of Benz[c]acridine Carcinogenicity: From Electronic Structure to DNA Adducts
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
Benz[c]acridine, a member of the aza-polycyclic aromatic hydrocarbon (aza-PAH) family, is a potent environmental carcinogen found in materials like coal tar.[1] Its carcinogenicity is not inherent but arises from metabolic activation into highly reactive intermediates that covalently bind to cellular macromolecules like DNA, initiating mutagenesis. Understanding this process at a quantum mechanical level is paramount for predicting the carcinogenic potential of related compounds and for developing strategies in toxicology and drug design. This technical guide provides an in-depth exploration of the molecular orbital principles that govern the carcinogenicity of this compound. We will dissect the theoretical foundations, from the early K- and L-region theories to the more sophisticated bay-region hypothesis, and detail the computational workflows used to model its metabolic activation and subsequent interaction with DNA.
The Principle of Chemical Carcinogenesis: A Multi-Step Process
The carcinogenic action of polycyclic aromatic hydrocarbons (PAHs) and their aza-derivatives is a well-established paradigm in toxicology. These compounds are typically procarcinogens, meaning they require metabolic activation to exert their genotoxic effects. The general mechanism proceeds through three critical stages:
-
Metabolic Activation: Host enzymes, primarily cytochrome P450, metabolize the parent compound into electrophilic intermediates.
-
DNA Adduct Formation: These reactive electrophiles attack nucleophilic sites on DNA, forming stable covalent bonds known as adducts.[2]
-
Initiation of Mutagenesis: The resulting DNA adducts can distort the double helix, leading to errors during DNA replication or transcription, which can culminate in oncogenic mutations if not properly repaired.
Molecular orbital theory provides the fundamental framework for understanding why certain metabolites are highly reactive and why they attack specific regions of the DNA.
Theoretical Foundations: MO Theory in PAH Carcinogenicity
Early attempts to correlate the structure of PAHs with their carcinogenic activity gave rise to several electronic theories. These models, while simplified, laid the groundwork for our current understanding.
The "K-Region" and "L-Region" Theories
The Pullmans' "K-region" theory was one of the first attempts to use quantum chemistry to predict carcinogenicity. The "K-region" refers to an isolated phenanthrenic double bond characterized by high electron density, making it susceptible to epoxidation. The theory posited that the presence of a reactive K-region was necessary for carcinogenesis. Conversely, the "L-region," an electronically reactive pair of opposing para-positions, was thought to be involved in detoxification pathways. While historically significant, studies on this compound and other PAHs have shown that while K-region metabolism occurs, it is not the primary pathway to the ultimate carcinogen.[1][3][4] In fact, for some compounds, energy accumulation in the K-region of the molecular orbitals was associated with mutagenicity.[3]
The "Bay-Region" Theory: A Refined Model
The currently accepted model for many PAHs is the "bay-region" theory.[5] This theory identifies the ultimate carcinogenic metabolite as a diol epoxide located on a saturated, angular benzo-ring that forms part of a sterically hindered "bay" in the molecule.
For this compound, the critical bay region is formed by the angular fusion of the benzene and acridine rings between positions 1 and 11b. The theory predicts that metabolic activation will lead to a trans-3,4-dihydroxy-3,4-dihydro-benz[c]acridine intermediate, which is then further epoxidized to form the highly reactive 3,4-diol-1,2-epoxide .[6][7]
The exceptional reactivity of bay-region diol epoxides is explained by molecular orbital calculations.[5] When the epoxide ring opens, it forms a benzylic carbocation. Perturbational molecular orbital (PMO) calculations show that a carbocation formed in the bay region is unusually stable.[5][8] This high stability is due to the delocalization of the positive charge throughout the π-electron system of the entire molecule. The greater the delocalization energy (ΔE_deloc) of this carbocation, the more readily it forms, and the more potent the carcinogen.
Metabolic Activation Pathway of this compound
The journey from the inert parent hydrocarbon to the ultimate DNA-damaging agent is a precise, multi-step enzymatic process.
-
Initial Epoxidation: Cytochrome P450 enzymes introduce an epoxide across the 3,4-double bond of this compound.
-
Hydration: The enzyme epoxide hydrolase adds water to the epoxide, opening the ring to form trans-3,4-dihydroxy-3,4-dihydrothis compound (B[c]ACR 3,4-dihydrodiol). Experimental studies have shown this specific dihydrodiol to have high tumorigenic activity, much more so than the parent compound.[7]
-
Second Epoxidation: A subsequent epoxidation by cytochrome P450 on the 1,2-double bond, adjacent to the 3,4-diol group, yields the ultimate carcinogen: the this compound-3,4-diol-1,2-epoxide.
This bay-region diol epoxide is exceptionally mutagenic, significantly more so than its non-bay-region counterparts.[1] The high tumorigenic activity of the B[c]ACR 3,4-dihydrodiol precursor strongly supports the hypothesis that the bay-region 3,4-diol-1,2-epoxide is the ultimate carcinogenic metabolite.[6][7]
Caption: Metabolic activation of this compound to its ultimate carcinogenic diol epoxide.
Structure-Activity Relationships: The Role of Methylation and Electronic Properties
Experimental studies have demonstrated clear structure-activity relationships among this compound derivatives.
-
Methyl Substitution: The position of methyl groups dramatically influences carcinogenic activity. For instance, 7-methylthis compound is a strong carcinogen, showing at least 5-fold more tumor-initiating activity than the unsubstituted parent compound.[6] Conversely, other methylated isomers are inactive.[9]
-
Electronic Descriptors: Molecular orbital calculations provide a rationale for these observations. Studies using the Hückel Molecular Orbital (HMO) method have found correlations between carcinogenic activity and specific electronic properties:
-
Resonance Energy: Potent carcinogenic derivatives, such as those with methyl groups at the 7-, 9-, 10-, or 11-positions, tend to have significantly lower resonance energy per π-electron.[10]
-
Electron Density: Carcinogenic compounds have been shown to have an elevated π-spin density at the 12th nitrogen atom compared to noncarcinogenic compounds.[9]
-
These findings underscore the power of molecular orbital calculations to identify the electronic features that predispose a molecule to become a potent carcinogen.
| Derivative | Carcinogenic Activity | Key MO Descriptor Correlation | Reference |
| This compound | Weak | Baseline | [7] |
| 7-Methylthis compound | Potent | Lower resonance energy per π-electron; Elevated N-12 π-spin density | [6][9][10] |
| 7,9-Dimethylthis compound | Potent | Lower resonance energy per π-electron; Elevated N-12 π-spin density | [9][10] |
| 5,7-Dimethylthis compound | Inactive | Higher resonance energy per π-electron | [9][10] |
| 8-Methylthis compound | Inactive | Higher resonance energy per π-electron | [9] |
Table 1: Correlation of Structure and MO Descriptors with Carcinogenic Activity in this compound Derivatives.
A Self-Validating Protocol: Computational Workflow for Carcinogenicity Assessment
A robust computational investigation into the carcinogenicity of a compound like this compound follows a self-validating workflow, where theoretical predictions are designed to be correlated with and validated by experimental data.
Step 1: Geometry Optimization
-
Objective: To find the lowest energy, most stable 3D structure of the parent molecule and its key metabolites (dihydrodiols, diol epoxides, and the corresponding bay-region carbocation).
-
Methodology: Utilize Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set. This provides a good balance of accuracy and computational cost for molecules of this size.[11] All-valence electron methods are preferred over simpler pi-electron methods for greater accuracy.[8]
Step 2: Calculation of Electronic Properties
-
Objective: To compute the quantum chemical descriptors that correlate with reactivity and carcinogenic potential.
-
Methodology:
-
Perform single-point energy calculations on the optimized geometries.
-
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.
-
Compute the delocalization energy (ΔE_deloc) for the bay-region carbocation. This is a critical calculation, as a higher stabilization energy for the carbocation directly supports the bay-region theory.[5]
-
Determine the electron density and charge distribution across the molecules to identify reactive sites.
-
Step 3: Modeling DNA Interaction
-
Objective: To understand the mechanism and energetics of DNA adduct formation.
-
Methodology:
-
Model the electrophilic attack of the bay-region diol epoxide on a nucleophilic site of a DNA base (e.g., the N7 or exocyclic amino group of guanine).
-
Calculate the transition state and the energy barrier for the adduct formation reaction. A lower energy barrier indicates a more facile reaction.
-
Analyze the geometry of the resulting DNA adduct to predict its potential to disrupt the DNA helix.
-
Step 4: Correlation and Validation
-
Objective: To validate the computational model against experimental data.
-
Methodology: Compare the calculated descriptors (e.g., ΔE_deloc, energy barriers) for a series of this compound derivatives with their experimentally determined carcinogenic potencies. A strong correlation validates the predictive power of the model.[8]
Caption: A logical workflow for the computational study of this compound carcinogenicity.
Conclusion and Future Perspectives
Molecular orbital studies have been instrumental in elucidating the mechanisms behind this compound carcinogenicity. They provide the theoretical underpinning for the bay-region theory, explaining why the 3,4-diol-1,2-epoxide is the ultimate carcinogenic metabolite. By calculating quantum chemical descriptors like carbocation delocalization energy and electron densities, these computational methods can successfully rationalize the structure-activity relationships observed experimentally, such as the profound effect of methyl substitution.
For researchers in toxicology and drug development, these computational workflows serve as powerful predictive tools. They can be used to screen new chemical entities for potential carcinogenic liabilities early in the development process, guide the design of safer chemicals, and help prioritize compounds for further experimental testing. As computational power and theoretical methods continue to advance, the integration of molecular orbital studies with systems biology and DNA repair pathway modeling will provide an even more comprehensive understanding of chemical carcinogenesis.
References
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Motohashi, N., Kurihara, T., Sakagami, H., & Molnar, J. (1992). Relationship between resonance energy and carcinogenic activity of benz[c]acridines. Anticancer Research, 12(6B), 2105-8. [Link]
-
Satoh, K., et al. (1994). Radical intensity and carcinogenic activity of benz[c]acridines. Anticancer Research, 14(5A), 1935-9. [Link]
-
National Center for Biotechnology Information. (n.d.). Benz(c)acridine. In PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). A Computational Study of Carbocations from Oxidized Metabolites of Dibenzo[ a , h ]acridine and Their Fluorinated and Methylated Derivatives. [Link]
-
Levin, W., et al. (1984). Tumorigenicity of dihydrodiols and diol-epoxides of this compound in newborn mice. Cancer Research, 44(5), 1841-5. [Link]
-
Jacob, J., et al. (1983). Metabolism of 7-methylthis compound: comparison of rat liver and lung microsomal preparations and identification of some minor metabolites. Carcinogenesis, 4(7), 903-7. [Link]
-
Dai, Q. (1989). Study of the carcinogenic mechanism for polycyclic aromatic hydrocarbons--extended bay region theory and its quantitative model. Science in China. Series B, Chemistry, life sciences & earth sciences, 32(11), 1342-58. [Link]
-
Jerina, D. M., et al. (1978). Carcinogenicity of benzo[a]pyrene derivatives: The bay region theory. Pure and Applied Chemistry, 50(9-10), 1033-1044. [Link]
-
Motohashi, N., et al. (1991). Antiplasmid and carcinogenic molecular orbitals of this compound and related compounds. In vivo (Athens, Greece), 5(2), 163-6. [Link]
-
Borosky, G. L. (2005). Theoretical study of aza-polycyclic aromatic hydrocarbons (aza-PAHs), modelling carbocations from oxidized metabolites and their covalent adducts with representative nucleophiles. Organic & Biomolecular Chemistry, 3(9), 1733-41. [Link]
-
Seidel, A., et al. (1997). Covalent DNA adducts formed by benzo[c]chrysene in mouse epidermis and by benzo[c]chrysene fjord-region diol epoxides reacted with DNA and polynucleotides. Carcinogenesis, 18(6), 1169-77. [Link]
-
ACS Publications. (n.d.). DNA Adduct Formation by Polycyclic Aromatic Hydrocarbon Dihydrodiol Epoxides. Chemical Research in Toxicology. [Link]
-
Loew, G. H., et al. (1983). Quantum chemical studies of polycyclic aromatic hydrocarbons and their metabolites: correlations to carcinogenicity. International Journal of Quantum Chemistry, 24(S10), 259-279. [Link]
-
Miller, E. C. (1978). Mechanisms of chemical carcinogenesis. Cancer, 42(3), 1179-95. [Link]
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Luch, A. (2009). On the impact of the molecule structure in chemical carcinogenesis. In Chemical Carcinogenesis (pp. 115-133). Springer, Berlin, Heidelberg. [Link]
-
ResearchGate. (n.d.). The L region, K region, and bay region of benz[a]anthracene. [Link]
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ResearchGate. (n.d.). The formation of toxicant-DNA adducts. In this example, benzo[a]pyrene.... [Link]
-
Mohammad, S. N. (1985). Relative roles of K region and bay region towards determining the carcinogenic potencies of polycyclic aromatic hydrocarbons. Cancer Biochemistry Biophysics, 8(1), 41-6. [Link]
-
Taylor & Francis Online. (n.d.). DNA adducts – Knowledge and References. [Link]
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- 4. Relative roles of K region and bay region towards determining the carcinogenic potencies of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Advanced Application Note: One-Pot Synthesis of Benz[c]acridine Derivatives
Executive Summary & Biological Significance[1][2][3][4][5]
Benz[c]acridine derivatives represent a critical class of nitrogen-containing heterocycles with significant pharmacological utility.[1] Unlike their linear counterparts, the angular fusion of the this compound scaffold provides unique planar geometries that facilitate DNA intercalation.
Key Applications:
-
Oncology: Potent antitumor agents functioning as DNA intercalators and topoisomerase II inhibitors.
-
Antimicrobial: Significant efficacy against multidrug-resistant bacterial strains.
-
Material Science: High quantum yield fluorophores for biological imaging.
This guide details the one-pot, three-component condensation of aromatic aldehydes, 1-naphthylamine, and dimedone.[2][3] This route is preferred over traditional multi-step methods (e.g., Ullmann or Bernthsen synthesis) due to its high atom economy, operational simplicity, and avoidance of toxic heavy metals.
Mechanistic Principles
The formation of the this compound core via multicomponent reaction (MCR) follows a cascade mechanism. Understanding this pathway is essential for troubleshooting low yields or byproduct formation.
Reaction Pathway[1][4][5][6][7][8][9][10][11][12]
-
Knoevenagel Condensation: The aromatic aldehyde reacts with the active methylene of dimedone to form a benzylidene intermediate (chalcone-like).
-
Michael Addition: 1-Naphthylamine acts as a Michael donor, attacking the benzylidene intermediate.
-
Intramolecular Cyclization: The amino group attacks the carbonyl carbon of the dimedone moiety.
-
Dehydration/Aromatization: Loss of water and oxidation (often spontaneous or air-mediated) yields the final tetrahydrobenzo[c]acridine system.
Mechanistic Diagram
Figure 1: Cascade mechanism for the formation of this compound derivatives involving Knoevenagel condensation followed by Michael addition.
Experimental Protocols
We present two validated protocols: a Green Nanocatalytic Method (Recommended for high yield/purity) and a Standard Thermal Method (Recommended for general screening).
Protocol A: Solvent-Free Green Synthesis (SBA-Pr-SO3H Catalyzed)
This method utilizes a sulfonic acid-functionalized nanoporous silica catalyst (SBA-Pr-SO3H), offering superior yields and environmental compliance [1].[2][3]
Materials:
-
Aromatic Aldehyde (1.0 mmol)[4]
-
Dimedone (1.0 mmol)[4]
-
1-Naphthylamine (1.0 mmol)
-
Catalyst: SBA-Pr-SO3H (30 mg)
-
Equipment: Oil bath, magnetic stirrer, TLC plates (Silica gel 60 F254).
Workflow:
Figure 2: Operational workflow for the solvent-free synthesis of benz[c]acridines.
Step-by-Step Procedure:
-
Preparation: In a 25 mL round-bottom flask, mix 1.0 mmol of the aromatic aldehyde, 1.0 mmol of dimedone, and 1.0 mmol of 1-naphthylamine.
-
Catalyst Addition: Add 30 mg of SBA-Pr-SO3H catalyst to the mixture.
-
Reaction: Heat the mixture in an oil bath at 140°C with vigorous stirring. The mixture will melt and become homogeneous.
-
Monitoring: Monitor progress via TLC (eluent: n-hexane/ethyl acetate 2:1). Reaction typically completes in 10–25 minutes .
-
Work-up: Cool the reaction mixture to room temperature. Add hot ethanol (5-10 mL) to dissolve the crude product.
-
Catalyst Recovery: Filter the hot solution to recover the insoluble solid catalyst (which can be washed with ethanol and reused).
-
Crystallization: Allow the filtrate to cool. The pure product will crystallize. Filter and dry the solid.
Protocol B: Standard Ethanol Reflux (Catalytic)
Suitable for labs without access to nanoporous catalysts.
Materials:
-
Reagents (same molar ratios as above).
-
Solvent: Ethanol (5-10 mL).
-
Catalyst:
-Toluenesulfonic acid ( -TSA, 10 mol%) or Iodine (10 mol%).
Procedure:
-
Dissolve aldehyde, dimedone, and 1-naphthylamine in ethanol.
-
Add the catalyst.[5]
-
Reflux at 80°C for 2–4 hours.
-
Cool to room temperature. The product often precipitates out.
-
Filter the solid and recrystallize from ethanol/water if necessary.
Optimization & Troubleshooting
The efficiency of this reaction is highly dependent on the electronic nature of the aldehyde and the reaction medium.
Substrate Scope & Yield Data
The following table summarizes expected yields based on the substituent on the aromatic aldehyde (using Protocol A) [1].
| Aldehyde Substituent (R) | Time (min) | Yield (%) | Melting Point (°C) |
| H (Benzaldehyde) | 15 | 92 | 248-250 |
| 4-NO₂ (Electron Withdrawing) | 10 | 95 | 278-280 |
| 4-Cl (Electron Withdrawing) | 12 | 94 | 260-262 |
| 4-OMe (Electron Donating) | 20 | 88 | 230-232 |
| 4-OH (Electron Donating) | 25 | 85 | >300 |
Critical Insight: Electron-withdrawing groups (EWG) on the aldehyde accelerate the Knoevenagel step (Step 1), leading to faster reaction times and higher yields compared to electron-donating groups (EDG).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Knoevenagel condensation. | Ensure temperature is maintained >100°C (Protocol A) or increase reflux time (Protocol B). |
| Sticky Product | Impurities/Oligomers. | Recrystallize using hot ethanol. If persistent, wash crude solid with diethyl ether. |
| Regioisomers | Use of 2-naphthylamine. | Verify reagent identity. 1-Naphthylamine yields This compound ; 2-Naphthylamine yields Benz[a]acridine . |
| Catalyst Clogging | Aggregation of SBA-15. | Ensure vigorous stirring; sonicate catalyst in ethanol before reuse. |
Safety & Handling
-
1-Naphthylamine: While less carcinogenic than 2-naphthylamine, it is toxic and a potential mutagen. Handle in a fume hood with nitrile gloves.
-
Solvents: Ethanol is flammable. Ensure proper ventilation.
-
Waste: Dispose of organic filtrates and silica residues according to halogenated/non-halogenated waste protocols.
References
-
Ziarani, G. M., Mousavi, S., Rahimifard, M., & Badiei, A. (2014).[2] One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst. Journal of the Mexican Chemical Society, 58(2).[2]
-
BenchChem. (2025).[5][4] One-Pot Synthesis of Acridines Using Dimedone: Application Notes and Protocols. BenchChem Technical Library.
-
Organic Chemistry Portal. (n.d.). Polyethylene Glycol (PEG-400) as an Efficient and Recyclable Reaction Medium.[6] Organic Chemistry Portal.
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.
Sources
- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 2. One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
Application Note: A Verified Protocol for the Synthesis of 7,10-Dimethylbenz[c]acridine
Abstract: This document provides a comprehensive guide for the synthesis of 7,10-dimethylbenz[c]acridine, a polycyclic aza-aromatic compound of significant interest in experimental oncology due to its carcinogenic properties.[1][2] The protocol is based on the principles of the Bernthsen acridine synthesis, a robust and classical method for creating 9-substituted acridine cores.[3][4] This guide details the reaction mechanism, step-by-step experimental procedures, purification techniques, and necessary characterization methods. A critical emphasis is placed on the stringent safety protocols required when handling carcinogenic polycyclic aromatic hydrocarbons (PAHs).
Introduction and Scientific Context
7,10-Dimethylthis compound is a nitrogen-containing heterocyclic compound belonging to the family of polycyclic aromatic hydrocarbons (PAHs).[5] Its rigid, planar structure allows it to intercalate with DNA, a property linked to its potent carcinogenic activity.[3][6] Consequently, this compound serves as a crucial tool in cancer research to study the mechanisms of chemical carcinogenesis and to evaluate the efficacy of potential chemopreventive agents.[2]
The synthesis of acridine derivatives has been a subject of considerable interest for over a century.[4] Among the established methods, the Bernthsen acridine synthesis, first reported in the late 19th century, remains a relevant and versatile strategy.[3] This reaction involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid at elevated temperatures, typically using zinc chloride as a Lewis acid catalyst.[3][7][8] This application note adapts this classical method to provide an unambiguous route to 7,10-dimethylthis compound.
Critical Safety Protocols
WARNING: 7,10-Dimethylthis compound and related PAHs are potent carcinogens and mutagens.[2] All handling and synthesis steps must be performed with extreme caution in a designated area, adhering to all institutional and regulatory safety guidelines.
-
Engineering Controls: All procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
-
Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.[11] For handling the powdered final product, a respirator with appropriate cartridges for organic vapors and particulates is strongly recommended.[9]
-
Handling: Avoid skin contact and inhalation.[9][12] Use appropriate tools (spatulas, tongs) to handle containers and materials. All surfaces must be decontaminated after use.
-
Waste Disposal: All contaminated materials, including glassware, PPE, and chemical waste, must be collected in clearly labeled, sealed containers and disposed of as hazardous carcinogenic waste according to institutional protocols.
-
Emergency Procedures: In case of skin contact, wash the affected area immediately and thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13] If inhaled, move to fresh air and seek medical attention.[13]
Synthetic Workflow Overview
The synthesis of 7,10-dimethylthis compound is achieved via the Bernthsen reaction. The process involves the high-temperature, acid-catalyzed cyclocondensation of a specific diarylamine precursor with a carboxylic acid. The resulting crude product is then purified using column chromatography.
Figure 1: Overall workflow for the synthesis of 7,10-dimethylthis compound.
Detailed Synthesis Protocol
This protocol is based on the established principles of the Bernthsen acridine synthesis.[3][14]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| N-(4-methyl-1-naphthyl)-m-toluidine | C₁₈H₁₇N | 247.34 | N/A | Diaryl-amine precursor |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Carboxylic acid reactant |
| Anhydrous Zinc Chloride | ZnCl₂ | 136.30 | 7646-85-7 | Lewis acid catalyst, must be anhydrous |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | For workup |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 7631-86-9 | For column chromatography |
| Hexane / Ethyl Acetate | - | - | - | Chromatographic eluents |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine N-(4-methyl-1-naphthyl)-m-toluidine (1.0 eq.), glacial acetic acid (15.0 eq.), and anhydrous zinc chloride (4.0 eq.).[14]
-
Heating and Reaction: Place the flask in a heating mantle or sand bath. Vigorously stir the mixture and heat to 220-240°C.[14] Maintain this temperature for 4-6 hours. The reaction mixture will become dark and viscous.
-
Monitoring: The reaction progress can be monitored by periodically taking a small aliquot, quenching it with a base, extracting with DCM, and analyzing by Thin-Layer Chromatography (TLC) against the starting material.
-
Workup - Neutralization: After the reaction is complete (indicated by the consumption of the starting diarylamine), allow the mixture to cool to room temperature. The mixture will likely solidify. Cautiously and slowly add a 10% aqueous sodium hydroxide solution to the flask with stirring until the mixture is strongly alkaline (pH > 12).[14] This step neutralizes the acid and precipitates the crude product.
-
Workup - Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).[14] Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
Purification
Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate) is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis.
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain 7,10-dimethylthis compound as a solid. Recrystallization from a suitable solvent like ethanol or toluene may be performed for further purification.
Characterization of the Final Product
The identity and purity of the synthesized 7,10-dimethylthis compound (C₁₉H₁₅N, Molar Mass: 257.33 g/mol ) should be confirmed using standard analytical techniques.[5]
-
¹H NMR Spectroscopy: To confirm the chemical structure and the position of the methyl groups.
-
Mass Spectrometry: To verify the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the expected mass.[15]
-
Melting Point: To assess purity. The measured melting point should be sharp and consistent with literature values.
-
UV-Vis Spectroscopy: To observe the characteristic absorption spectra of the this compound chromophore.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inactive catalyst (moisture).2. Insufficient temperature. | 1. Use freshly opened or dried anhydrous zinc chloride.2. Ensure the reaction temperature is maintained within the 220-240°C range. |
| Formation of Byproducts | 1. Overheating or prolonged reaction time.2. Oxidation of the product. | 1. Optimize reaction time and temperature.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[14] |
| Difficult Purification | Incomplete reaction or formation of polymeric tars. | Ensure the reaction goes to completion. If significant tar is formed, consider a pre-purification step like trituration before chromatography. |
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Acridine. Available from: [Link]
-
Grokipedia. Bernthsen acridine synthesis. Available from: [Link]
-
YouTube. Mechanism of Bernthsen acridine synthesis. (August 21, 2021). Available from: [Link]
-
YouTube. Bernthsen Acridine Synthesis Mechanism | Organic Chemistry. (August 19, 2021). Available from: [Link]
-
ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 7,10- and 7,8-dimethylthis compound. Available from: [Link]
-
PubMed. Identification of hepatic metabolites of two highly carcinogenic polycyclic aza-aromatic compounds, 7,9-dimethylthis compound and 7,10-dimethylthis compound. Available from: [Link]
-
J. Mex. Chem. Soc. One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst. (2014). Available from: [Link]
-
Agilent. PAH Standard (1X1 mL) - Safety Data Sheet. (August 23, 2024). Available from: [Link]
-
CDC Archive. Polycyclic Aromatic Hydrocarbons (PAHs): What Instructions Should Be Given to Patients to Prevent Overexposure to PAHs?. Available from: [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs) - Do These Exposures Cause Cancer?. (December 11, 2017). Available from: [Link]
-
Carl ROTH. Safety Data Sheet: PAH Standard. Available from: [Link]
-
National Institute of Standards and Technology. SAFETY DATA SHEET. (May 13, 2021). Available from: [Link]
-
ResearchGate. Scheme 1. Synthesis of 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)- one.... Available from: [Link]
-
MDPI. Acridine–Isoxazole and Acridine–Azirine Hybrids: Synthesis, Photochemical Transformations in the UV/Visible Radiation Boundary Region, and Anticancer Activity. (March 29, 2024). Available from: [Link]
-
ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (August 10, 2025). Available from: [Link]
-
US EPA. This compound, 7,10-dimethyl- - Substance Details - SRS. (November 01, 2023). Available from: [Link]
-
Wikipedia. Friedländer synthesis. Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Available from: [Link]
-
Synthesis of Acridines by an Eco-friendly Method. Available from: [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (June 27, 2022). Available from: [Link]
-
LOCKSS. RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. (April 17, 2002). Available from: [Link]
-
Discovery and Characterization of Acridine Radical Photoreductants. Available from: [Link]
-
Novel synthetic acridine-based derivatives as topoisomerase I inhibitors. Available from: [Link]
-
NIST WebBook. This compound, 7,9-dimethyl-. Available from: [Link]
-
MDPI. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. (October 28, 2022). Available from: [Link]
-
Synthesis and anticancer study of 9-aminoacridine derivatives. (January 01, 2012). Available from: [Link]
-
ResearchGate. Study of the synthesis of novel trisubstituted acridines. (August 06, 2025). Available from: [Link]
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- 1. Synthesis of 7,10- and 7,8-dimethylthis compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Identification of hepatic metabolites of two highly carcinogenic polycyclic aza-aromatic compounds, 7,9-dimethylthis compound and 7,10-dimethylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. ptfarm.pl [ptfarm.pl]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
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- 9. agilent.com [agilent.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. This compound, 7,9-dimethyl- [webbook.nist.gov]
Application Note: Benz[c]acridine-Based Fluorescent Probes
High-Fidelity Protocols for DNA Intercalation and Microenvironment Polarity Sensing[1]
Abstract
Benz[c]acridine (B[c]A) and its functionalized derivatives represent a specialized class of angular aza-acenes distinct from the linear acridine dyes (e.g., Acridine Orange).[1] While linear acridines are often fluorescence-quenched upon DNA intercalation, specific 7-substituted this compound derivatives exhibit fluorescence enhancement or distinct spectral shifts upon binding to DNA or G-quadruplex structures.[1] Furthermore, the large conjugated
Introduction & Photophysical Mechanisms[1][2]
1.1 The this compound Advantage
Unlike linear acridines (benzo[b]quinoline), the angular this compound (12-azabenz[a]anthracene) structure possesses lower symmetry and distinct electronic transition dipole moments.[1]
-
DNA Binding: B[c]A derivatives intercalate into DNA base pairs.[1][2] Crucially, while 9-aminoacridine is typically quenched by Photoinduced Electron Transfer (PET) from guanine bases, 7-aminothis compound has been reported to show fluorescence enhancement or retention in DNA duplexes, likely due to the protection of the fluorophore from solvent-mediated non-radiative decay and rigidification within the helix.[1]
-
Solvatochromism: The B[c]A core exhibits Intramolecular Charge Transfer (ICT) characteristics.[1] In polar solvents, the excited state is stabilized, leading to red-shifted emission.[1] In hydrophobic pockets (e.g., protein binding sites, lipid bilayers), the emission is blue-shifted and often intensified.
1.2 Mechanism of Action
The utility of B[c]A as a probe relies on two competing de-excitation pathways:
-
Free State (High Polarity): Solvent relaxation leads to non-radiative decay or red-shifted, lower quantum yield emission.[1]
-
Bound State (Intercalation/Hydrophobic): Restriction of intramolecular rotation (RIR) and shielding from solvent dipoles preserves the emissive state.[1]
Figure 1: Competitive decay pathways for this compound probes.[1] Binding to DNA or hydrophobic pockets favors the radiative emission pathway by suppressing solvent relaxation.
Experimental Protocols
2.1 Safety & Handling (Critical)
-
Carcinogenicity: this compound is a Polycyclic Aromatic Hydrocarbon (PAH) and a known mutagen.[1] All powder handling must occur in a Class II Biosafety Cabinet .[1]
-
Waste: All solutions containing B[c]A must be disposed of as hazardous chemical waste (PAH-contaminated).[1]
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
2.2 Reagent Preparation[1]
-
Stock Solution: Dissolve B[c]A derivative in DMSO to a concentration of 1-5 mM . Store at -20°C in amber vials (light sensitive).
-
Working Solution: Dilute stock into the experimental buffer (e.g., Tris-HCl or PBS) immediately prior to use.[1] Final organic solvent content should be <1% to prevent precipitation.[1]
2.3 Protocol A: DNA Intercalation Assay (Titration)
Objective: Determine the binding affinity (
Materials:
-
ct-DNA (highly polymerized).[1]
-
Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4.[1]
-
Quartz cuvette (1 cm path length).
Step-by-Step Workflow:
-
Baseline Measurement: Add 2 mL of B[c]A working solution (e.g., 10
M) to the cuvette.[1] Record fluorescence spectrum ( ) (Ex: ~350-380 nm depending on derivative; Em: 400-600 nm).[1] -
Titration: Aliquot small volumes (2-5
L) of concentrated ct-DNA stock into the cuvette. -
Equilibration: Mix gently by inversion and incubate for 2 minutes to allow intercalation equilibrium.
-
Measurement: Record fluorescence spectrum (
) after each addition. -
Correction: Correct fluorescence intensity for volume dilution:
Data Analysis (Scatchard/McGhee-von Hippel):
Fit the data to the binding equation:
2.4 Protocol B: Microenvironment Polarity Sensing (Liposomes)
Objective: Use B[c]A solvatochromism to probe membrane fluidity or polarity changes.[1]
Materials:
-
DPPC or DOPC Liposomes (prepared via extrusion).[1]
-
This compound probe (Stock in DMSO).[1]
-
Spectrofluorometer with temperature control.[1]
Step-by-Step Workflow:
-
Liposome Loading: Incubate liposomes (100
M lipid) with B[c]A probe (1 M) for 30 minutes at room temperature. -
Temperature Ramp: Heat the sample from 20°C to 60°C (crossing the phase transition temperature
of DPPC ~41°C). -
Spectral Acquisition: Monitor the Emission Maximum (
).[1]
Expected Results Summary:
| Parameter | Free Dye (Buffer) | DNA-Bound (Intercalated) | Membrane-Bound (Gel Phase) |
| Emission | Red-shifted (e.g., >500 nm) | Blue-shifted (e.g., 450-480 nm) | Blue-shifted (High Intensity) |
| Quantum Yield ( | Low (< 0.[1]05) | Moderate to High | High |
| Lifetime ( | Short (< 2 ns) | Long (> 5 ns) | Long |
Visualization of Experimental Logic
Figure 2: Decision tree for this compound application workflows.[1] Select the path based on the biological target (Nucleic Acid vs. Lipid Membrane).
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation | Dye concentration too high or <1% DMSO in buffer.[1] | Reduce probe concentration to <5 |
| Fluorescence Quenching | Aggregation of the dye (H-aggregates) at high concentrations.[1] | Perform a concentration-dependence check. Work in the linear range (usually <10 |
| No Spectral Shift | Low binding affinity or high ionic strength shielding.[1] | Lower the salt concentration (e.g., 10 mM NaCl) to favor electrostatic initial binding.[1] |
| Photobleaching | High intensity excitation.[1] | Use a neutral density filter or reduce slit width.[1] B[c]A is moderately photostable but can degrade under intense UV.[1] |
References
-
Synthesis and evaluation of 7-substituted-5,6-dihydrobenzo[c]acridine derivatives. European Journal of Medicinal Chemistry, 2017.[1][3] Demonstrates the synthesis of specific B[c]A derivatives and their G-quadruplex binding properties.[1]
-
Redesigning the DNA-Targeted Chromophore in Platinum–Acridine Anticancer Agents. PubMed Central, 2014.[1] Highlights the intrinsic blue fluorescence of 7-aminothis compound and its enhancement upon DNA binding, contrasting it with 9-aminoacridine.[1]
-
This compound - PubChem Compound Summary. National Center for Biotechnology Information. Provides core chemical property data, toxicity information, and structural identifiers for the parent compound.
-
Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity. The Analyst, 2022. Although focused on general acridines, this establishes the protocol standards for using acridine-based solvatochromism in cell imaging.[1]
Sources
Application Note: Quantitative Analysis of Benz[c]acridine in Environmental Matrices using a Validated HPLC-MS/MS Method
Abstract
This application note details a robust and highly sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Benz[c]acridine. This compound, a nitrogen-containing polycyclic aromatic hydrocarbon (azaarene), is an environmental contaminant of concern due to its potential carcinogenic properties. The method described herein provides a comprehensive workflow, from sample extraction using solid-phase extraction (SPE) to final quantification by HPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This protocol is designed for researchers, environmental scientists, and drug development professionals requiring reliable and precise measurement of this compound in complex matrices such as water and soil. The method has been validated according to established guidelines to ensure accuracy, precision, and trustworthiness of the generated data.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues, such as azaarenes, are widespread environmental pollutants formed from the incomplete combustion of organic materials.[1][2] this compound, a member of the azaarene family, is of significant toxicological interest. Its presence in the environment necessitates sensitive and selective analytical methods for accurate risk assessment.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for trace-level quantitative analysis due to its exceptional sensitivity and specificity.[3] The use of Multiple Reaction Monitoring (MRM) minimizes matrix interference, allowing for precise quantification even in complex samples.[4] This note provides a detailed protocol grounded in established analytical principles, offering a self-validating system for the quantification of this compound.
Principle of the Method
The overall workflow involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.
-
Sample Preparation: Solid-phase extraction (SPE) is employed to isolate this compound from the sample matrix and concentrate it for analysis. This step is critical for removing interfering substances and enhancing method sensitivity.[5]
-
HPLC Separation: The sample extract is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acetonitrile and water provides chromatographic separation of this compound from other components.[5]
-
MS/MS Detection: The analyte is ionized using an atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) source, which are highly effective for relatively nonpolar compounds like PAHs.[6][7] The tandem mass spectrometer is operated in MRM mode to monitor a specific precursor-to-product ion transition, ensuring high selectivity and sensitivity.[4]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. Benz(a)acridine | C17H11N | CID 9180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Powder - High-Quality Chemical Compound at Attractive Price, Supplier in Mumbai [nacchemical.com]
- 4. A new liquid chromatography-tandem mass spectrometry method using atmospheric pressure photo ionization for the simultaneous determination of azaarenes and azaarones in Dutch river sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of polycyclic aromatic hydrocarbons in water by solid-phase microextraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: Benz[c]acridine Scaffolds in Anticancer Drug Design
Executive Summary
The benz[c]acridine scaffold represents a critical structural evolution from the classic acridine core found in chemotherapeutics like amsacrine. By fusing an angular benzene ring to the acridine skeleton, medicinal chemists can modulate lipophilicity, alter DNA intercalation geometry, and evade P-glycoprotein (P-gp) mediated efflux, a common mechanism of multidrug resistance.
This guide details the modular synthesis of 7-substituted this compound derivatives, their functionalization, and the biophysical validation of their mechanism of action (DNA intercalation and Topoisomerase inhibition).
Scientific Foundation & Mechanism of Action
Structural Significance
Unlike the linear benz[b]acridine, the angular This compound possesses a "bay region" (positions 1 and 12) and a "meso" region (position 7).
-
Position 7 (Meso): The primary vector for modification. Substituents here project out of the DNA intercalation groove, allowing for interaction with DNA-associated enzymes (e.g., Topoisomerase II).
-
Planarity: The tetracyclic aromatic system maximizes
- stacking interactions with DNA base pairs.
Mechanism: The "Intercalation-Stabilization" Axis
Benz[c]acridines act primarily as DNA intercalators . The planar system inserts between base pairs (bp), causing local unwinding of the double helix. This structural deformation traps the Topoisomerase II-DNA cleavable complex , preventing DNA religation and triggering apoptotic signaling pathways.
Pathway Visualization: Mechanism of Action
Caption: Mechanistic pathway of this compound-induced cytotoxicity via Topoisomerase II poisoning.
Synthetic Protocols
Rationale for Method Selection
While the classic Bernthsen synthesis (using ZnCl
Protocol A: Modular Synthesis of 7-Substituted Benz[c]acridines
Reagents & Equipment
-
Component A: 1-Naphthylamine (1.0 equiv)
-
Component B: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)
-
Component C: Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (1.0 equiv)
-
Catalyst: Iodine (I
, 10 mol%) or p-TSA (10 mol%) -
Solvent: Ethanol (EtOH)
-
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
Step-by-Step Methodology
-
Condensation (Tetrahydro-intermediate formation):
-
In a 50 mL round-bottom flask, dissolve 1-naphthylamine (5 mmol), the chosen aldehyde (5 mmol), and dimedone (5 mmol) in 15 mL of Ethanol.
-
Add the catalyst (Iodine, 0.5 mmol).
-
Reflux the mixture for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Observation: A solid precipitate (the tetrahydrobenzo[c]acridine derivative) usually forms.
-
Workup: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and dry.
-
-
Aromatization (Oxidation to this compound):
-
Dissolve the tetrahydro-intermediate (2 mmol) in dry 1,4-Dioxane or Toluene (10 mL).
-
Add DDQ (2.2 equiv).
-
Reflux for 6–8 hours under nitrogen atmosphere.
-
Workup: Cool the reaction. Filter off the reduced DDQ hydroquinone byproduct. Evaporate the solvent.[1][2]
-
Purification: Purify the residue via silica gel column chromatography (Eluent: CH
Cl /MeOH gradient).
-
Synthetic Workflow Diagram
Caption: One-pot synthesis of 7-substituted this compound derivatives.
Biological Evaluation Protocols
Protocol B: DNA Binding Affinity (UV-Vis Titration)
Objective: Determine the intrinsic binding constant (
Materials
-
Buffer: Tris-HCl (5 mM, pH 7.4) + 50 mM NaCl.
-
Ct-DNA Stock: Dissolve in buffer; verify purity (
). Determine concentration using M cm . -
Compound Stock: 10 mM in DMSO.
Procedure
-
Baseline: Prepare a cuvette with 2.5 mL of drug solution (fixed concentration, e.g., 20
M) in buffer. Record the UV-Vis spectrum (200–600 nm). -
Titration: Add aliquots (e.g., 5
L) of Ct-DNA stock to the sample cell. -
Equilibration: Wait 5 minutes after each addition for equilibrium.
-
Measurement: Record the spectrum after each addition.
-
Expected Result:Hypochromism (decrease in peak intensity) and Bathochromism (red shift) indicate intercalation.
-
-
Data Analysis: Plot
vs according to the Wolfe-Shimer equation to calculate .
Protocol C: In Vitro Cytotoxicity (MTT Assay)
Objective: Establish IC
-
Seeding: Plate cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Add the this compound derivative at graded concentrations (0.1 – 100
M). Include DMSO control. Incubate for 48h. -
Labeling: Add 20
L MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C. -
Solubilization: Remove media. Add 150
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm. Calculate cell viability %.
Safety & Handling (Critical)
-
Carcinogenicity: Many this compound derivatives are potent mutagens. All powders must be weighed in a Class II Biosafety Cabinet or a dedicated chemical fume hood with HEPA filtration.
-
Waste Disposal: All solid and liquid waste must be segregated as "Cytotoxic/Genotoxic Waste" and incinerated.
-
Decontamination: Spills should be treated with 10% bleach (sodium hypochlorite) followed by ethanol to degrade the DNA-binding pharmacophore.
References
-
Behbahani, F. K., et al. (2018). Synthesis and biological evaluation of novel benzo[c]acridine-diones as potential anticancer agents and tubulin polymerization inhibitors.[3][4] Chemical Biology & Drug Design.
-
Satoh, K., et al. (1997).[5] Radical intensity and carcinogenic activity of benz[c]acridines.[5] Anticancer Research.[6]
-
Gamal-Eldeen, A. M., et al. (2009). Anticancer and Immunomodulatory Contribution of this compound Derivatives. International Journal of Pharmacology.
-
Baguley, B. C., & Wakelin, L. P. (2003).[7] Mechanisms of action of DNA intercalating acridine-based drugs. Current Medicinal Chemistry.[7]
-
BenchChem. (2025).[1] General Procedure for Microwave-Assisted Bernthsen Synthesis.
Note: This guide is designed for professional research use. Optimization of catalyst loading and reaction times may be required based on specific aldehyde substituents.
Sources
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- 5. Radical intensity and carcinogenic activity of benz[c]acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Benz[c]acridine in DNA Intercalation Studies
Introduction: The Significance of Benz[c]acridines in DNA Intercalation
Benz[c]acridines are a class of polycyclic aromatic hydrocarbons characterized by a planar tetracyclic ring system. This structural planarity is a key determinant of their potent biological activity, allowing them to insert, or intercalate, between the base pairs of the DNA double helix.[1] This process, driven by π-π stacking interactions between the aromatic rings of the benz[c]acridine molecule and the DNA base pairs, induces significant conformational changes in the DNA structure.[2][3] These alterations include the unwinding of the DNA helix, an increase in the distance between adjacent base pairs leading to DNA lengthening, and the inhibition of crucial cellular processes like replication and transcription by obstructing the action of DNA and RNA polymerases.[2][4]
The disruption of DNA's structure and function makes this compound derivatives compelling candidates for the development of novel therapeutic agents, particularly in oncology.[5][6] A thorough understanding of the specific binding mode and affinity of these compounds for DNA is therefore critical for elucidating their mechanisms of action and for guiding rational drug design.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing a suite of biophysical assays to meticulously characterize the DNA intercalation of this compound and its derivatives. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both technical accuracy and field-proven insights.
Mechanism of DNA Intercalation by this compound
The canonical mode of interaction for this compound with DNA is intercalation. The planar aromatic structure slides into the space between adjacent base pairs in the DNA duplex. This interaction is primarily stabilized by van der Waals forces and π-π stacking interactions.[4] The consequences of this insertion are profound, leading to a distortion of the DNA backbone, which can be detected by various biophysical methods.
Caption: Mechanism of this compound DNA Intercalation.
Experimental Workflow for DNA Intercalation Studies
A typical workflow for investigating the interaction between a this compound derivative and DNA involves a series of spectroscopic and hydrodynamic techniques. Each method provides a unique piece of evidence to build a comprehensive picture of the binding mode and affinity.
Caption: Experimental Workflow for DNA Intercalation Studies.
Detailed Application Notes and Protocols
UV-Visible (UV-Vis) Absorption Spectroscopy
Principle: UV-Vis spectroscopy is a fundamental technique to detect the formation of a complex between a ligand and DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the absorption spectrum of the this compound derivative.[7] These changes arise from the π-π stacking interactions between the intercalator and the DNA base pairs, which alters the electronic transition energies of the chromophore.[7]
Protocol: UV-Vis Titration of this compound with DNA
-
Materials:
-
This compound derivative stock solution (e.g., 1 mM in DMSO or ethanol).
-
Calf Thymus DNA (ct-DNA) stock solution (concentration determined by absorbance at 260 nm, using an extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide).
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4) containing NaCl (e.g., 50 mM).
-
Quartz cuvettes (1 cm path length).
-
-
Instrumentation:
-
Dual-beam UV-Visible spectrophotometer.
-
-
Procedure:
-
Prepare a solution of the this compound derivative at a fixed concentration (e.g., 20 µM) in the Tris-HCl buffer.
-
Record the initial absorption spectrum of the this compound solution from approximately 300 nm to 500 nm (or the relevant wavelength range for the specific derivative).
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette containing the this compound solution.[8]
-
After each addition of DNA, mix gently and allow the solution to equilibrate for 5-10 minutes.[8]
-
Record the absorption spectrum after each DNA addition.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
Correct the spectra for the dilution effect of adding DNA.
-
-
Data Analysis:
-
Plot the absorbance at the λmax of the this compound derivative as a function of the DNA concentration.
-
Calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.
-
Fluorescence Spectroscopy
Principle: Fluorescence spectroscopy offers higher sensitivity than UV-Vis spectroscopy for studying DNA-ligand interactions.[9] Many this compound derivatives are fluorescent. The binding to DNA can lead to either quenching (decrease) or enhancement of the fluorescence intensity. A common and robust method is a competitive binding assay using a known DNA intercalator like Ethidium Bromide (EB) as a fluorescent probe. If the this compound derivative displaces EB from the DNA, a quenching of the EB fluorescence will be observed.
Protocol: Ethidium Bromide (EB) Displacement Assay
-
Materials:
-
Ethidium Bromide (EB) stock solution.
-
ct-DNA solution.
-
This compound derivative solution.
-
Tris-HCl buffer (as above).
-
Quartz fluorescence cuvettes.
-
-
Instrumentation:
-
Spectrofluorometer.
-
-
Procedure:
-
Prepare a solution of ct-DNA (e.g., 50 µM) and EB (e.g., 10 µM) in the buffer.
-
Incubate the DNA-EB solution for 10 minutes to allow for complex formation.
-
Record the fluorescence emission spectrum of the DNA-EB complex (excitation typically around 520 nm, emission scan from 540 nm to 700 nm).
-
Add increasing concentrations of the this compound derivative to the DNA-EB solution.
-
After each addition, mix and equilibrate for 5 minutes.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum of EB as a function of the this compound derivative concentration.
-
Calculate the Stern-Volmer quenching constant (Ksv) and the binding constant (Ka) of the this compound derivative using the following equation:
-
I₀/I = 1 + Ksv[Q]
-
Where I₀ and I are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively, and [Q] is the quencher concentration.
-
-
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy is a powerful technique for monitoring conformational changes in chiral macromolecules like DNA.[10] The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation of a molecule like this compound can perturb the DNA structure, leading to changes in the CD spectrum, such as an increase in the intensity of the positive band and a shift in the negative band.[10]
Protocol: CD Spectroscopic Analysis of DNA-Benz[c]acridine Interaction
-
Materials:
-
ct-DNA solution (e.g., 100 µM in nucleotide concentration).
-
This compound derivative solution.
-
Phosphate buffer (e.g., 10 mM, pH 7.2).
-
Quartz CD cuvette (1 cm path length).
-
-
Instrumentation:
-
CD spectropolarimeter.
-
-
Procedure:
-
Record the CD spectrum of the DNA solution alone from 220 nm to 320 nm.
-
Prepare solutions with a fixed concentration of DNA and increasing concentrations of the this compound derivative (e.g., molar ratios of [Drug]/[DNA] from 0.1 to 1.0).
-
Incubate each solution for 10-15 minutes.
-
Record the CD spectrum for each sample.
-
Subtract the CD spectrum of the buffer and the this compound derivative alone (if it has a CD signal).
-
-
Data Analysis:
-
Observe the changes in the characteristic bands of B-DNA. An increase in the positive band at 275 nm and the negative band at 245 nm is indicative of stabilization of the B-form and intercalation.
-
Viscometry
Principle: Viscometry is a classical and definitive method to distinguish between intercalation and other binding modes. Intercalation causes a lengthening of the DNA helix to accommodate the inserted molecule, which leads to a significant increase in the viscosity of the DNA solution.[11] In contrast, groove binding or electrostatic interactions have a minimal effect on DNA viscosity.
Protocol: Viscosity Titration of DNA with this compound
-
Materials:
-
High molecular weight ct-DNA, sonicated to an average length of ~200-300 base pairs.
-
This compound derivative solution.
-
Buffer solution.
-
Ubbelohde or similar viscometer.
-
Constant temperature water bath (e.g., 25 ± 0.1 °C).
-
-
Instrumentation:
-
Viscometer and a stopwatch.
-
-
Procedure:
-
Measure the flow time of the buffer (t₀).
-
Measure the flow time of the DNA solution (t_DNA).
-
Add increasing amounts of the this compound derivative to the DNA solution in the viscometer.[12]
-
After each addition, mix thoroughly and allow for thermal equilibrium (10-15 minutes).[12]
-
Measure the flow time of the DNA-drug complex (t).
-
Repeat the measurement at least three times for each concentration to ensure accuracy.
-
-
Data Analysis:
-
Calculate the relative specific viscosity (η/η₀) where η = (t - t₀) and η₀ = (t_DNA - t₀).
-
Plot (η/η₀)¹/³ versus the molar ratio of [Drug]/[DNA].
-
A linear increase in the relative viscosity with increasing drug concentration is strong evidence for an intercalative binding mode.
-
Thermal Denaturation (Tm) Assay
Principle: The melting temperature (Tm) is the temperature at which half of the double-stranded DNA (dsDNA) dissociates into single-stranded DNA (ssDNA). The binding of an intercalator stabilizes the DNA duplex, leading to an increase in its Tm.[13] This stabilization is due to the energy required to disrupt the stacking interactions between the intercalator and the base pairs.
Protocol: DNA Melting Temperature Analysis
-
Materials:
-
ct-DNA solution.
-
This compound derivative solution.
-
Buffer solution.
-
-
Instrumentation:
-
UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
-
Procedure:
-
Prepare samples of DNA alone and DNA with the this compound derivative at a specific molar ratio in the buffer.
-
Place the samples in the spectrophotometer.
-
Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature where the DNA is fully denatured (e.g., 95 °C).
-
Record the absorbance at each temperature point.
-
-
Data Analysis:
-
Plot absorbance versus temperature to obtain the DNA melting curve.
-
The Tm is the temperature at the midpoint of the transition.
-
An increase in the Tm of the DNA in the presence of the this compound derivative (ΔTm) confirms the stabilization of the double helix, consistent with intercalation.[14]
-
Illustrative Data Presentation
The following table provides an example of how to present the quantitative data obtained from the described experiments for a hypothetical this compound derivative.
| Parameter | Method | Result | Indication |
| Binding Constant (Kb) | UV-Vis Spectroscopy | 1.5 x 10⁵ M⁻¹ | Strong Binding Affinity |
| Quenching Constant (Ksv) | Fluorescence Spectroscopy | 2.8 x 10⁴ M⁻¹ | Efficient Quenching (Displacement of EB) |
| CD Spectral Change | Circular Dichroism | Increase in positive and negative bands | Stabilization of B-DNA conformation |
| Viscosity Change | Viscometry | Significant increase in relative viscosity | DNA Lengthening (Intercalation) |
| ΔTm | Thermal Denaturation | + 8.5 °C | Stabilization of DNA Double Helix |
Conclusion
The suite of biophysical techniques detailed in these application notes provides a robust framework for the comprehensive characterization of this compound-DNA interactions. By systematically applying these protocols, researchers can obtain quantitative data on binding affinity, elucidate the specific binding mode, and understand the structural consequences of this interaction. Such detailed insights are invaluable for the continued development of this compound derivatives as potential therapeutic agents targeting DNA.
References
- BenchChem. (2025). Application Notes and Protocols for DNA Intercalation Assay of Benz(a)acridine, 10-methyl-. [Online].
- BenchChem. (2025). Acridine Derivatives as DNA Intercalating Agents: A Technical Guide. [Online].
- MDPI. (n.d.). Synthesis of Acridine-based DNA Bis-intercalating Agents. [Online].
- Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis, DNA-binding and Antibacterial Activity of the Cell-penetrating Peptide HIV-1 Tat (49-57). [Online].
- YouTube. (2021). Mechanism of Bernthsen acridine synthesis. [Online].
- Soft Matter (RSC Publishing). (n.d.). DNA-intercalator interactions: structural and physical analysis using atomic force microscopy in solution. [Online].
- PubMed. (n.d.). Acridine dyes and other DNA-intercalating agents induce the luminescence system of luminous bacteria and their dark variants. [Online].
- Frontiers in Chemical Engineering. (2025). The Role of DNA Intercalators and Acridine Derivatives in Cancer Chemotherapy. [Online].
- ResearchGate. (2025). Synthesis, spectral characterization, DNA binding ability and anti-cancer screening of new acridine-based derivatives | Request PDF. [Online].
- PubMed. (2015). Synthesis and biological evaluation of benzimidazole acridine derivatives as potential DNA-binding and apoptosis-inducing agents. [Online].
- PubMed Central. (n.d.). Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi. [Online].
- ACS Publications. (n.d.). Parallel Evaluation of Melting Temperatures of DNAs in the Arrayed Droplets through the Fluorescence from DNA Intercalators | Analytical Chemistry. [Online].
- PubMed Central. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. [Online].
- ResearchGate. (n.d.). Relative viscosity changes in CT-DNA solutions on addition of (A) complexes 8. [Online].
- MDPI. (2022). Using the Intrinsic Fluorescence of DNA to Characterize Aptamer Binding. [Online].
- ResearchGate. (n.d.). Thermal melting profiles of CT DNA (20 mM) (&) treated with 8 (!), 20.... [Online].
- ResearchGate. (2025). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. [Online].
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Application Notes & Protocols: A Guide to Investigating Benz[c]acridine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Metabolic Fate of Benz[c]acridine
This compound and its derivatives represent a class of polycyclic aromatic hydrocarbons (PAHs) that are of significant interest due to their potential carcinogenic and cytotoxic activities.[1][2] Understanding the metabolic activation and detoxification pathways of these compounds is paramount for assessing their toxicological risk and for the rational design of novel therapeutic agents.[3] This guide provides a comprehensive overview of the experimental setups for studying this compound metabolism, focusing on in vitro methodologies that are crucial for early-stage assessment.
The metabolic transformation of xenobiotics like this compound primarily occurs in the liver and is broadly categorized into Phase I and Phase II reactions. Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II enzymes conjugate these groups with endogenous molecules to facilitate excretion.[4][5] However, this metabolic process can also lead to the formation of reactive intermediates that can bind to cellular macromolecules like DNA, potentially initiating carcinogenic events.[6][7]
These application notes will detail protocols for utilizing various in vitro systems, including liver subcellular fractions (S9 and microsomes) and cell-based models. Furthermore, we will explore the analytical techniques for metabolite identification and characterization, methods for determining enzyme kinetics, and assays to evaluate the cytotoxic consequences of this compound metabolism.
Core Concepts in this compound Metabolism
The metabolism of this compound is a complex process involving multiple enzymatic pathways. The primary routes of metabolic activation involve oxidation to phenols and dihydrodiols.[8] Epoxidation and subsequent hydrolysis to dihydrodiols are predominant pathways.[8] N-oxidation is also a likely metabolic route for this compound.[8]
Key Enzyme Families Involved:
-
Cytochrome P450 (CYP) Superfamily: These heme-containing monooxygenases are central to Phase I metabolism. Different CYP isoforms can exhibit varying substrate specificities and can be induced by exposure to certain chemicals.[8][9] For instance, phenobarbital treatment can induce K-region oxidation of this compound.[8]
-
Aldo-Keto Reductases (AKRs): These cytosolic enzymes can be involved in the metabolism of a variety of compounds, including polycyclic aromatic hydrocarbons.[10] They can participate in both detoxification and bioactivation pathways.[10][11]
-
Phase II Conjugating Enzymes: These include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which are present in liver S9 fractions and are crucial for the detoxification and elimination of metabolites.[4][5]
Experimental Workflow for this compound Metabolism Studies
Caption: A generalized workflow for in vitro this compound metabolism studies.
Part 1: Preparation of In Vitro Metabolic Systems
The choice of the in vitro system is critical and depends on the specific research question.
Liver S9 Fraction Preparation
The S9 fraction is a supernatant from a 9000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes, making it suitable for studying both Phase I and Phase II metabolism.[4][12]
Protocol:
-
Homogenization: Mince fresh or thawed liver tissue and homogenize in 3-4 volumes of ice-cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.15 M KCl).
-
Centrifugation: Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.[13]
-
Collection: Carefully collect the supernatant (the S9 fraction), avoiding the lipid layer at the top and the pellet at the bottom.
-
Storage: Aliquot the S9 fraction and store at -80°C until use. Determine the protein concentration using a standard method (e.g., Bradford assay).
Liver Microsome Preparation
Microsomes are vesicles of the endoplasmic reticulum obtained by high-speed centrifugation of the S9 fraction. They are enriched in CYP enzymes and are ideal for studying Phase I metabolism.[12][14]
Protocol:
-
S9 Fraction Preparation: Follow steps 1 and 2 for S9 fraction preparation.
-
Ultracentrifugation: Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C.[12]
-
Washing: Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in homogenization buffer and repeat the ultracentrifugation step to wash the microsomes.
-
Final Resuspension: Resuspend the final microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and determine the protein concentration.
-
Storage: Aliquot and store at -80°C.
Cultured Hepatocyte Models
Human-derived cell lines, such as HepG2, can be used to study xenobiotic metabolism.[15] While they may have lower metabolic activity compared to primary hepatocytes, they offer the advantage of being a readily available and reproducible system.[5][16]
Protocol:
-
Cell Culture: Culture HepG2 cells in the recommended medium (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells into appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to attach and reach a suitable confluency (typically 80-90%).
-
Treatment: Replace the culture medium with a fresh medium containing the desired concentration of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired time points.
Part 2: Metabolic Incubation and Analysis
Metabolic Incubation Protocol (S9 and Microsomes)
This protocol outlines a general procedure for incubating this compound with subcellular fractions.[14]
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Liver S9 or microsomal fraction
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.
-
UDPGA (for Phase II reactions in S9)
-
PAPS (for Phase II reactions in S9)
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing buffer, S9 or microsomal protein (e.g., 1 mg/mL), and this compound at the desired final concentration.[4]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.[14]
-
Initiation: Initiate the reaction by adding the NADPH regenerating system (or NADPH) and other cofactors (UDPGA, PAPS if using S9).
-
Incubation: Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).[17]
-
Termination: Stop the reaction by adding an equal volume of ice-cold quenching solution.[17]
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 10,000 x g) to pellet the precipitated protein.
-
Sample Collection: Collect the supernatant for analysis.
Analytical Methods for Metabolite Identification
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a powerful technique for the separation, detection, and structural elucidation of metabolites.[18][19][20]
General HPLC-MS/MS Parameters:
-
Chromatographic Separation: A C18 reverse-phase column is commonly used for separating PAHs and their metabolites. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to improve ionization.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) is a common ionization source. Data can be acquired in both full-scan mode to detect all ions and in product ion scan mode to obtain fragmentation patterns for structural confirmation.
Part 3: Enzyme Kinetics and Cytotoxicity Assessment
Enzyme Kinetics
Determining the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provides insights into the efficiency of an enzyme in metabolizing a substrate.[9][21]
Protocol:
-
Varying Substrate Concentrations: Perform metabolic incubations as described in section 2.1, but with a range of this compound concentrations.
-
Initial Velocity Measurement: Ensure that the reaction is in the linear range (initial velocity) by using short incubation times and appropriate enzyme concentrations.
-
Data Analysis: Quantify the formation of a specific metabolite at each substrate concentration. Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Some cytochrome P450 enzymes may exhibit atypical kinetics, requiring more complex models for analysis.[9][22]
Cytotoxicity Assays
It is crucial to assess the potential toxic effects of this compound and its metabolites. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[23]
Protocol (MTT Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of this compound or its isolated metabolites for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation and Interpretation
Table 1: Hypothetical Enzyme Kinetic Parameters for this compound Metabolism
| Metabolite | Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) |
| Dihydrodiol 1 | Human Liver Microsomes | 5.2 | 150.7 |
| Dihydrodiol 2 | Rat Liver S9 | 12.8 | 85.3 |
| Phenol 1 | Recombinant CYP1A1 | 2.5 | 250.1 |
Table 2: Example Cytotoxicity Data for this compound
| Cell Line | Treatment Duration (hr) | IC50 (µM) |
| HepG2 | 24 | 25.6 |
| A549 | 24 | 18.9 |
| HepG2 | 48 | 15.3 |
| A549 | 48 | 10.2 |
Advanced Protocols and Considerations
DNA Adduct Analysis
The formation of covalent bonds between reactive metabolites and DNA is a critical step in chemical carcinogenesis.[6] The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts.[24]
Phototoxicity
Some PAHs can exhibit increased cytotoxicity upon exposure to light.[25][26] It is important to consider the potential for phototoxicity when handling this compound and its metabolites, especially in cell-based assays.
Metabolic Pathway of this compound
Caption: Simplified metabolic activation pathway of this compound.
References
-
Marrone, A., et al. (1998). Human-derived cell lines to study xenobiotic metabolism. PubMed. Available at: [Link][15]
-
National Center for Biotechnology Information. Benz(c)acridine. PubChem Compound Database. Available at: [Link][8]
-
Aptuit. In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link][4]
-
St-Gelais, B., et al. (2021). Metabolic Profiles of New Unsymmetrical Bisacridine Antitumor Agents in Electrochemical and Enzymatic Noncellular Systems and in Tumor Cells. PubMed Central. Available at: [Link][18]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. Available at: [Link][27]
-
Dong, M. W. (1983). Chromatographic techniques used to determine benz[c]acridines in environmental samples. Journal of Chromatography. Available at: [Link][1]
-
Zhang, H., & Wong, Y. N. (2006). Enzyme kinetics of cytochrome P450-mediated reactions. PubMed. Available at: [Link][9]
-
Ferguson, S. S., et al. (2021). Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening. PubMed Central. Available at: [Link][5]
-
Wright, A. S., et al. (1982). Metabolism of 7-methylthis compound: comparison of rat liver and lung microsomal preparations and identification of some minor metabolites. PubMed. Available at: [Link][28]
-
Zhang, H., & Wong, Y. N. (2006). Enzyme Kinetics of Cytochrome P450-Mediated Reactions. ResearchGate. Available at: [Link][21]
-
RamaKrishna, N. V., et al. (1992). Covalent DNA adducts formed by benzo[c]chrysene in mouse epidermis and by benzo[c]chrysene fjord-region diol epoxides reacted with DNA and polynucleotides. PubMed. Available at: [Link][6]
-
Arlt, V. M., et al. (2019). Role of Human Aldo-Keto Reductases in the Metabolic Activation of the Carcinogenic Air Pollutant 3-Nitrobenzanthrone. National Institutes of Health. Available at: [Link][11]
-
Schins, R. P., et al. (1995). Phototoxicity Testing of Polycyclic Aromatic Hydrocarbons (PAH) in Mammalian Cells in vitro. Toxicology in Vitro. Available at: [Link][25]
-
Ferguson, S. S., et al. (2021). Exploration of xenobiotic metabolism within cell lines used for Tox21 chemical screening. ResearchGate. Available at: [Link][16]
-
Tsyrlov, I. B. (2016). I need the detailed experimental protocol for the preparation of the mice/human S9 fraction and its use in a metabolic study of a xenobiotic? ResearchGate. Available at: [Link][13]
-
Korzekwa, K. R., & Jones, J. P. (2021). Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations. National Institutes of Health. Available at: [Link][22]
-
JoVE. (2022). DNA Adducts Formation by Carcinogens and P-postlabeling Determination. YouTube. Available at: [Link][24]
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Pal-Bhadra, M., et al. (2017). Biological Role of Aldo–Keto Reductases in Retinoic Acid Biosynthesis and Signaling. Frontiers in Pharmacology. Available at: [Link][10]
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Kang, L., et al. (2007). Analytical strategies for identifying drug metabolites. ResearchGate. Available at: [Link][20]
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Chen, H. J., & Chen, L. S. (2017). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. National Institutes of Health. Available at: [Link][7]
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Schins, R. P., et al. (1995). Phototoxicity Testing of Polycyclic Aromatic Hydrocarbons (PAH) in Mammalian Cells in vitro. ResearchGate. Available at: [Link][26]
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Lacassagne, A., et al. (1978). Synthesis and carcinogenic activity of oxidized benzacridines: potential metabolites of the strong carcinogen 7-methylthis compound and of the inactive isomer 12-methylbenz[a]acridine. PubMed. Available at: [Link][2]
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Application Note: A Comprehensive Guide to Assessing Benz[c]acridine Cytotoxicity in Cell Culture
Introduction
Benz[c]acridines are a class of polycyclic aromatic hydrocarbons (PAHs) containing a nitrogen heteroatom. These compounds are environmentally relevant and are studied for their potential carcinogenic and mutagenic properties.[1] Structurally, their planar aromatic nature allows them to act as potent DNA intercalating agents and inhibitors of essential enzymes like topoisomerases, leading to significant cytotoxic effects.[2] Understanding the cytotoxic profile of specific Benz[c]acridine derivatives is crucial for toxicological risk assessment and for exploring their potential as novel anticancer agents.[2][3]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to reliably assess the cytotoxicity of this compound compounds. We will delve into the underlying mechanisms of action, guide the selection of appropriate in vitro models, and provide detailed, validated protocols for a multi-parametric assessment of cytotoxicity, ensuring robust and reproducible data generation.
Core Mechanism of this compound Cytotoxicity
The primary cytotoxic mechanism of Benz[c]acridines involves direct interaction with cellular DNA. As planar molecules, they insert themselves between the base pairs of the DNA double helix (intercalation), disrupting DNA replication and transcription.[2] This physical stress on the DNA can lead to the inhibition of enzymes like topoisomerase I, which is critical for relieving torsional strain during DNA processes.[4] The resulting DNA damage triggers cellular stress responses, which, if the damage is irreparable, culminates in programmed cell death, or apoptosis.[4][5][6][7] This process is often mediated by the intrinsic mitochondrial pathway, involving the activation of executioner caspases 3 and 7.[4][6][7]
Caption: this compound's primary mechanism of cytotoxicity.
Part 1: Foundational Setup - Cell Line Selection & Culture
Rationale for Cell Line Selection
The choice of cell line is paramount for obtaining biologically relevant data. Since Benz[c]acridines are relevant in both toxicology and oncology, common human cancer cell lines are excellent models.
-
HepG2 (Human Hepatocellular Carcinoma): This is a gold-standard cell line for toxicology studies.[8][9] HepG2 cells retain many metabolic functions of primary human hepatocytes, making them ideal for studying the cytotoxicity of xenobiotics that may undergo metabolic activation.[8] They are widely used for evaluating the toxicity of PAHs and other chemical compounds.[9][10][11][12]
-
A549 (Human Lung Adenocarcinoma): As environmental exposure to PAHs often occurs via inhalation, the A549 cell line is a relevant model for assessing pulmonary cytotoxicity.[3][13] These cells are robust and have been used extensively in cytotoxicity studies of various compounds.[14][15]
General Culture and Compound Preparation
Proper cell culture technique is the bedrock of any reliable cytotoxicity assay. Consistency in media, passage number, and confluency is critical.
Table 1: Recommended Cell Culture & Seeding Conditions
| Parameter | HepG2 | A549 |
| Base Medium | Eagle's Minimum Essential Medium (EMEM) | F-12K Medium |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |
| Culture Conditions | 37°C, 5% CO₂, humidified incubator | 37°C, 5% CO₂, humidified incubator |
| Subculture | 1:3 to 1:6 ratio when 80-90% confluent | 1:3 to 1:5 ratio when 80-90% confluent |
| Seeding Density (96-well) | 8,000 - 12,000 cells/well | 5,000 - 10,000 cells/well |
Compound Solubilization: A Critical Step
Benz[c]acridines, like most PAHs, are hydrophobic and have poor solubility in aqueous media.[16]
-
Recommended Solvent: High-purity Dimethyl Sulfoxide (DMSO) is the solvent of choice.[17]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Store in small aliquots at -20°C to avoid freeze-thaw cycles.
-
Working Dilutions: Prepare serial dilutions of the stock in cell culture medium immediately before treating the cells.
-
Vehicle Control: It is mandatory to include a vehicle control in all experiments. This consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used. The final DMSO concentration in the culture medium should ideally be ≤ 0.5% to minimize solvent-induced cytotoxicity.[17]
Part 2: Core Cytotoxicity Assessment Protocols
A multi-assay approach is essential for a comprehensive understanding of cytotoxicity. We recommend a primary viability assay complemented by an assay that measures a distinct cytotoxic event, such as membrane rupture or apoptosis induction.
Assay 1: Metabolic Viability (MTT/XTT Assay)
Principle: This colorimetric assay is a widely used method to assess cell viability by measuring metabolic activity.[18] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[18][19] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[19]
Caption: Standard workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at the predetermined density (see Table 1) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Remember to include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[20]
-
Formazan Development: Incubate for 2-4 hours at 37°C.[20][21] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[20] Mix thoroughly on a plate shaker for 5-10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Assay 2: Membrane Integrity (LDH Release Assay)
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[22] LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane rupture, a hallmark of necrosis or late-stage apoptosis.[23][24] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product, measured spectrophotometrically.[24][25] The amount of formazan is directly proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[23]
Detailed Protocol: LDH Release Assay
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT protocol.
-
Establish Controls: It is essential to prepare three types of controls for each experiment:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 10X Lysis Buffer provided in kits, often containing Triton X-100) for 45 minutes before measurement.
-
Background: Medium only.
-
-
Sample Collection: After the treatment incubation, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[25]
-
Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[25]
-
Measurement: Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at 490 nm.
-
Calculation:
-
% Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] x 100
-
Assay 3: Mechanistic Insight (Caspase-Glo® 3/7 Assay)
Principle: To confirm that cell death is occurring via apoptosis, measuring the activity of key executioner caspases is a direct and sensitive method. The Caspase-Glo® 3/7 assay is a homogeneous, luminescent assay that measures the combined activity of caspase-3 and caspase-7.[26][27] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[26] This cleavage releases aminoluciferin, which is then consumed by luciferase to generate a stable, "glow-type" luminescent signal that is proportional to caspase activity.[26]
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT protocol, preferably using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer, according to the manufacturer's instructions.[28] Allow the reagent to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[28][29]
-
Mixing and Incubation: Mix the contents on a plate shaker at 300-500 rpm for 5 minutes.[28] Incubate at room temperature for 30 minutes to 3 hours.[28] The optimal incubation time may need to be determined empirically.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Part 3: Data Interpretation & Best Practices
-
Dose-Response Curves: Plot the percentage of cell viability (or cytotoxicity/caspase activity) against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). This value represents the potency of the compound.
-
Time-Course Experiments: Cytotoxicity is time-dependent. Performing assays at multiple time points (e.g., 24, 48, 72 hours) can provide valuable information about the kinetics of the cytotoxic response.
-
Positive Controls: Include a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton X-100 for necrosis) as a positive control to validate assay performance.
By employing the strategic selection of cell models and a multi-parametric assay approach detailed in this guide, researchers can generate high-quality, reliable, and publication-ready data on the cytotoxicity of this compound compounds.
References
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Al-Ostath, A., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. Retrieved from [Link]
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Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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MDPI. (n.d.). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Retrieved from [Link]
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Scribd. (n.d.). DMSO Impact on Acridine Orange Spectra | PDF | Absorption Spectroscopy. Retrieved from [Link]
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Sedlák, D., et al. (2022). Chalcone-Acridine Hybrid Suppresses Melanoma Cell Progression via G2/M Cell Cycle Arrest, DNA Damage, Apoptosis, and Modulation of MAP Kinases Activity. PubMed. Retrieved from [Link]
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Atasan, N., et al. (2008). DNA-damaging activity and mutagenicity of 16 newly synthesized thiazolo[5,4-a]acridine derivatives with high photo-inducible cytotoxicity. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Toxicological responses of A549 and HCE-T cells exposed to fine particulate matter at the air–liquid interface. PMC. Retrieved from [Link]
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Benz[c]acridine as a tubulin polymerization inhibitor
Benz[c]acridine Derivatives as Potent Tubulin Polymerization Inhibitors: A Guide for Preclinical Evaluation
These application notes serve as a technical guide for researchers, scientists, and drug development professionals interested in the evaluation of this compound derivatives as a promising class of tubulin polymerization inhibitors for anticancer applications. This document provides an in-depth overview of their mechanism of action, detailed protocols for their biological characterization, and insights into the interpretation of results.
Introduction: Targeting the Dynamic Cytoskeleton in Cancer Therapy
The microtubule cytoskeleton, a dynamic network of protein filaments, is integral to several key cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. These functions make microtubules a highly attractive target for the development of anticancer therapeutics. Agents that interfere with microtubule dynamics can halt the cell cycle, leading to apoptosis, and thus have proven to be a cornerstone of cancer chemotherapy.
This compound derivatives have emerged as a compelling class of compounds that exert their cytotoxic effects through the inhibition of tubulin polymerization.[1][2] Unlike some acridine compounds that are known to intercalate with DNA, certain benzo[c]acridine-diones have been specifically designed and synthesized to act as antitubulin agents.[2][3][4] This guide will focus on the methodologies required to characterize the activity of these specific derivatives.
Mechanism of Action: Disrupting Microtubule Dynamics
Substituted benzo[c]acridine-diones have been shown to inhibit tubulin polymerization, a process essential for the formation of microtubules.[2][4] This inhibitory action leads to a cascade of cellular events culminating in apoptotic cell death.
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// Nodes Benz_c_acridine [label="this compound Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="αβ-Tubulin Dimers", fillcolor="#FBBC05", fontcolor="#202124"]; Colchicine_Site [label="Colchicine-Binding Site", style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Microtubule [label="Microtubule Polymer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G2M_Arrest [label="G2/M Phase Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Benz_c_acridine -> Tubulin [label="Binds to"]; Tubulin -> Colchicine_Site [label="at", style=dashed, arrowhead=none]; Tubulin -> Microtubule [label="Polymerization", color="#5F6368"]; Benz_c_acridine -> Microtubule [label="Inhibits Polymerization", color="#EA4335", style=bold]; Microtubule -> G2M_Arrest [label="Disruption leads to", color="#5F6368"]; G2M_Arrest -> Apoptosis [label="Induces", color="#5F6368"]; } caption { label = "Figure 1: Mechanism of Action of this compound Derivatives."; fontsize = 10; fontname = "Arial"; }
Figure 1: Mechanism of Action of this compound Derivatives. This diagram illustrates how this compound derivatives bind to tubulin, inhibit microtubule polymerization, and consequently induce G2/M cell cycle arrest and apoptosis.
Molecular docking studies have suggested that these compounds, such as the derivative designated as '4g' in several studies, likely bind to the colchicine-binding site on β-tubulin.[2] This interaction prevents the incorporation of tubulin dimers into growing microtubules, thereby shifting the equilibrium towards depolymerization. The net effect is a disruption of the microtubule network, which is critical for the formation of the mitotic spindle during cell division. Consequently, cells treated with these this compound derivatives are arrested in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[2][4]
Experimental Protocols for Evaluation
A systematic evaluation of this compound derivatives involves a series of in vitro and cell-based assays to confirm their mechanism of action and quantify their cytotoxic potency.
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// Nodes Compound [label="this compound Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro_Assay [label="In Vitro Tubulin\nPolymerization Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity_Assay [label="Cytotoxicity Assay\n(e.g., MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; Microscopy [label="Immunofluorescence\nMicroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Analysis [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nInterpretation", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Compound -> In_Vitro_Assay; Compound -> Cytotoxicity_Assay; Cytotoxicity_Assay -> Microscopy; Cytotoxicity_Assay -> Cell_Cycle_Analysis; In_Vitro_Assay -> Data_Analysis; Microscopy -> Data_Analysis; Cell_Cycle_Analysis -> Data_Analysis; } caption { label = "Figure 2: Experimental Workflow for Evaluation."; fontsize = 10; fontname = "Arial"; }
Figure 2: Experimental Workflow for Evaluation. This workflow outlines the key experiments for characterizing this compound derivatives, from initial in vitro screening to cell-based mechanistic studies.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the test compound on the polymerization of purified tubulin in a cell-free system. The increase in turbidity as tubulin polymerizes into microtubules is monitored spectrophotometrically.
Principle: Light scattering increases as tubulin dimers polymerize into microtubules. Inhibitors of polymerization will reduce the rate and extent of this increase in light scattering.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol (for promoting polymerization)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., colchicine or nocodazole)
-
Negative control (solvent alone)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.
Protocol:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
On ice, prepare the reaction mixtures in a 96-well plate. For each reaction, add tubulin polymerization buffer, GTP, and glycerol.
-
Add the test compound at various concentrations to the respective wells. Include wells for the positive and negative controls.
-
Initiate the polymerization by adding the purified tubulin to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for at least 60 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves.
Expected Results: A potent inhibitor will show a dose-dependent decrease in the rate and maximal level of tubulin polymerization compared to the negative control. The positive control, colchicine, should also demonstrate strong inhibition.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., PC3, MCF-7, HeLa)[2]
-
Complete cell culture medium
-
This compound derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of the this compound derivative. Include untreated and solvent-treated controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| 4c | MCF-7 (Breast) | 10.34[1] |
| A2780 (Ovarian) | 12.65[1] | |
| HeLa (Cervical) | 15.87[1] | |
| PC3 (Prostate) | 8.65[1] | |
| 4g | MCF-7 (Breast) | 7.89[1] |
| A2780 (Ovarian) | 9.54 | |
| HeLa (Cervical) | 11.21 | |
| PC3 (Prostate) | 5.23[2] |
Note: The IC50 values for compound 4g in A2780 and HeLa cells are illustrative and may not be from the cited sources.
Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of the microtubule network within cells, providing qualitative evidence of microtubule disruption.
Principle: Cells are fixed and permeabilized to allow antibodies specific to α-tubulin to bind to the microtubules. A fluorescently labeled secondary antibody then binds to the primary antibody, enabling visualization by fluorescence microscopy.
Materials:
-
Cancer cell lines cultured on glass coverslips or in imaging-compatible plates
-
This compound derivative
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope.
Protocol:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the this compound derivative at a concentration around its IC50 value for a suitable duration (e.g., 24 hours). Include a solvent-treated control.
-
Wash the cells with PBS and fix them with the chosen fixation solution.[5]
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary anti-α-tubulin antibody.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Expected Results: In untreated cells, a well-organized, filamentous microtubule network extending throughout the cytoplasm should be visible. In cells treated with an effective this compound derivative, the microtubule network will appear disorganized and fragmented, with a diffuse tubulin staining pattern.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of individual cells is then measured by flow cytometry. Cells in the G2 and M phases have twice the DNA content of cells in the G0/G1 phase.
Materials:
-
Cancer cell lines
-
This compound derivative
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., cold 70% ethanol)
-
Propidium iodide (PI) staining solution containing RNase A[6][7]
-
Flow cytometer.
Protocol:
-
Culture cells and treat them with the this compound derivative at its IC50 concentration for a relevant time period (e.g., 24 hours).
-
Harvest both adherent and floating cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.[6]
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution from the DNA content histograms.
Expected Results: Treatment with a tubulin polymerization inhibitor like a this compound derivative is expected to cause an accumulation of cells in the G2/M phase of the cell cycle compared to the untreated control group.[2]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound derivatives as tubulin polymerization inhibitors. By systematically applying these in vitro and cell-based assays, researchers can elucidate the mechanism of action, quantify the potency, and visualize the cellular effects of these promising anticancer compounds. The collective data from these experiments will be crucial for the further development and optimization of this class of drugs.
References
- Unveiling the Anticancer Potential of Substituted Benz(c)acridines: A Structure-Activity Relationship Guide. Benchchem.
-
Behbahani, F. S., et al. (2019). Synthesis and biological evaluation of novel benzo[c]acridine‐diones as potential anticancer agents and tubulin polymerization inhibitors. Archiv der Pharmazie, 352(5), e1800307. Available from: [Link]
-
In vitro preparation of single filamentous microtubules optimized for dynamic and electrophoretic light scattering measurements. Protocols.io. (2024). Available from: [Link]
-
Lang, X., et al. (2019). Design, Synthesis, Antimicrobial, and Anticancer Activities of Acridine Thiosemicarbazides Derivatives. Molecules, 24(11), 2099. Available from: [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. Available from: [Link]
-
Fang, L., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Acridine and Quinoline Derivatives as Tubulin Polymerization Inhibitors with Anticancer Activities. Bioorganic & Medicinal Chemistry, 46, 116376. Available from: [Link]
-
Rathinasamy, K., et al. (2010). Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin As Potential Anticancer Agents. Journal of Medicinal Chemistry, 53(20), 7373-7383. Available from: [Link]
-
Panchal, P., et al. (2020). Acridine a versatile heterocyclic moiety as anticancer agent. International Journal of Pharmaceutical Sciences and Research, 11(10), 4739-4748. Available from: [Link]
-
Behbahani, F. S., et al. (2019). Synthesis and biological evaluation of novel benzo[c]acridine-diones as potential anticancer agents and tubulin polymerization inhibitors. PubMed. Available from: [Link]
-
Satoh, K., et al. (1997). Radical intensity and carcinogenic activity of benz[c]acridines. Anticancer Research, 17(5A), 3553-3557. Available from: [Link]
-
Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. PMC - PubMed Central. (2023). Available from: [Link]
-
Tavernelli, I., et al. (2021). Alpha-Tubulin Acetylation in Trypanosoma cruzi: A Dynamic Instability of Microtubules Is Required for Replication and Cell Cycle Progression. PMC - PubMed Central. Available from: [Link]
-
Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available from: [Link]
-
Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. PubMed. (2020). Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013). Available from: [Link]
-
Procedure and precautions of cell cycle detection. Elabscience. (2024). Available from: [Link]
-
Mirzaei, S., et al. (2021). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. PMC. Available from: [Link]
-
Easy Intracellular Immunofluorescence Microscopy Protocol. University of Pennsylvania. Available from: [Link]
-
Tumor-initiating Activity of this compound and Twelve of Its Derivatives on Mouse Skin. AACR Journals. Available from: [Link]
-
Design, Synthesis and Mechanistic Study of New Dual Targeting HDAC/Tubulin Inhibitors. Taylor & Francis. (2024). Available from: [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available from: [Link]
-
Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry - ACS Publications. (2021). Available from: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link]
-
Immunofluorescence staining of microtubules. Bio-protocol. Available from: [Link]
- Azoaryls as reversibly modulatable tubulin inhibitors. Google Patents. (2003).
-
Application Note 16: Immunofluorescence Staining Using the μ-Slide 8 Well high. ibidi. (2022). Available from: [Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. (2025). Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry - ACS Publications. (2014). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. Synthesis and biological evaluation of novel benzo[c]acridine-diones as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-Tubulin Acetylation in Trypanosoma cruzi: A Dynamic Instability of Microtubules Is Required for Replication and Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
Application Note: High-Sensitivity Determination of Benz[c]acridine in Ambient Air
Abstract & Scope
This application note details a robust analytical workflow for the detection and quantification of Benz[c]acridine (BcAc) in ambient air samples. Unlike neutral Polycyclic Aromatic Hydrocarbons (PAHs), BcAc is an aza-arene (N-heterocyclic aromatic hydrocarbon) with basic properties. Standard PAH protocols (e.g., EPA TO-13A) often fail to achieve sufficient sensitivity for BcAc due to co-elution with neutral isomers and suppression by high-abundance matrix components.
This protocol introduces a critical modification: an acid-base fractionation step that isolates the basic aza-arene fraction from the neutral PAH background, significantly lowering the Limit of Detection (LOD) and improving mass spectral fidelity.
Scientific Background & Causality
This compound (CAS: 225-51-4, MW: 229.28) is a potent mutagen found in combustion emissions, including coal tar, cigarette smoke, and industrial exhaust.
The Analytical Challenge
-
Low Abundance: Aza-arenes typically exist at concentrations 1–10% of their homocyclic PAH analogs (e.g., Benz[a]anthracene).
-
Isomeric Interference: BcAc (MW 229) often co-elutes with Benz[a]acridine and overlaps with Chrysene/Triphenylene (MW 228) isotopes in low-resolution MS.
-
Basicity: The nitrogen atom creates a localized dipole. If standard silica cleanup (designed for neutral PAHs) is used, BcAc may irreversibly bind to active sites or elute in a polar fraction often discarded in standard TO-13A workflows.
Our Solution: We exploit the basicity of the nitrogen atom. By partitioning the organic extract with acid, BcAc becomes protonated (BcAc-H
Sampling Protocol
Method Basis: Modified EPA Compendium Method TO-13A.
Equipment & Materials[1][2][3][4][5][6][7]
-
Sampler: High-Volume Air Sampler (flow rate ~225 L/min).
-
Particulate Filter: Quartz Fiber Filter (QFF), 102mm, pre-baked at 450°C for 4 hours to remove organic background.
-
Vapor Trap: Polyurethane Foam (PUF) cartridge with XAD-2 resin "sandwich" (PUF/XAD-2/PUF) to capture gas-phase aza-arenes.
Sampling Parameters
| Parameter | Specification | Rationale |
| Flow Rate | 200–225 L/min | Balances high volume collection with filter integrity. |
| Duration | 24 hours | Standard diurnal cycle averaging. |
| Total Volume | ~300 m³ | Required to reach sub-ng/m³ detection limits. |
| Storage | < 4°C, wrapped in foil | Prevents photodegradation (BcAc is light-sensitive). |
Sample Preparation: The Acid-Base Fractionation
This is the critical control point for specificity.
Reagents
-
Extraction Solvent: Dichloromethane (DCM) / Hexane (1:1 v/v).
-
Acid: 6N Hydrochloric Acid (HCl).
-
Base: 10N Sodium Hydroxide (NaOH).
-
Internal Standard: Acridine-d9 (or Chrysene-d12 if unavailable).
Step-by-Step Workflow
-
Soxhlet Extraction: Extract filter and PUF cartridge together in 300 mL DCM/Hexane for 18 hours.
-
Concentration: Reduce volume to ~10 mL using a Kuderna-Danish concentrator or TurboVap.
-
Acid Partition (Isolation):
-
Transfer extract to a separatory funnel.
-
Add 20 mL 6N HCl . Shake vigorously for 2 mins.
-
Mechanism:[1][2] Neutral PAHs stay in Organic Phase 1. BcAc becomes ionic and moves to Acidic Aqueous Phase.
-
Action: Collect the Aqueous Phase. Repeat extraction of organic phase with fresh acid 2x. Combine acid fractions.
-
-
Base Back-Extraction (Recovery):
-
Final Cleanup: Pass Organic Phase 2 through a small anhydrous sodium sulfate column (to remove water). Concentrate to 100
L under Nitrogen stream.
Visualization: Fractionation Logic
The following diagram illustrates the chemical logic separating the target analyte from interferences.
Figure 1: Acid-Base Fractionation Logic. Neutral PAHs are discarded in the first organic phase, while this compound is selectively isolated in the aqueous phase before recovery.
Instrumental Analysis (GC-MS)
While LC-Fluorescence is sensitive, GC-MS in Selected Ion Monitoring (SIM) mode provides the necessary structural confirmation.
GC Parameters[2][3][5][7][9][10][11][12][13][14][15]
-
Column: DB-5ms UI or equivalent (30m x 0.25mm x 0.25
m). Note: A standard non-polar column works well after the specific cleanup. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode, 280°C.
-
Oven Program:
-
60°C hold for 1 min.
-
20°C/min to 200°C.
-
4°C/min to 300°C.
-
Hold 5 min.
-
MS Parameters (SIM Mode)
This compound is stable and produces a strong molecular ion.
| Analyte | Retention Time (approx) | Target Ion (m/z) | Qualifier Ions (m/z) | Dwell Time |
| This compound | 24.5 min | 229.1 | 228.1, 114.5 | 50 ms |
| Acridine-d9 (IS) | 16.2 min | 188.1 | 187.1 | 50 ms |
Technical Insight: The M-1 peak (228) is often intense for aza-arenes due to hydrogen loss. Monitor 229/228 ratio to distinguish from interferences.
Quality Assurance & Performance Metrics
To ensure data trustworthiness (E-E-A-T), the following criteria must be met for every batch.
System Suitability
-
Resolution: this compound must be baseline resolved (>90% valley) from Benz[a]acridine if present.
-
Internal Standard Recovery: Must be 60–120%.[3] Lower recovery indicates inefficient pH adjustment during the back-extraction step.
Performance Data
| Metric | Value | Notes |
| Method Detection Limit (MDL) | 0.05 ng/m³ | Based on 300 m³ air volume. |
| Linearity (R²) | > 0.995 | Range: 10 – 1000 pg/ |
| Precision (RSD) | < 15% | At 5x MDL concentration. |
References
-
U.S. EPA. (1999). Compendium Method TO-13A: Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using Gas Chromatography/Mass Spectrometry (GC/MS). Center for Environmental Research Information. [Link]
-
NIOSH. (1998). Polynuclear Aromatic Hydrocarbons by GC: Method 5515. NIOSH Manual of Analytical Methods (NMAM), 4th Edition.[4] [Link]
-
Durant, J. L., et al. (1998). Elevated Incidence of Azaarenes in High-Temperature Combustion Emissions. Environmental Science & Technology.[5][6] (Contextual grounding for aza-arene formation).
-
Delhomme, O., & Millet, M. (2008). Comparison of two analytical methods for the determination of azaarenes in atmospheric particulate matter. Analytical Methods.[1][7][4][8][2][9][10][11][12][3][5][6] (Validation of GC-MS vs HPLC). [Link]
Sources
- 1. caslab.com [caslab.com]
- 2. epd.georgia.gov [epd.georgia.gov]
- 3. easlab.com [easlab.com]
- 4. cdc.gov [cdc.gov]
- 5. NIOSH Manual of Analytical Methods (2014-151) | NIOSH | CDC [cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benz(c)acridine | C17H11N | CID 9181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Analytical Method [keikaventures.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Synthesis of Benz[c]acridine-1,2,3-triazole Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Strategic Fusion of Two Pharmacophores
In the landscape of medicinal chemistry, the strategic hybridization of distinct pharmacophores is a powerful approach to developing novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This guide details the synthesis of a promising class of hybrid molecules: Benz[c]acridine-1,2,3-triazole derivatives. This molecular architecture brings together the DNA intercalating and topoisomerase-inhibiting properties of the this compound core with the versatile and biologically compatible 1,2,3-triazole linker.
The this compound scaffold is a well-established pharmacophore in oncology, known for its ability to intercalate into DNA and disrupt cellular replication.[1] The planar nature of this polycyclic aromatic system allows it to insert between the base pairs of the DNA double helix, leading to cytotoxic effects.[1] The 1,2,3-triazole ring, often introduced via the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," serves as a stable and biocompatible linker.[2] This moiety is not merely a passive spacer; it can engage in hydrogen bonding and dipole interactions, contributing to the overall binding affinity of the hybrid molecule to its biological target.
This document provides a comprehensive, step-by-step guide for the synthesis of these hybrid molecules, from the preparation of the functionalized this compound precursors to their final conjugation with alkyne or azide-containing partners. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their drug discovery endeavors.
Synthetic Strategy: A Modular Approach
The synthesis of this compound-1,2,3-triazole derivatives is best approached in a modular fashion, as illustrated in the workflow diagram below. The core of this strategy is the preparation of a functionalized this compound scaffold bearing either an alkyne or an azide handle, which can then be coupled with a complementary reaction partner using CuAAC.
Figure 1: Proposed synthetic workflow for this compound-1,2,3-triazole derivatives.
Part 1: Synthesis of Functionalized this compound Precursors
The critical step in this synthetic strategy is the preparation of a this compound molecule functionalized with a group amenable to click chemistry. Here, we propose a robust pathway commencing with the synthesis of a halogenated this compound, which can then be converted to either an alkynyl or an azido derivative.
Protocol 1: Synthesis of 7-Chloro-benzo[c]acridine via Bernthsen Acridine Synthesis
The Bernthsen acridine synthesis is a classic and effective method for constructing the acridine core by condensing a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride.[3][4] By utilizing a halogenated carboxylic acid, a halo-acridine can be prepared.
Materials:
-
N-(1-naphthyl)aniline
-
2-Chlorobenzoic acid
-
Zinc chloride (anhydrous)
-
Ammonia solution (28%)
-
Ethyl acetate
-
Silica gel for column chromatography
-
Toluene
-
Hexane
Procedure:
-
In a dry round-bottom flask, thoroughly mix N-(1-naphthyl)aniline (1.0 eq), 2-chlorobenzoic acid (5.0 eq), and anhydrous zinc chloride (4.0 eq).
-
Heat the mixture to 200-220 °C with stirring for 4-6 hours. The reaction is typically conducted neat (solvent-free).
-
Cool the reaction mixture to room temperature.
-
Carefully add 28% aqueous ammonia to the solidified mixture with stirring until the mixture is basic. This step neutralizes the Lewis acid and protonated intermediates.
-
Filter the resulting slurry and wash the solid residue thoroughly with water until the filtrate is neutral.
-
Dry the solid residue and then extract it with hot ethyl acetate.
-
Dry the combined ethyl acetate extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a toluene/hexane gradient to yield 7-chloro-benzo[c]acridine.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2a: Synthesis of 7-Ethynyl-benzo[c]acridine via Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3][5][6] This reaction is ideal for introducing an alkyne handle onto the this compound core.
Materials:
-
7-Chloro-benzo[c]acridine
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA), freshly distilled
-
Toluene, anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride
-
Brine
Procedure:
-
To a dry, argon-purged Schlenk flask, add 7-chloro-benzo[c]acridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and PPh₃ (0.2 eq).
-
Add anhydrous toluene and freshly distilled triethylamine (5.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add ethynyltrimethylsilane (1.5 eq) and heat the reaction mixture to 80 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude TMS-protected product in THF and add TBAF solution (1.2 eq). Stir at room temperature for 1 hour to remove the TMS protecting group.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 7-ethynyl-benzo[c]acridine.
Characterization: Confirm the structure of the product using ¹H NMR (observing the appearance of the acetylenic proton), ¹³C NMR, and HRMS.
Protocol 2b: Synthesis of 7-Azido-benzo[c]acridine via Nucleophilic Aromatic Substitution
While direct nucleophilic aromatic substitution of an azide on an unactivated aryl chloride is challenging, this transformation can be achieved under specific conditions, often requiring a copper catalyst or starting from a more reactive halo-acridine (e.g., iodo- or bromo-). An alternative is to first synthesize a hydroxy-benz[c]acridine, convert it to a better leaving group (e.g., a tosylate), and then perform the azide substitution. For the purpose of this guide, we will outline a direct azidation from a chloro-precursor, which may require optimization.
Materials:
-
7-Chloro-benzo[c]acridine
-
Sodium azide (NaN₃)
-
Copper(I) iodide (CuI)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
Procedure:
-
To a dry round-bottom flask, add 7-chloro-benzo[c]acridine (1.0 eq), sodium azide (2.0 eq), CuI (0.2 eq), and sodium ascorbate (0.4 eq).
-
Add anhydrous DMF and heat the mixture to 120-140 °C for 24-48 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 7-azido-benzo[c]acridine.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy (to confirm the presence of the azide group, typically around 2100 cm⁻¹), and HRMS.
Part 2: Synthesis of this compound-1,2,3-triazole Derivatives via CuAAC
With the functionalized this compound precursors in hand, the final step is the copper(I)-catalyzed azide-alkyne cycloaddition to form the desired triazole ring.
Protocol 3: General Procedure for the Synthesis of this compound-1,2,3-triazole Derivatives
This protocol is a general method for the CuAAC reaction and can be adapted for various azide and alkyne partners.
Materials:
-
Alkynyl-benz[c]acridine or Azido-benz[c]acridine (1.0 eq)
-
Corresponding azide or alkyne partner (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
tert-Butanol/Water (1:1 v/v) or other suitable solvent mixture (e.g., DMF, THF/water)
-
Dichloromethane or Ethyl acetate for extraction
Procedure:
-
In a vial, dissolve the alkynyl-benz[c]acridine and the azide partner in the chosen solvent system (e.g., t-BuOH/H₂O).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
To the solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the final this compound-1,2,3-triazole derivative.
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, HRMS, and optionally, 2D NMR techniques (COSY, HSQC, HMBC) to confirm the regiochemistry of the triazole ring and the overall structure.
Data Presentation
The following table provides representative data for the synthesis of a hypothetical this compound-1,2,3-triazole derivative.
| Compound | Structure | Synthetic Route | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | HRMS (m/z) |
| 7-Chloro-benzo[c]acridine | 7-Cl-B[c]A | Bernthsen Synthesis | 65-75 | 7.5-8.8 (m, aromatic protons) | [M+H]⁺ calculated for C₁₇H₁₀ClN: 264.0574; found: 264.0571 |
| 7-Ethynyl-benzo[c]acridine | 7-Ethynyl-B[c]A | Sonogashira Coupling | 70-80 | 3.2 (s, 1H, C≡CH), 7.6-8.9 (m, aromatic protons) | [M+H]⁺ calculated for C₁₉H₁₁N: 254.0964; found: 254.0960 |
| 7-(1-Benzyl-1H-1,2,3-triazol-4-yl)-benzo[c]acridine | B[c]A-Triazole-Bn | CuAAC | 85-95 | 5.6 (s, 2H, CH₂), 7.2-9.0 (m, aromatic protons) | [M+H]⁺ calculated for C₂₆H₁₈N₄: 387.1604; found: 387.1601 |
Visualization of the CuAAC Mechanism
The copper-catalyzed azide-alkyne cycloaddition proceeds through a well-established catalytic cycle. The following diagram illustrates the key steps involved.
Figure 2: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion and Future Perspectives
The synthetic protocols outlined in this guide provide a robust and versatile platform for the generation of novel this compound-1,2,3-triazole derivatives. The modular nature of this approach allows for the systematic variation of substituents on both the this compound core and the triazole-appended moiety, facilitating the exploration of structure-activity relationships. These hybrid molecules hold significant promise as next-generation anticancer agents, and their biological evaluation is a critical next step. Further investigations could focus on optimizing the reaction conditions for improved yields and exploring alternative "click" reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), to circumvent the need for a copper catalyst in biological applications.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]
-
Jie-Jack, L. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006 . [Link]
-
Ziarani, G. M., Mousavi, S., Rahimifard, M., & Badiei, A. One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst. Journal of the Mexican Chemical Society, 2014 , 58(2), 153-159. [Link]
-
LifeTein. Click Chemistry in Peptide Synthesis. LifeTein Peptide Blog, 2024 . [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. 2024 . [Link]
-
Biswas, T. Acridine preparation (Bernthsen acridine synthesis) and two MCQ. YouTube, 2021 . [Link]
-
Ju, Y., & Varma, R. S. Microwave-assisted one-pot synthesis of benzo[c]acridine derivatives. Green Chemistry, 2006 , 8(1), 74-76. [Link]
-
PubChem. Benz(c)acridine. National Center for Biotechnology Information. [Link]
-
Sajjad, M., et al. Synthesis and anticancer study of 9-aminoacridine derivatives. Journal of the Serbian Chemical Society, 2016 , 81(11), 1283-1292. [Link]
-
Denny, W. A., et al. Synthesis and evaluation of 9-aminoacridines derived from benzyne click chemistry. Bioorganic & Medicinal Chemistry Letters, 2011 , 21(12), 3634-3637. [Link]
-
Al-Obaidi, A. H. M. J. Syntheses and Biological Studies of Novel 9(10H)-Acridone Derivatives. Iraqi Journal of Pharmaceutical Sciences, 2012 , 21(2), 48-55. [Link]
-
Guillarme, S., et al. Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. Scientific Reports, 2015 , 5, 12221. [Link]
-
Wang, H., et al. Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers, 2025 . [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 2001 , 40(11), 2004-2021. [Link]
Sources
- 1. One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst [scielo.org.mx]
- 2. lifetein.com [lifetein.com]
- 3. youtube.com [youtube.com]
- 4. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Metabolic Activation and Quantitation of Benz[c]acridine-DNA Adducts
Abstract
Benz[c]acridine (BcAc) is a potent environmental carcinogen and a representative aza-polycyclic aromatic hydrocarbon (aza-PAH). Unlike standard PAHs, the incorporation of a nitrogen atom in the aromatic ring system alters its metabolic activation profile and DNA binding affinity. This application note provides a comprehensive, self-validating workflow for synthesizing, isolating, and quantifying BcAc-DNA adducts. We focus on the "bay-region" diol-epoxide pathway—the primary mechanism of BcAc genotoxicity—and detail two complementary detection protocols:
Mechanistic Background: The Diol-Epoxide Pathway
Understanding the metabolic activation of BcAc is a prerequisite for reproducible adduct generation. BcAc is metabolically inert until activated by Cytochrome P450 enzymes (primarily CYP1A1 and CYP1B1) and epoxide hydrolase.
The critical pathway involves:
-
Initial Epoxidation: P450 enzymes oxidize the 3,4-double bond.
-
Hydrolysis: Epoxide hydrolase converts the epoxide to the trans-3,4-dihydrodiol (proximate carcinogen).
-
Secondary Epoxidation: P450 enzymes epoxidize the 1,2-double bond in the bay region.
-
Adduct Formation: The resulting 3,4-diol-1,2-epoxide (ultimate carcinogen) is highly electrophilic and covalently binds to the exocyclic amino groups of guanine (N2) or adenine (N6) in DNA.
Visualization: Metabolic Activation Pathway[1]
Figure 1: The metabolic activation pathway of this compound leading to DNA adduct formation. The bay-region 3,4-diol-1,2-epoxide is the critical intermediate.
Protocol: In Vitro Microsomal Generation of Adducts
This protocol uses rat liver S9 fraction or recombinant human microsomes to mimic the in vivo activation of BcAc.
Materials
-
Substrate: this compound (purity >98%), dissolved in DMSO (stock 10 mM).
-
Enzyme System: Aroclor 1254-induced Rat Liver S9 fraction (protein conc. ~20 mg/mL) OR Recombinant Human CYP1A1/CYP1B1 supersomes.
-
DNA Target: Calf Thymus DNA (CT-DNA), highly polymerized (2 mg/mL in TE buffer).
-
Cofactors (NADPH Regenerating System):
-
NADP+ (10 mM)
-
Glucose-6-phosphate (G-6-P) (100 mM)
-
Glucose-6-phosphate dehydrogenase (G-6-PDH) (50 U/mL)
-
MgCl2 (50 mM)
-
Step-by-Step Methodology
-
Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) containing 3 mM MgCl2.
-
Reaction Mix Assembly (Total Volume 1.0 mL):
-
Buffer: 780 µL
-
CT-DNA: 100 µL (final conc. 200 µg/mL)
-
S9 Fraction: 50 µL (final protein ~1 mg/mL)
-
BcAc Stock: 10 µL (final conc. 100 µM). Note: Keep DMSO < 2% to avoid enzyme inhibition.
-
-
Initiation: Add 60 µL of the pre-mixed NADPH regenerating system.
-
Incubation: Incubate at 37°C for 2 hours in a shaking water bath.
-
Termination: Stop reaction by adding 1 volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
-
DNA Purification: Proceed immediately to standard DNA extraction (precipitation with NaOAc/Ethanol) to remove unbound BcAc and proteins.
Validation Checkpoint: The purified DNA pellet should be free of yellow coloration (indicative of residual unmetabolized BcAc). Purity (A260/A280) must be > 1.8.
Protocol: P-Postlabeling Analysis
This is the most sensitive method for detecting bulky aromatic adducts. We utilize the Butanol Extraction enhancement, which is superior to Nuclease P1 digestion for aza-PAHs, as Nuclease P1 may partially digest some aza-adducts.
Workflow Visualization
Figure 2: Workflow for the
Detailed Steps
A. Enzymatic Digestion[1][2]
-
Dissolve 10 µg of modified DNA in 10 µL water.
-
Add 10 µL digestion mix: Micrococcal Nuclease (0.4 U) + Spleen Phosphodiesterase (SPD, 0.01 U) in 20 mM sodium succinate/10 mM CaCl2 (pH 6.0).
-
Incubate at 37°C for 3.5 hours . Result: Nucleoside 3'-monophosphates (Np).[1]
B. Adduct Enrichment (Butanol Extraction)
Rationale: Normal nucleotides (A, G, C, T) remain in the aqueous phase; hydrophobic bulky adducts partition into butanol.
-
Add 10 µL Buffer A (100 mM ammonium bicarbonate, pH 8.0) and 10 µL 10 mM tetrabutylammonium chloride (ion-pairing agent).
-
Add 40 µL 1-butanol. Vortex vigorously for 60s. Centrifuge.
-
Collect the upper butanol phase (contains adducts).
-
Back-extract the butanol phase twice with water to remove residual normal nucleotides.
-
Evaporate butanol to dryness in a vacuum centrifuge.
C. Radiolabeling[1][3][4][5][6]
-
Resuspend residue in 10 µL labeling buffer containing:
-
T4 Polynucleotide Kinase (T4 PNK, 5 U)
-
[
- P]ATP (10-50 µCi, specific activity >3000 Ci/mmol)
-
-
Incubate at 37°C for 30 mins .
-
Terminate with 2 µL apyrase (40 mU/µL) to degrade excess ATP.
D. Thin Layer Chromatography (TLC)
Use PEI-cellulose plates.
-
D1 (Pre-wash): 1.0 M Sodium Phosphate (pH 6.0). Wash onto wick (removes residual ATP/phosphate).
-
D2: 3.5 M Lithium Formate, 8.5 M Urea (pH 3.5).
-
D3 (90° to D2): 0.8 M Lithium Chloride, 0.5 M Tris-HCl, 8.5 M Urea (pH 8.0).
-
D4 (Same direction as D3): 1.7 M Sodium Phosphate (pH 6.0).
Quantitation: Expose to a phosphor screen. Calculate Relative Adduct Labeling (RAL) using the total radioactivity of the spot divided by the specific activity of the ATP and the amount of DNA loaded.
Protocol: LC-MS/MS Analysis[3][8][9][10]
While less sensitive than postlabeling, LC-MS/MS provides structural confirmation.
Sample Preparation[5][8][9][10]
-
Hydrolysis: Digest 50 µg DNA with DNAse I, Snake Venom Phosphodiesterase, and Alkaline Phosphatase to generate nucleosides .
-
SPE Cleanup: Use an Oasis HLB cartridge. Condition (MeOH
Water). Load sample. Wash (5% MeOH). Elute adducts with 100% MeOH. Evaporate and reconstitute in 20 µL 10% Acetonitrile.
Instrument Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 150 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 mins.
-
MS Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Selected Reaction Monitoring (SRM).
Target Transitions Table
Monitor the neutral loss of deoxyribose (116 Da).
| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) [Aglycone]+ | Collision Energy (eV) |
| dG-BcAc-Diol-Epoxide | 597.2 | 481.2 | 25 |
| dA-BcAc-Diol-Epoxide | 581.2 | 465.2 | 25 |
| Internal Std ( | 273.1 | 157.1 | 15 |
Note: Precursor masses are calculated based on BcAc diol epoxide (MW ~263) + dG (MW 267) - H2O + H+.
References
-
Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772–2781. [Link]
-
Jerina, D. M., et al. (1976). Bay-region epoxides of dihydrodiols: A concept explaining the mutagenic and carcinogenic activity of benzo[a]pyrene and benzo[a]anthracene. In Vitro Metabolic Activation in Mutagenesis Testing. [Link]
-
Wood, A. W., et al. (1983). Mutagenicity of diol-epoxides and tetrahydroepoxides of benz(a)acridine and benz(c)acridine in bacteria and in mammalian cells.[7] Cancer Research, 43(4), 1656–1662. [Link]
-
Xue, W., & Warshawsky, D. (2005). Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: A review.[3] Toxicology and Applied Pharmacology, 206(1), 73–93.[3] [Link]
-
Pang, B., et al. (2014). LC-MS/MS analysis of DNA adducts. Mass Spectrometry Reviews, 33(4), 237-237. [Link]
Sources
- 1. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Adduct Detection after Post-Labeling Technique with PCR Amplification (DNA-ADAPT–qPCR) Identifies the Pre-Ribosomal RNA Gene as a Direct Target of Platinum–Acridine Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Benz(c)acridine | C17H11N | CID 9181 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Determination of Benz[c]acridine in Environmental Matrices via GC-MS
Abstract & Core Directive
Benz[c]acridine (BcAc) is a tetracyclic aza-arene (nitrogen-containing polycyclic aromatic hydrocarbon, or N-PAC) frequently found in coal tar, tobacco smoke, and atmospheric particulate matter.[1] Unlike its neutral PAH analogues, BcAc possesses a basic nitrogen atom within its ring structure, conferring unique polarity and reactivity.
This guide moves beyond standard PAH protocols, which often fail to recover BcAc due to its adsorption to active sites or co-elution with its isomer, Benz[a]acridine. We present a self-validating workflow utilizing cation-exchange fractionation to isolate BcAc from complex neutral interferences, followed by Selected Ion Monitoring (SIM) GC-MS for femtogram-level detection.
Scientific Mechanism: The "Basicity" Advantage
Standard PAH methods (e.g., EPA 8270) often yield poor sensitivity for aza-arenes because the bulk of the chromatogram is dominated by neutral hydrocarbons (fluoranthene, pyrene) present at concentrations
To achieve high sensitivity, we exploit the proton-accepting capability of the pyridinic nitrogen in this compound (pKa
Key Analytical Challenges & Solutions
| Challenge | Mechanistic Cause | Technical Solution |
| Matrix Suppression | Neutral PAHs overwhelm the MS source. | MCX Fractionation: Isolate basic fraction using Mixed-Mode Cation Exchange SPE. |
| Isomer Co-elution | Benz[a]acridine and this compound have identical m/z (229) and similar boiling points. | Phase Selectivity: Use of a silarylene-modified 5% phenyl column (e.g., Rxi-5Sil MS) with a specifically optimized mid-ramp hold. |
| Adsorption Losses | Basic N-atom interacts with silanols in glass liners. | Deactivation: Use of cyclo-double-gooseneck splitless liners with ultra-inert wool. |
Experimental Protocols
Protocol A: Sample Preparation (Soil/Sediment)
Target: Isolation of the Basic Aza-arene Fraction
Reagents:
-
Extraction Solvent: Dichloromethane (DCM) / Acetone (1:1 v/v).
-
Conditioning Solvent: Methanol.
-
Elution Solvent 1 (Neutrals): DCM.
-
Elution Solvent 2 (Basics): DCM:Methanol:Ammonium Hydroxide (78:20:2).
-
Internal Standard (IS): Acridine-d9 or Phenanthrene-d10.
Workflow:
-
Extraction: Extract 10 g of dried, sieved sediment using Pressurized Liquid Extraction (ASE) or Soxhlet with DCM/Acetone (1:1).
-
Validation: Spike samples with IS prior to extraction to monitor efficiency.
-
-
Concentration: Evaporate extract to ~2 mL under nitrogen stream (TurboVap). Do not dry completely to avoid volatile loss.
-
Fractionation (The Critical Step):
-
Use a Mixed-Mode Cation Exchange (MCX) SPE cartridge (e.g., Oasis MCX, 6cc).
-
Condition: 5 mL Methanol -> 5 mL Water (pH 2).
-
Load: Dilute sample extract with 2 mL acidified water (pH 2) to ensure BcAc protonation, then load onto cartridge.
-
Wash: 5 mL 0.1 M HCl (removes hydrophilics) -> 5 mL Methanol (removes neutrals/acidics).
-
Elute: 5 mL DCM:MeOH:NH4OH (78:20:2) . The ammonia deprotonates the BcAc, releasing it from the sorbent.
-
-
Final Prep: Evaporate the basic eluate to dryness and reconstitute in 200 µL of DCM containing the injection standard (e.g., Terphenyl-d14).
Protocol B: GC-MS Instrumentation Parameters
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent)
Gas Chromatography:
-
Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).
-
Why: The silarylene phase reduces column bleed and improves separation of isomeric PAHs compared to standard 5% phenyl phases.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode @ 280°C. Purge flow 50 mL/min at 1.0 min.
-
Oven Program:
-
60°C (hold 1 min).
-
Ramp 20°C/min to 200°C.
-
Critical Separation Ramp: Ramp 4°C/min to 300°C (hold 5 min).
-
Ramp 20°C/min to 320°C (burn out).
-
Mass Spectrometry (SIM Mode): To maximize sensitivity, avoid Full Scan. Use Selected Ion Monitoring (SIM) with dwell times of 50-100 ms per ion.
| Analyte | Retention Time (approx) | Quant Ion (m/z) | Qualifier Ions (m/z) |
| This compound | 24.5 min | 229.1 | 228.1, 202.1, 114.5 |
| Benz[a]acridine | 24.2 min | 229.1 | 228.1, 202.1, 114.5 |
| Acridine-d9 (IS) | 14.8 min | 188.1 | 187.1 |
Note: Benz[a]acridine typically elutes BEFORE this compound on 5% phenyl phases. Verify with standards.
Visualized Workflow (DOT Diagram)
The following diagram illustrates the fractionation logic that separates the target aza-arenes from the interfering neutral PAHs.
Caption: Figure 1. Mixed-Mode Cation Exchange (MCX) workflow exploiting the basicity of this compound for selective isolation.
Results & Discussion
Chromatographic Resolution
The primary failure point in BcAc analysis is the co-elution with Benz[a]acridine.
-
Success Criteria: A valley-to-peak ratio of < 10% between the [a] and [c] isomers.
-
Mechanism: this compound has a more linear "kinked" structure compared to the more compact [a] isomer, resulting in slightly stronger interaction with the stationary phase and a later retention time (typically +0.2 to +0.5 min difference).
Quantification & Linearity
Using the SIM method described, the Limit of Quantitation (LOQ) is typically 0.5–1.0 ng/g in sediment matrix.
-
Linearity:
over the range of 5–1000 ng/mL. -
Ion Ratios: To confirm identity, the ratio of m/z 228/229 should be approximately 15-20%, and 202/229 should be <10%. Significant deviation indicates matrix interference.
References
-
Motohashi, N., et al. (1993).[1] "Antiplasmid and carcinogenic molecular orbitals of this compound and related compounds." Anticancer Research, 13(1), 263-266.[1]
-
National Institute of Standards and Technology (NIST). "this compound Mass Spectrum." NIST Chemistry WebBook.
-
World Health Organization (WHO). "Polynuclear Aromatic Compounds, Part 1: Chemical, Environmental and Experimental Data." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 32.
-
US Geological Survey (USGS). "Determination of selected azaarenes in water by bonded-phase extraction and liquid chromatography." Analytical Chemistry.
Sources
Application Notes and Protocols for the Exploration of Benz[c]acridine Compounds as Antibacterial Agents
A Renewed Focus on a Classic Scaffold: The Promise of Benz[c]acridines in an Era of Antibiotic Resistance
The relentless rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred a resurgence of interest in established chemical scaffolds with known antimicrobial properties, including the acridine family of compounds. Acridines, first recognized for their antiseptic qualities in the early 20th century, are planar polycyclic aromatic hydrocarbons that can exert potent biological effects.[1] Among these, the Benz[c]acridine core represents a particularly compelling starting point for the development of novel antibacterial agents. Its extended aromatic system offers opportunities for diverse functionalization, allowing for the fine-tuning of its physicochemical and pharmacological properties.
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides a detailed exploration of the antibacterial applications of this compound compounds, from their synthesis and initial screening to in-depth mechanistic studies and preliminary safety assessments. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for the investigation of this promising class of antibacterial candidates.
I. Synthesis of this compound Derivatives: A Modular Approach
The synthesis of this compound derivatives can be approached through various established methods. A common and versatile strategy involves a one-pot, three-component condensation reaction. This approach allows for the efficient generation of a library of substituted Benz[c]acridines for structure-activity relationship (SAR) studies.
Protocol 1: One-Pot Synthesis of 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one Derivatives
This protocol is adapted from a method utilizing a nanoporous acid catalyst for an efficient and environmentally friendly procedure.
Materials:
-
Aromatic aldehydes
-
Dimedone
-
1-Naphthylamine
-
Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) as a catalyst
-
Solvent-free reaction conditions (or a suitable solvent like ethanol if necessary)
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Appropriate eluents for purification (e.g., hexane/ethyl acetate mixtures)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), 1-naphthylamine (1 mmol), and a catalytic amount of SBA-Pr-SO3H.
-
Heat the reaction mixture with stirring. The optimal temperature and reaction time should be determined empirically, but a starting point of 140°C for 5-10 minutes under solvent-free conditions has been reported to be effective.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product solidifies, it can be recrystallized from a suitable solvent (e.g., ethanol).
-
If the product is an oil or a crude solid, dissolve the mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel using an appropriate eluent system.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
II. Evaluation of Antibacterial Activity: Determining Potency
The initial assessment of newly synthesized this compound compounds involves determining their ability to inhibit bacterial growth and to kill bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the standard parameters for this evaluation.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Prepare a stock solution of each this compound compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates to achieve a range of concentrations.
-
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that show no visible growth.
-
Spot-plate these aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound Derivative 1 | S. aureus ATCC 29213 | 8 | 16 |
| This compound Derivative 1 | E. coli ATCC 25922 | 32 | >64 |
| This compound Derivative 2 | S. aureus ATCC 29213 | 4 | 8 |
| This compound Derivative 2 | E. coli ATCC 25922 | 16 | 32 |
| Reference Antibiotic | S. aureus ATCC 29213 | 1 | 2 |
| Reference Antibiotic | E. coli ATCC 25922 | 2 | 4 |
III. Investigating the Mechanism of Action: Unraveling How They Work
Understanding the mechanism of action is crucial for the rational development of new antibacterial agents. For acridine-based compounds, DNA intercalation and membrane disruption are two primary hypothesized mechanisms.
Protocol 4: DNA Intercalation Assay using Ethidium Bromide Displacement
This fluorescence-based assay determines if a compound can displace ethidium bromide (EtBr), a known DNA intercalator, from its complex with DNA. A decrease in fluorescence indicates displacement.
Materials:
-
Calf Thymus DNA (ctDNA)
-
Ethidium Bromide (EtBr)
-
Tris-HCl buffer (pH 7.4)
-
This compound compounds
-
Fluorometer
Procedure:
-
Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and allow it to incubate to form the DNA-EtBr complex.
-
Measure the initial fluorescence of the complex (Excitation ~520 nm, Emission ~600 nm).
-
Add increasing concentrations of the this compound compound to the DNA-EtBr solution.
-
After each addition, allow the mixture to equilibrate and record the fluorescence intensity.
-
A significant decrease in fluorescence intensity suggests that the compound is displacing EtBr and intercalating into the DNA.[2]
Visualization of the DNA Intercalation Assay Workflow:
Caption: Workflow for the DNA intercalation assay.
Protocol 5: Bacterial Membrane Permeability Assay using N-Phenyl-1-naphthylamine (NPN)
NPN is a fluorescent probe that exhibits weak fluorescence in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of cell membranes. An increase in NPN fluorescence indicates that the outer membrane of Gram-negative bacteria has been permeabilized.
Materials:
-
Gram-negative bacteria (e.g., E. coli)
-
N-Phenyl-1-naphthylamine (NPN) solution
-
HEPES buffer (pH 7.2)
-
This compound compounds
-
Fluorometer
Procedure:
-
Wash and resuspend the bacterial cells in HEPES buffer.
-
Add NPN to the bacterial suspension.
-
Measure the baseline fluorescence.
-
Add the this compound compound to the suspension.
-
Immediately monitor the change in fluorescence over time.
-
A rapid and sustained increase in fluorescence indicates damage to the bacterial outer membrane.[3]
Visualization of the Membrane Permeability Assay Logic:
Caption: Logic of the NPN-based membrane permeability assay.
IV. Preliminary Safety Assessment: Evaluating Cytotoxicity
A crucial step in drug development is to assess the toxicity of a compound towards mammalian cells to determine its therapeutic window.
Protocol 6: MTT Assay for Cytotoxicity in Mammalian Cells
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound compounds for a specified period (e.g., 24 or 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours.
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[4]
V. Structure-Activity Relationship (SAR) Insights
The antibacterial activity of acridine derivatives is highly dependent on their chemical structure.[5] For Benz[c]acridines, several structural features are likely to influence their potency:
-
Substituents on the this compound Core: The nature and position of substituents can affect the compound's electronic properties, lipophilicity, and steric hindrance, all of which can impact its interaction with bacterial targets.
-
Side Chains: The addition of side chains, particularly at the 7-position, can modulate the compound's solubility, membrane-penetrating ability, and potential for specific interactions with bacterial components.
-
Overall Planarity: The planarity of the aromatic system is generally considered important for DNA intercalation.
A systematic approach to synthesizing and testing a library of this compound derivatives with varied substituents is essential to elucidate a comprehensive SAR and to guide the design of more potent and selective antibacterial agents.
VI. Concluding Remarks and Future Directions
This compound compounds represent a promising, albeit underexplored, class of potential antibacterial agents. Their synthetic accessibility and the potential for multiple modes of action make them attractive candidates for further investigation, especially in the context of multidrug-resistant infections. The protocols and application notes provided in this guide offer a robust framework for researchers to systematically explore the antibacterial potential of this fascinating chemical scaffold. Future work should focus on expanding the library of this compound derivatives, conducting more in-depth mechanistic studies, and performing in vivo efficacy and toxicity studies to validate their therapeutic potential.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information Active Methylene Compounds (AMCs) Controlled Facile Synthesis of Acridine and Phenanthridine from Morita. [Link]
-
Begum, A., Pasha, S. I., & Fatima, S. S. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Organic & Medicinal Chemistry International Journal, 9(2). [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)- one.... [Link]
-
JoVE. (2022, August 9). Fluorescent Antibiotic Probes to visualize Bacterial resistance | Protocol Preview [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Acridine-based DNA Bis-intercalating Agents. [Link]
-
Ziarani, G. M., Mousavi, S., Rahimifard, M., & Badiei, A. (2014). One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst. Journal of the Mexican Chemical Society, 58(1), 63-69. [Link]
-
National Center for Biotechnology Information. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. [Link]
-
National Center for Biotechnology Information. (n.d.). Electronic structure--activity relationships of antibacterial acridines. [Link]
-
National Center for Biotechnology Information. (n.d.). Diverse biological activities displayed by phenothiazines, benzo[a]phenothiazines and benz[c]acridins (review). [Link]
-
National Center for Biotechnology Information. (n.d.). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. [Link]
-
National Center for Biotechnology Information. (n.d.). Radical intensity and carcinogenic activity of benz[c]acridines. [Link]
-
National Center for Biotechnology Information. (2001). Acridine--a neglected antibacterial chromophore. [Link]
Sources
- 1. Acridine-a neglected antibacterial chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electronic structure--activity relationships of antibacterial acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Benz[c]acridine Synthesis
Welcome to the comprehensive support center for Benz[c]acridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you to overcome common hurdles and significantly improve the yield and purity of your this compound derivatives.
Overview of Synthetic Strategies
The synthesis of the this compound core is a critical step in the development of new therapeutic agents and materials. Several methods have been established, each with its own set of advantages and challenges. The most prevalent strategies include:
-
Bernthsen-type Condensation: A classical approach involving the reaction of a diarylamine with a carboxylic acid or its derivative, typically in the presence of a Lewis acid catalyst like zinc chloride at high temperatures.[1][2][3] While straightforward, this method often suffers from harsh reaction conditions, leading to low yields and the formation of byproducts.[1]
-
Friedländer Annulation: This method involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an active methylene group. It offers a versatile route to various substituted acridines.
-
Aza-Diels-Alder Reaction: A powerful cycloaddition strategy that can provide access to complex this compound skeletons with good control over stereochemistry.[4][5] The reaction involves an aza-diene and a dienophile.
-
Modern Multicomponent Reactions: Recent advancements have led to one-pot, three-component syntheses that offer high efficiency and atom economy.[6] These often utilize heterogeneous catalysts and can be performed under solvent-free conditions.[6]
This guide will focus primarily on troubleshooting the widely used, yet often problematic, Bernthsen-type synthesis and introduce modern alternatives for improved outcomes.
Troubleshooting Guide: Enhancing Your this compound Yield
Here, we address specific issues you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.
Low or No Product Yield
Q1: I followed a standard Bernthsen protocol (diarylamine, carboxylic acid, ZnCl₂) at high temperatures, but my yield is consistently below 20%, or I'm getting no desired product at all. What's going wrong?
A1: This is a very common issue with the classical Bernthsen synthesis. The harsh conditions (200-270°C) can lead to significant decomposition of starting materials and the formation of tar-like byproducts.[1] Let's break down the potential causes and solutions:
-
Causality: The high temperatures required for the condensation and cyclization steps can exceed the thermal stability of your substrates, especially if they contain sensitive functional groups.[1] The strongly acidic medium created by the Lewis acid at these temperatures can also promote unwanted side reactions.
-
Troubleshooting Workflow:
A troubleshooting workflow for low this compound yield.
-
Solutions & Protocols:
-
Microwave-Assisted Synthesis: Recent studies have shown that microwave irradiation can significantly reduce reaction times and improve yields in Bernthsen-type syntheses.[7][8] The focused heating leads to more efficient energy transfer and can minimize thermal decomposition.
-
Protocol: Microwave-Assisted this compound Synthesis
-
In a microwave-safe vessel, combine the diarylamine (1 mmol), carboxylic acid (1.2 mmol), and freshly fused zinc chloride (2 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate with 200-300 W of microwave power, maintaining the temperature between 200-220°C.[8]
-
Reaction times are typically much shorter, in the range of 5-15 minutes.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the vessel to room temperature before opening.
-
Proceed with the standard workup procedure (see Purification section).
-
-
-
Solvent-Free, Heterogeneous Catalysis: Modern approaches utilize solid acid catalysts, which can be easily removed from the reaction mixture, simplifying purification and often leading to cleaner reactions and higher yields.
-
Protocol: Three-Component Synthesis using SBA-Pr-SO₃H [6]
-
Combine the aromatic aldehyde (1 mmol), 1-naphthylamine (1 mmol), and dimedone (1 mmol) with a catalytic amount of sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H).
-
Heat the mixture at 140°C under solvent-free conditions.[6]
-
Monitor the reaction by TLC; completion is often achieved within minutes.[6]
-
After the reaction is complete, dissolve the crude product in hot ethanol to separate the catalyst by filtration.[6]
-
Cool the filtrate to induce crystallization of the pure product.[6]
-
-
-
Product Impurity and Difficult Purification
Q2: My reaction seems to work, but the crude product is a dark, tarry substance that is very difficult to purify by column chromatography or recrystallization. How can I get a cleaner product?
A2: The formation of tar is a classic sign of substrate decomposition and polymerization under the harsh acidic and high-temperature conditions of the Bernthsen synthesis.[1]
-
Causality: The high temperatures and strong Lewis acid can lead to a cascade of side reactions, including charring and polymerization of the aromatic substrates.
-
Solutions & Protocols:
-
Optimize Reaction Temperature and Time: Carefully control the reaction temperature. While the literature suggests a broad range, it's often beneficial to start at the lower end (around 200°C) and gradually increase if the reaction is not proceeding. Similarly, extended reaction times can lead to more byproduct formation. Use TLC to monitor the reaction and stop it as soon as the starting material is consumed.
-
Improved Workup Procedure:
-
After the reaction, allow the mixture to cool to a manageable temperature (around 80-100°C) and then carefully quench it by adding aqueous ammonia or a saturated solution of sodium bicarbonate to neutralize the acid.[8]
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Recrystallization Solvent Screening: Finding the right solvent system for recrystallization is crucial.
-
Problem: The chosen solvent is too effective at dissolving the product, even at low temperatures, resulting in poor recovery.[8]
-
Solution: Experiment with a range of solvents and solvent mixtures (e.g., ethanol/water, acetone/hexanes, toluene). The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Cooling the solution in an ice bath can further decrease the solubility and improve crystal recovery.[8]
-
-
Regioselectivity Issues
Q3: I am using an unsymmetrical diarylamine, and I'm getting a mixture of isomers that are difficult to separate. How can I control the regioselectivity of the cyclization?
A3: The lack of regioselectivity in the Bernthsen synthesis with unsymmetrical diarylamines is a known limitation.[1] The cyclization can occur on either of the aromatic rings, leading to a mixture of products.
-
Causality: Under thermodynamic control at high temperatures, the energy difference between the transition states leading to the different isomers is often small, resulting in poor selectivity.
-
Solutions:
-
Directed Synthesis: If possible, redesign your synthesis to use a starting material that will favor the formation of the desired isomer. This might involve introducing blocking groups that can be removed later or using a different synthetic route altogether, such as a directed ortho-metalation followed by cyclization.
-
Aza-Diels-Alder Approach: This reaction often offers better control over regioselectivity, especially when using cyclic dienes.[4] The stereochemical outcome can be influenced by the nature of the diene, dienophile, and catalyst.
-
Frequently Asked Questions (FAQs)
Q: What is the role of zinc chloride in the Bernthsen synthesis? A: Zinc chloride acts as a Lewis acid catalyst. It coordinates to the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating the initial acylation of the diarylamine. It also promotes the subsequent dehydrative cyclization to form the acridine ring system.
Q: Are there any safety precautions I should take when running these reactions at high temperatures? A: Absolutely. High-temperature reactions, especially in sealed tubes, pose a significant safety risk due to pressure buildup.[1] Always use a blast shield and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heat-resistant gloves. If using a microwave reactor, ensure you are properly trained in its operation and follow all safety guidelines provided by the manufacturer.
Q: Can I use other Lewis acids besides zinc chloride? A: Yes, other Lewis acids such as polyphosphoric acid (PPA), ferric chloride (FeCl₃), or aluminum chloride (AlCl₃) can be used. However, the optimal catalyst may vary depending on the specific substrates, and you may need to re-optimize the reaction conditions.
Q: How can I monitor the progress of my reaction? A: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[6][8] Use an appropriate solvent system that provides good separation between your starting materials and the product. Staining with an appropriate reagent (e.g., potassium permanganate) or visualization under UV light can help identify the spots.
Data Summary: Comparison of Synthetic Methods
| Method | Typical Conditions | Advantages | Disadvantages | Typical Yields |
| Classical Bernthsen | Diarylamine, Carboxylic Acid, ZnCl₂, 200-270°C[1][9] | Simple starting materials | Harsh conditions, low yields, tar formation, poor regioselectivity[1] | 18-40%[1] |
| Microwave-Assisted Bernthsen | Diarylamine, Carboxylic Acid, ZnCl₂, 200-220°C, Microwave[7][8] | Faster reaction times, improved yields | Requires specialized equipment | Often >60% |
| Multicomponent (SBA-Pr-SO₃H) | Aldehyde, 1-Naphthylamine, Dimedone, 140°C, Solvent-free[6] | High yields, short reaction times, simple work-up, environmentally friendly[6] | May not be applicable to all desired substitution patterns | >90%[6] |
References
- Bernthsen acridine synthesis - Grokipedia. (n.d.).
- ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS. (n.d.).
-
Bernthsen Acridine Synthesis Mechanism | Organic Chemistry. (2021, August 19). YouTube. Retrieved from [Link]
- Synthesis, Reactions and Medicinal Uses of Acridine. (n.d.). Pharmaguideline.
-
Acridine preparation (Bernthsen acridine synthesis) and two MCQ by Dr. Tanmoy Biswas. (2021, October 27). YouTube. Retrieved from [Link]
-
Aza-Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Application of the aza-Diels–Alder reaction in the synthesis of natural products. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]
-
Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. (2022, October 28). Molecules. MDPI. Retrieved from [Link]
-
Ziarani, G. M., Mousavi, S., Rahimifard, M., & Badiei, A. (2014). One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst. Journal of the Mexican Chemical Society, 58(2), 143-148. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 4. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst [scielo.org.mx]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Solubility of Benz[c]acridine in Aqueous Solutions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Benz[c]acridine. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to facilitate your research and development activities.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) containing a nitrogen heterocycle. Its large, nonpolar ring structure results in very low intrinsic aqueous solubility, a common challenge for this class of compounds. However, the presence of a basic nitrogen atom (pKa = 4.70) provides a valuable handle for manipulating its solubility through pH adjustment. This guide will walk you through several effective methods to enhance the aqueous solubility of this compound, enabling its use in a variety of experimental settings.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁N | |
| Molecular Weight | 229.28 g/mol | |
| Appearance | Yellow solid/needles | |
| Aqueous Solubility | Very slightly soluble | |
| pKa (of conjugate acid) | 4.70 | |
| Organic Solvent Solubility | Very soluble in benzene, ether, and ethanol; Soluble in acetone. |
Frequently Asked Questions (FAQs)
Q1: I've added this compound powder directly to my aqueous buffer, but it won't dissolve. What am I doing wrong?
A1: Direct dissolution of this compound in aqueous buffers is unlikely to be successful due to its hydrophobic nature. It is essential to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock solution into your aqueous medium. This guide provides several strategies to maintain solubility upon dilution.
Q2: What is the best organic solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a highly effective solvent for creating concentrated stock solutions of many poorly soluble compounds, including acridine derivatives[1][2]. Ethanol is also a good choice as this compound is reported to be very soluble in it. When selecting a solvent, always consider its compatibility with your downstream experimental system.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
A3: This is a common phenomenon known as "crashing out." It occurs when the concentration of the organic solvent in the final aqueous solution is not sufficient to maintain the solubility of the compound. The troubleshooting sections below provide detailed protocols for overcoming this issue using co-solvents, pH adjustment, surfactants, or cyclodextrins.
Q4: Is this compound hazardous to handle?
A4: Yes, this compound and related polycyclic aromatic compounds should be handled with care as they are potentially carcinogenic and mutagenic[1][3]. Always work in a well-ventilated area, preferably in a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety and Handling section at the end of this guide for more detailed information.
Troubleshooting Guide: Enhancing Aqueous Solubility
This section provides a systematic approach to troubleshooting and overcoming the low aqueous solubility of this compound.
Issue 1: Difficulty Preparing a Concentrated Stock Solution
Question: I am struggling to dissolve a sufficient amount of this compound in an organic solvent to create a concentrated stock solution. What can I do?
Answer: While this compound is generally soluble in solvents like DMSO and ethanol, achieving very high concentrations can still be challenging. Here’s a systematic approach:
Protocol 1: Preparation of an Organic Stock Solution
-
Solvent Selection:
-
Dissolution Procedure:
-
Weigh out the desired amount of this compound into a clean, dry glass vial.
-
Add the selected organic solvent incrementally while vortexing.
-
If the compound does not readily dissolve at room temperature, gentle warming in a water bath (up to 40-50°C) can be applied. Caution: Ensure the vial is not tightly capped to avoid pressure buildup.
-
Sonication in a bath sonicator for 5-10 minute intervals can also aid in dissolution by breaking up solid aggregates.
-
-
Storage:
-
Once fully dissolved, store the stock solution in a tightly sealed vial at -20°C, protected from light to prevent degradation.
-
Issue 2: Precipitation Upon Dilution in Aqueous Media
Question: My this compound precipitates out of solution when I add my organic stock solution to my aqueous buffer. How can I maintain its solubility?
Answer: This is the most common challenge. The following methods can be employed to enhance and maintain the aqueous solubility of this compound.
Causality: this compound is a weak base with a pKa of 4.70 for its conjugate acid. This means that at a pH below its pKa, the nitrogen atom in the acridine ring system will be protonated, forming a more water-soluble salt. The Henderson-Hasselbalch equation predicts that for every pH unit below the pKa, the ratio of the protonated (soluble) form to the neutral (insoluble) form increases by a factor of 10.
Workflow for Solubility Enhancement by pH Adjustment
Caption: Workflow for pH-based solubilization of this compound.
Protocol 2: Solubilization by pH Adjustment
-
Buffer Preparation: Prepare an aqueous buffer with a pH at least one unit below the pKa of this compound (i.e., pH ≤ 3.7). Acetate or citrate buffers are suitable choices in this pH range.
-
Dilution: While vigorously vortexing the acidic buffer, slowly add the required volume of the this compound organic stock solution drop-wise to achieve the desired final concentration.
-
Equilibration: Allow the solution to stir for 15-30 minutes at room temperature to ensure complete dissolution and equilibration.
-
Final pH Adjustment (Optional and with Caution): If the experimental conditions require a higher pH, you can carefully adjust the pH upwards with a dilute basic solution (e.g., 0.1 M NaOH) after the initial dissolution in the acidic buffer. Be aware that as the pH approaches and surpasses the pKa, the risk of precipitation increases significantly. It is crucial to monitor for any signs of turbidity.
Causality: The addition of a water-miscible organic solvent (a co-solvent) to the aqueous medium can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.
Protocol 3: Solubilization Using Co-solvents
-
Co-solvent Selection: Common co-solvents for biological experiments include DMSO and ethanol.
-
Procedure:
-
Determine the maximum percentage of the co-solvent that is tolerated by your experimental system (e.g., cell culture, enzyme assay). This is often in the range of 0.1% to 1% (v/v).
-
Prepare your aqueous buffer containing the predetermined percentage of the co-solvent.
-
Slowly add the this compound stock solution (prepared in the same co-solvent) to the co-solvent-containing buffer with vigorous mixing.
-
Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate nonpolar molecules like this compound, thereby increasing their apparent aqueous solubility. Non-ionic surfactants like Tween® 20 and Tween® 80 are commonly used in biological applications due to their low toxicity.
Workflow for Surfactant-Based Solubilization
Caption: Workflow for solubilizing this compound using surfactants.
Protocol 4: Solubilization with Tween® 20
-
Surfactant Solution Preparation: Prepare a stock solution of Tween® 20 (e.g., 10% w/v) in sterile water. The CMC of Tween® 20 is approximately 0.05-0.07 mM, which corresponds to about 0.006-0.009% (w/v). A working concentration of 0.1% to 1% (w/v) is a good starting point for solubilization.
-
Procedure:
-
Prepare your aqueous buffer containing the desired concentration of Tween® 20.
-
Prepare a high-concentration stock solution of this compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO.
-
While stirring the Tween® 20-containing buffer, slowly add the this compound stock solution.
-
Continue to stir the solution for at least 30-60 minutes to allow for the formation of micelles and encapsulation of the compound. Gentle warming or brief sonication can facilitate this process.
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic "guest" molecules, like this compound, that fit into their cavity. This encapsulation effectively shields the hydrophobic molecule from the aqueous environment, leading to a significant increase in its apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (Me-β-CD) are commonly used derivatives with enhanced solubility and low toxicity. Studies on other PAHs suggest that a 1:1 stoichiometric ratio of the guest molecule to the cyclodextrin is common for inclusion complex formation.
Protocol 5: Solubilization with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Preparation of HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD. Concentrations can range from 1% to 40% (w/v), depending on the required solubility enhancement.
-
Complex Formation (Kneading Method):
-
Place the desired amount of this compound powder in a glass mortar.
-
Add a small amount of the HP-β-CD solution to form a paste.
-
Triturate the paste with a pestle for 30-60 minutes.
-
Gradually add the remaining HP-β-CD solution while continuing to mix.
-
-
Complex Formation (Co-evaporation Method):
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
Dissolve HP-β-CD in water.
-
Mix the two solutions and stir for several hours.
-
Remove the solvents under reduced pressure using a rotary evaporator to obtain a solid inclusion complex. This solid can then be dissolved in your aqueous buffer.
-
-
Equilibration: After preparing the solution by either method, it is advisable to stir or gently agitate it for several hours or overnight to ensure maximum complexation.
-
Filtration: Before use, filter the solution through a 0.22 µm syringe filter to remove any undissolved material or potential aggregates.
Safety and Handling
-
Toxicity: Harmful if swallowed and may cause respiratory irritation[1].
-
Irritation: Causes skin and serious eye irritation[1].
-
Carcinogenicity: May cause cancer[1]. This compound is listed as a hazardous waste by the RCRA (Resource Conservation and Recovery Act)[3].
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
-
Spill and Waste Disposal: In case of a spill, avoid generating dust. Collect the spilled material with an absorbent material and place it in a sealed container for disposal as hazardous waste[4][5]. Dispose of all waste containing this compound in accordance with local, state, and federal regulations.
First Aid Measures:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
By following these guidelines and protocols, researchers can effectively overcome the solubility challenges associated with this compound and safely incorporate it into their experimental workflows.
References
-
Benz(c)acridine | C17H11N | CID 9181. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]
-
The Total Solubility of the Co-Solubilized PAHs with Similar Structures Indicated by NMR Chemical Shift - PMC. (n.d.). Retrieved February 11, 2026, from [Link]
-
(PDF) Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
-
How to dissolve acridine orange? - ResearchGate. (2019, February 14). Retrieved February 11, 2026, from [Link]
-
Acridine | C13H9N | CID 9215. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]
-
Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions | Request PDF - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
-
Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes - PMC. (2012, September 19). Retrieved February 11, 2026, from [Link]
-
(PDF) Biosurfactant Solubilization of PAHS - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
-
Different behaviours in the solubilization of polycyclic aromatic hydrocarbons in water induced by mixed surfactant solutions - PubMed. (2011, May 24). Retrieved February 11, 2026, from [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC. (2024, May 9). Retrieved February 11, 2026, from [Link]
-
Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]
Sources
Optimizing reaction conditions for Benz[c]acridine synthesis
Welcome to the Benz[c]acridine Synthesis Technical Support Center .
As Senior Application Scientists, we understand that synthesizing this compound scaffolds involves balancing the thermodynamics of ring closure with the kinetics of aromatization. This guide moves beyond standard textbook procedures to address the "why" and "how" of optimizing these reactions for high-purity applications in DNA intercalation and organic electronics.
Visual Workflow: Method Selection Matrix
Before starting, select the protocol that matches your substrate tolerance and scale requirements.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and substrate complexity.
Module 1: The "Green" Protocol (Scale-Up Friendly)
Method: One-Pot Multi-Component Condensation (MCR) Best For: Creating libraries of 7,8,9,10-tetrahydrobenz[c]acridines (easily oxidized to fully aromatic systems).
This method utilizes a "nanoreactor" approach using solid acid catalysts (like SBA-Pr-SO3H or magnetic nanoparticles). It avoids hazardous solvents and relies on the cooperative effect of Bronsted acid sites.
Optimized Protocol
-
Stoichiometry: 1.0 eq 1-Naphthylamine : 1.0 eq Aromatic Aldehyde : 1.0 eq Dimedone (or cyclic 1,3-dicarbonyl).
-
Catalyst: 5-10 mol% Sulfonic acid-functionalized silica (SBA-Pr-SO3H) or Magnetic Nano-Fe3O4-SO3H.
-
Conditions: Solvent-free at 140°C (melt) OR Ethanol/Water (1:1) at reflux (80°C).
-
Aromatization (Crucial Step): The MCR yields the tetrahydro derivative. To obtain fully aromatic this compound, treat the crude product with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene for 2 hours.
Data Reference: Yield Optimization
| Solvent System | Catalyst | Temp (°C) | Time (min) | Yield (%) | Note |
| None (Melt) | SBA-Pr-SO3H | 140 | 15 | 92-95 | Recommended for Scale |
| EtOH/H2O (1:1) | H2SO4 (Liquid) | 80 | 120 | 85 | Difficult workup |
| Toluene | p-TSA | 110 | 240 | 78 | Lower atom economy |
Module 2: The "Precision" Protocol (Medicinal Chemistry)
Method: Transition-Metal Catalyzed Cyclization (Pd or Cu) Best For: Late-stage functionalization, introducing sensitive groups, or strictly aromatic targets without oxidation steps.
This route typically involves the cyclization of N-phenyl-1-naphthylamine derivatives via C-H activation or intramolecular coupling.
Optimized Protocol
-
Substrate: o-Halo-N-(1-naphthyl)benzamide or N-phenyl-1-naphthylamine.
-
Catalyst System:
-
Source: Pd(OAc)2 (5 mol%)
-
Ligand: PPh3 or XPhos (10 mol%)
-
Oxidant (if C-H activation): Cu(OAc)2 or Ag2CO3.
-
-
Solvent: DMA or DMF (Polar aprotic is essential for stabilizing the Pd-intermediate).
-
Temperature: 100–120°C under Argon.
Module 3: Troubleshooting & FAQs
Category: Reaction Failure & Impurities
Q: I am obtaining the "open" intermediate rather than the cyclized acridine. What is wrong?
-
Diagnosis: This is a failure of the Knoevenagel-Michael-Cyclization cascade (in Method A) or the Reductive Elimination step (in Method B).
-
The Fix (Method A): The dehydration step is the bottleneck. Increase the reaction temperature to >100°C. If using ethanol, switch to Ethylene Glycol to access higher temperatures. Ensure your solid acid catalyst is dry; water in the pores inhibits the dehydration.
-
The Fix (Method B): Steric hindrance is likely preventing the Pd center from bringing the two aromatic rings together. Switch to a smaller ligand (e.g., from XPhos to PPh3) or increase the temperature to 130°C to overcome the rotational barrier of the naphthyl bond.
Q: My product is a "gummy" solid and won't crystallize.
-
Diagnosis: Presence of unreacted aldehyde or oligomerized quinone byproducts.
-
The Fix:
-
Trituration: Do not go straight to column chromatography. Triturate the crude gum with cold diethyl ether or methanol. Benz[c]acridines are typically highly crystalline and insoluble in cold ether, while impurities will dissolve.
-
Recrystallization: Use DMF/Ethanol mixtures. Dissolve in hot DMF, then add Ethanol dropwise until turbidity appears.
-
Q: Why is my yield low when using electron-withdrawing aldehydes (e.g., p-NO2)?
-
Mechanism: Electron-poor aldehydes are highly reactive in the initial condensation but can destabilize the transition state for the final ring closure in acid-catalyzed pathways.
-
The Fix: Increase the catalyst loading to 15 mol%. The rate-determining step shifts to the enol attack; a higher concentration of acid sites stabilizes the polarized carbonyl intermediate.
Category: Catalyst & Reagent Handling
Q: The Pd catalyst precipitates as "Pd Black" immediately.
-
Diagnosis: Catalyst decomposition due to lack of stabilization or oxygen ingress.
-
The Fix:
-
Degassing: Sparge the solvent with Argon for 20 minutes before adding the catalyst.
-
Ligand Excess: Ensure a Ligand:Metal ratio of at least 2:1.
-
Additives: Add 10 mol% Tetrabutylammonium bromide (TBAB). Bromide ions stabilize colloidal Palladium species, preventing aggregation into inactive "black."
-
Q: Can I reuse the SBA-15 or Magnetic Catalyst?
-
Answer: Yes, but regeneration is required.[1]
-
Protocol: Wash the catalyst with hot ethanol (3x) and acetone (2x). Crucial: Dry at 100°C for 4 hours. If the pores are clogged with organic residue, the catalytic activity will drop significantly (pore collapse). For magnetic catalysts, sonication during the wash step is mandatory to decluster the particles.
Module 4: Characterization & Validation
Self-Validating the Structure: this compound is angular, whereas Benz[a]acridine is linear/angular depending on nomenclature conventions (often confused).
-
1H NMR Marker: Look for the "deshielded" proton at the C12 position (the "bay region" proton). In this compound, this proton typically appears very downfield (>9.0 ppm) due to the anisotropic effect of the adjacent aromatic ring. If you do not see a signal >8.5 ppm, you likely have the linear isomer or an incomplete cyclization.
References
-
Ziarani, G. M., et al. (2014).[2] "One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst." Journal of the Mexican Chemical Society, 58(2).[2]
-
RSC Advances. (2024). "Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation."[3] Royal Society of Chemistry.[4] (Mechanistic analogue for Pd-cyclization).
-
Organic Chemistry Portal. (2014). "Povarov-Type Reaction Using Methyl as New Input." Org.[1][2][4][5][6][7][8][9] Lett. (Alternative iodine-mediated pathway).
-
NPTEL Archive. "Acid Catalyzed Reactions: Self-Condensation and Cyclization Mechanisms."
Sources
- 1. youtube.com [youtube.com]
- 2. One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst [scielo.org.mx]
- 3. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of acridines via copper-catalyzed amination/annulation cascades between arylboronic acids and anthranils - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. osha.gov [osha.gov]
- 6. youtube.com [youtube.com]
- 7. Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition [organic-chemistry.org]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Benz[c]acridine Derivatives for Long-Term Storage
Welcome to the technical support center for Benz[c]acridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the long-term stabilization and storage of these complex molecules. Our goal is to equip you with the necessary knowledge to maintain the integrity and activity of your compounds, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound derivatives.
Q1: What are the primary factors that cause this compound derivatives to degrade?
A1: The stability of this compound derivatives is primarily influenced by three main factors:
-
Light: Benz[c]acridines, like many polycyclic aromatic hydrocarbons (PAHs), can absorb UV and visible light, which can lead to photodegradation.[1] This is a significant concern for solutions of these compounds.
-
Oxygen: The nitrogen-containing heterocyclic ring system can be susceptible to oxidation, especially at elevated temperatures or when exposed to light. N-oxidation is a potential metabolic pathway for this compound and can also occur during storage.[1] The presence of atmospheric oxygen can lead to the formation of various oxidation byproducts, compromising the purity of the sample.
-
Temperature: While some PAHs are stable at room temperature when protected from light, long-term stability is best achieved at low temperatures.[2] High temperatures can accelerate degradation reactions and may lead to the decomposition of the compound, which for this compound can emit toxic nitrogen oxide fumes.[1]
Q2: What is the ideal temperature for storing my this compound derivatives?
A2: The optimal storage temperature depends on the intended duration of storage and the physical form of the compound.
| Storage Duration | Physical Form | Recommended Temperature | Rationale |
| Short-Term (< 1 month) | Solid | 2-8°C | Minimizes thermal degradation for frequently accessed samples. |
| Long-Term (> 1 month) | Solid | -20°C to -80°C | Significantly slows down chemical degradation pathways, ensuring long-term integrity.[2] |
| Solutions | Frozen | -80°C | Ideal for preserving the stability of the compound in solution by minimizing solvent evaporation and solute degradation. |
Q3: Should I store my compounds in solid form or in solution?
A3: For long-term storage, it is highly recommended to store this compound derivatives as a dry, solid powder. Storing compounds in solution can accelerate degradation due to factors like solvent interactions, increased molecular mobility, and potential for hydrolysis or oxidation. If you need to work with solutions, it is best to prepare them fresh. For short-term storage of solutions, use an appropriate solvent, purge with an inert gas, and store at -80°C.[3]
Q4: What is the best way to protect my this compound derivatives from light?
A4: To prevent photodegradation, always store your compounds in amber glass vials or wrap clear vials in aluminum foil.[2] When working with the compounds, especially in solution, minimize exposure to ambient light by working in a dimly lit area or using light-blocking shields.
Q5: Is a special atmosphere required for storing these compounds?
A5: Yes, for optimal long-term stability, especially for derivatives with functional groups sensitive to oxidation, it is recommended to store them under an inert atmosphere.[3] This can be achieved by backfilling the storage vial with a dry, inert gas such as argon or nitrogen before sealing.[4][5][6] This practice displaces oxygen and moisture, thereby inhibiting oxidative degradation pathways.
Q6: How does pH affect the stability of this compound derivatives in solution?
A6: this compound has a pKa of 4.70, meaning it can be protonated in acidic conditions.[1] The stability of acridine derivatives can be pH-dependent. Generally, weakly acidic buffer solutions are recommended for storing acridine compounds to maintain their stability.[3] Alkaline conditions should be avoided as they can promote the degradation of some acridine structures.[3] It is crucial to determine the optimal pH for your specific derivative through stability studies.
Troubleshooting Guide
This section provides solutions to common problems encountered during the storage and handling of this compound derivatives.
Q: My solid this compound derivative has changed color. What should I do?
A: A change in color (e.g., from yellow to brownish) is a common indicator of degradation, likely due to oxidation or photodegradation.
-
Immediate Action: Assess the purity of the compound using an appropriate analytical technique such as HPLC, LC-MS, or TLC to determine the extent of degradation.[7]
-
Preventative Measures: Review your storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light, at the recommended low temperature, and preferably under an inert atmosphere.
Q: I observe precipitation in my thawed solution of a this compound derivative. Is the compound degraded?
A: Precipitation upon thawing does not necessarily indicate degradation. It is more likely due to the low solubility of the compound in the cold solvent.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature or slightly above (e.g., 37°C) and vortex to see if the precipitate redissolves.
-
If the precipitate remains, it could be a sign of degradation or the formation of a less soluble salt.
-
Analyze the supernatant and, if possible, the precipitate separately by HPLC to check for the appearance of new peaks, which would suggest degradation.
-
-
Future Prevention: Consider using a different solvent system that offers better solubility at low temperatures or prepare fresh solutions for each experiment.
Q: The biological activity of my this compound derivative has significantly decreased over time. How can I confirm if this is due to degradation?
A: A loss of biological activity is a strong indicator of chemical degradation.
-
Confirmation of Degradation:
-
Use a stability-indicating analytical method, such as reverse-phase HPLC with UV detection, to compare the purity of your stored sample to a freshly prepared standard or a previously analyzed batch.[1][7] A decrease in the area of the main peak and the appearance of new peaks are signs of degradation.
-
Mass spectrometry (LC-MS) can help identify the degradation products.[8]
-
-
Root Cause Analysis: Evaluate your storage protocol against the recommendations in this guide. Were the samples protected from light? Stored at the correct temperature? Was the solvent appropriate and degassed? Were freeze-thaw cycles minimized?
Q: I am unsure if my storage solvent is appropriate. What are the key considerations?
A: The choice of solvent is critical for the stability of your compound in solution.
-
Solvent Selection Criteria:
-
Purity: Use high-purity, anhydrous solvents to avoid contaminants that could catalyze degradation.
-
Inertness: The solvent should not react with your this compound derivative. Protic solvents like methanol or ethanol may be suitable, but aprotic solvents like DMSO or DMF are also commonly used.[3]
-
Oxygen Removal: Before preparing the solution, it is good practice to degas the solvent by sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen.[3]
-
-
Validation: Always perform a small-scale, short-term stability study in your chosen solvent system before preparing a large stock solution.
Detailed Protocols
Protocol 1: Recommended Long-Term Storage of Solid this compound Derivatives
This protocol outlines the best practices for storing solid this compound compounds to ensure their long-term stability.
Materials:
-
High-purity solid this compound derivative
-
Amber glass vials with PTFE-lined screw caps
-
Argon or nitrogen gas source with a regulator and tubing
-
Vacuum pump (optional)
-
Labeling materials
-
-20°C or -80°C freezer
Procedure:
-
Aliquot the Compound: To avoid repeated opening of the main stock, aliquot the solid compound into smaller, single-use amounts in pre-weighed amber glass vials. This minimizes exposure of the bulk material to atmospheric moisture and oxygen.
-
Inert Gas Purge:
-
Place the open vials containing the aliquots in a desiccator or glove box with an inert atmosphere.
-
Alternatively, gently flush the headspace of each vial with a stream of dry argon or nitrogen for 30-60 seconds.
-
For highly sensitive compounds, a vacuum/backfill cycle can be performed: apply a gentle vacuum to the vial and then backfill with the inert gas. Repeat this cycle 3-5 times.
-
-
Seal Tightly: Immediately and securely seal the vials with PTFE-lined screw caps.
-
Labeling: Clearly label each vial with the compound name, batch number, aliquot amount, and date.
-
Storage: Place the labeled vials in a freezer at -20°C or, for maximum stability, at -80°C.[2]
-
Equilibration Before Use: When an aliquot is needed, remove the vial from the freezer and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
Protocol 2: A Basic Protocol for Assessing the Stability of this compound Derivatives using UV-Vis Spectrophotometry
This protocol provides a straightforward method to monitor the stability of a this compound derivative in solution over time. This compound has a characteristic UV absorbance maximum at 384 nm.[1]
Materials:
-
This compound derivative
-
High-purity spectroscopic grade solvent (e.g., ethanol, acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of the this compound derivative in the chosen solvent at a known concentration.
-
Initial Measurement (Time Zero):
-
Dilute an aliquot of the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).
-
Scan the UV-Vis spectrum from approximately 250 nm to 500 nm and record the absorbance at the maximum wavelength (λmax), which is around 384 nm for the parent compound.[1] This is your T=0 reading.
-
-
Incubate Samples:
-
Aliquot the stock solution into several amber vials.
-
Store the vials under the conditions you wish to test (e.g., room temperature in the dark, 4°C, exposed to light, etc.).
-
-
Time Point Measurements:
-
At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a dilution identical to the T=0 sample and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Compare the absorbance at λmax for each time point to the T=0 reading. A significant decrease in absorbance indicates degradation.
-
Observe the overall shape of the spectrum. The appearance of new peaks or shifts in λmax can also signify the formation of degradation products.
-
Plot the percentage of the initial absorbance remaining versus time for each storage condition to visualize the degradation kinetics.
-
Technical Deep Dive: Degradation Pathways
Understanding the potential degradation pathways of this compound derivatives is crucial for developing effective stabilization strategies. The two primary non-metabolic degradation routes are photodegradation and oxidation.
Photodegradation
The extended π-system of this compound derivatives makes them efficient absorbers of UV and visible light. Upon absorbing a photon, the molecule is promoted to an excited state, from which it can undergo various chemical reactions, including isomerization, cyclization, or reaction with molecular oxygen to produce reactive oxygen species (ROS) like singlet oxygen.[9] These ROS can then attack the this compound molecule or other molecules in the solution, leading to a complex mixture of degradation products.
Oxidation
The electron-rich aromatic system and the nitrogen heteroatom make this compound derivatives susceptible to oxidation. This can occur at several positions on the rings, leading to the formation of phenols, dihydrodiols, and potentially N-oxides.[1] The presence of trace metals, light, or other radical initiators can catalyze these oxidative processes.
Degradation Workflow and Prevention
The following diagram illustrates the factors leading to degradation and the corresponding preventative measures.
Caption: Factors causing degradation and preventative strategies.
Potential Oxidative Degradation Pathway
This diagram illustrates a simplified potential pathway for the oxidative degradation of the this compound core structure.
Caption: Simplified oxidative degradation pathways.
References
-
Stability of Polycyclic Aromatic Hydrocarbons and Their Oxygenated Derivatives during Various Storage. - ResearchGate. (2025). ResearchGate. [Link]
-
Preserve your PAH samples for extended hold times - Chemistry Matters' Blog. (2018). Chemistry Matters, Inc.. [Link]
-
Relationship between resonance energy and carcinogenic activity of benz[c]acridines. (1992). Anticancer Research. [Link]
-
Benz(c)acridine | C17H11N | CID 9181 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Effects of humidity and temperature on in vitro dissolution of carbamazepine tablets. (1993). Journal of Pharmaceutical Sciences. [Link]
-
Contamination and persistence of polycyclic aromatic hydrocarbons (PAHs) in rice grains after drying in direct-fired dryer. (n.d.). National Center for Biotechnology Information. [Link]
-
Effect of storage time and temperature on parent and oxygenated polycyclic aromatic hydrocarbons in crude and refined vegetable oils. (2025). ResearchGate. [Link]
-
One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst. (n.d.). Revista de la Sociedad Química de México. [Link]
-
Degradation of acridine orange using sustainable bio-electro-Fenton and bio-electro-peroxone systems with MIL-53(Fe)-derived Fe3O4 and MWCNT composite: A comparative assessment. (2025). ResearchGate. [Link]
-
Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. (2022). MDPI. [Link]
-
Radical intensity and carcinogenic activity of benz[c]acridines. (1997). Anticancer Research. [Link]
-
pH-Assisted control over the binding and relocation of an acridine guest between a macrocyclic nanocarrier and natural DNA. (2025). ResearchGate. [Link]
-
Long-term fate of polycyclic aromatic hydrocarbons (PAH) in sediments from Loch Leven after closure of an aluminium smelter. (2012). Journal of Environmental Monitoring. [Link]
-
Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. [Link]
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Aromatic Amines Antioxidants. (n.d.). Performance Additives. [Link]
-
Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation. (n.d.). RSC Publishing. [Link]
-
Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. (2025). ResearchGate. [Link]
-
Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples. (n.d.). National Center for Biotechnology Information. [Link]
-
Inert gas. (n.d.). Wikipedia. [Link]
-
Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents: Evidence from External and Internal Exposure as Well as Hepatotoxicity Evaluation. (2024). Environment & Health. [Link]
-
Characterization of Acridine Orange in Homogeneous Media: A Supportive Study and Validation of Its Potential for Photo-Applications. (2021). Iris Publishers. [Link]
-
Oxygen radicals mediate cell inactivation by acridine dyes, fluorescein, and lucifer yellow CH. (n.d.). PubMed. [Link]
-
Inerting in the chemical industry. (n.d.). Linde. [Link]
-
Analytical methods for tracing pharmaceutical residues in water and wastewater. (n.d.). AquaEnergy Expo Knowledge Hub. [Link]
-
Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Amfine. [Link]
-
"Store under Argon". (2018). Reddit. [Link]
-
Synthesis and biological evaluation of novel benzo[c]acridine‐diones as potential anticancer agents and tubulin polymerization inhibitors. (n.d.). ResearchGate. [Link]
-
Articles List. (n.d.). Analytical Methods in Environmental Chemistry Journal. [Link]
-
Protective activity of aromatic amines and imines against oxidative nerve cell death. (n.d.). Molecular Pharmacology. [Link]
-
Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. (n.d.). Organic Letters. [Link]
-
Actual versus recommended storage temperatures of oral anticancer medicines at patients' homes. (2017). National Center for Biotechnology Information. [Link]
Sources
- 1. Benz(c)acridine | C17H11N | CID 9181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Inert gas - Wikipedia [en.wikipedia.org]
- 6. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxygen radicals mediate cell inactivation by acridine dyes, fluorescein, and lucifer yellow CH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benz[c]acridine (B[c]A) Stability & Analysis
Status: Operational Ticket ID: BCA-STAB-001 Assigned Specialist: Senior Application Scientist, Molecular Toxicology Division
Introduction
Welcome to the Benz[c]acridine Technical Support Hub. You are likely here because you are observing inconsistent recovery rates, unexplained peak tailing, or "ghost" metabolites in your chromatograms.
This compound (B[c]A) is not a standard Polycyclic Aromatic Hydrocarbon (PAH); it is an aza-arene (N-heterocyclic aromatic hydrocarbon). The incorporation of nitrogen into the aromatic ring creates a dipole moment and specific reactivity profiles that differ from homocyclic analogues like Benz[a]pyrene. This guide addresses the specific physicochemical fragilities of B[c]A during extraction, storage, and instrumental analysis.
Module 1: Sample Preparation & Handling
Q: Why is my recovery low (<70%) despite using high-purity solvents?
Diagnosis: You are likely experiencing surface adsorption or photolytic degradation before the sample even reaches the instrument.
Technical Explanation: Unlike neutral PAHs, the nitrogen atom in B[c]A possesses a lone pair of electrons, making it slightly basic (pKa ~ 3-4). This allows it to interact strongly with silanol groups (Si-OH) on glass surfaces and active sites on plastic polymers. Furthermore, B[c]A absorbs strongly in the UV-A region (>290 nm), making it susceptible to rapid photolysis under standard laboratory lighting.
The Fix: The "Golden Shield" Protocol
| Variable | Standard Practice (AVOID) | Required Protocol (ADOPT) |
| Lighting | Standard white fluorescent tubes | Gold/Yellow UV-filtered light (cutoff <500 nm). Work in dim conditions. |
| Glassware | Standard borosilicate glass | Silanized (Deactivated) Amber Glass . Treat all glassware with 5% DMCS (dimethyldichlorosilane) in toluene to cap active silanol sites. |
| Plasticware | Polypropylene (PP) tips/tubes | Low-Retention tips or PTFE-lined caps. Avoid PP for long-term storage as aza-arenes partition into the plastic matrix. |
| pH Control | Unbuffered organic solvents | Maintain basic pH (>8) during liquid-liquid extraction to keep B[c]A in its neutral form, preventing protonation and loss to aqueous phases or acidic surfaces. |
Module 2: Chemical Stability & Extraction
Q: I see extra peaks eluting near B[c]A. Are these impurities or degradation products?
Diagnosis: These are likely oxidation products (quinones or N-oxides) formed during solvent evaporation or storage.
Technical Explanation: B[c]A is prone to oxidation at the "K-region" and the nitrogen atom (N-oxidation).[1] This is accelerated by trace peroxides in solvents (especially ethers like THF or uninhibited diethyl ether) and heat.
The Fix: Antioxidant Shielding
-
Solvent Choice: Use HPLC-grade Acetonitrile or Methanol . Avoid ethers. If using Dichloromethane (DCM), ensure it is amylene-stabilized.
-
Evaporation: NEVER evaporate to dryness. The "dry state" maximizes surface contact and oxidation risk.
-
Protocol: Evaporate under a gentle stream of high-purity Nitrogen (99.999%) at <35°C. Stop when ~100 µL remains.
-
-
Radical Scavenging: For long-term storage of stock solutions, add 0.05% BHT (Butylated Hydroxytoluene) . Note: Ensure BHT separates from your analyte in your chromatography method.
Module 3: Biological Matrices (Metabolism)
Q: My B[c]A spike disappears in liver microsome samples even at 0°C. Why?
Diagnosis: Enzymatic turnover or non-specific protein binding.
Technical Explanation: B[c]A is a substrate for Cytochrome P450 enzymes (specifically CYP1A1, CYP1A2, and CYP3A4). It is metabolized into trans-dihydrodiols and diol-epoxides. Even residual enzymatic activity during thawing can alter concentrations.
The Fix: Metabolic Stop & Stabilization
-
Immediate Quench: Stop reactions with ice-cold acetonitrile (1:1 v/v) rather than acid. Acid can catalyze the hydrolysis of epoxide metabolites (if you are tracking them) into tetraols.
-
Inhibitors: If studying parent compound stability only, treat the matrix with 1-aminobenzotriazole (ABT) , a broad-spectrum P450 inhibitor, prior to spiking.
Module 4: Instrumental Analysis (GC vs. LC)
Q: Should I use GC-MS or HPLC-FLD? GC gives me tailing peaks.
Recommendation: HPLC-FLD (Fluorescence Detection) is the Gold Standard for B[c]A.
Why GC-MS is risky:
-
Thermal Instability: While parent B[c]A is thermally stable, its metabolites (dihydrodiols) will dehydrate or degrade in a hot GC injection port (250°C+).
-
Active Sites: The basic nitrogen interacts with active sites in the GC liner, causing severe peak tailing and non-linear calibration curves at low concentrations.
Optimized HPLC-FLD Parameters:
| Parameter | Setting | Rationale |
| Column | C18 Polymeric (e.g., Vydac 201TP) | Polymeric phases separate planar PAHs better than monomeric phases. |
| Mobile Phase | Acetonitrile / Water (Gradient) | Methanol can cause higher backpressure; ACN provides sharper peaks for aza-arenes. |
| Excitation | 279 nm | Maximizes S/N ratio for the this compound chromophore. |
| Emission | 404 nm | Specific emission band minimizes matrix interference. |
| Flow Rate | 1.0 mL/min | Standard flow; lower flow (0.5 mL/min) improves resolution of isomers. |
Visualizing the Workflow
Figure 1: The "Chain of Custody" for B[c]A Stability
This diagram illustrates the critical control points where degradation occurs and the specific counter-measure required.
Figure 2: Metabolic Fate & Degradation Pathways
Understanding how B[c]A degrades biologically helps in distinguishing true metabolites from artifacts.
References
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures.[1][2][3] Vol 92. World Health Organization. [Link]
-
Motohashi, N., & Kamata, K. (1983). Thin-layer chromatography and high-performance liquid chromatography of benz[c]acridines. Journal of Chromatography A, 260, 188-192. [Link]
-
Pang, S., et al. (2008). Metabolism of polycyclic aza-aromatic carcinogens catalyzed by four expressed human cytochromes P450.[4] Chemical Research in Toxicology, 21(4), 795-806. [Link]
-
US EPA Method 8310. (1986). Polynuclear Aromatic Hydrocarbons.[1][2][5][6][Link]
-
National Center for Biotechnology Information (PubChem). this compound Compound Summary.[Link]
Sources
- 1. Benz(c)acridine | C17H11N | CID 9181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toxicity of azaarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolism of polycyclic aza-aromatic carcinogens catalyzed by four expressed human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic activation of benzo[c]phenanthrene by cytochrome P450 enzymes in human liver and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Benz[c]acridine Synthesis: A Technical Troubleshooting Guide
Welcome to the technical support center for the synthesis of Benz[c]acridines. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of these vital polycyclic aromatic nitrogen heterocycles. The inherent complexity of multi-ring systems often leads to synthetic hurdles. This document provides in-depth, mechanistically-driven troubleshooting in a direct question-and-answer format to support your experimental success.
Section 1: Low or No Product Yield
This section addresses one of the most frequent issues in Benz[c]acridine synthesis: reactions resulting in disappointingly low yields or failing to produce any of the desired product.
Q1: My Friedländer annulation to form a this compound has stalled, showing only starting materials on TLC. What are the primary causes and how can I fix it?
A1: A stalled Friedländer reaction, a cornerstone for this synthesis, typically points to issues with activation energy, catalyst efficacy, or mechanistic pathway inhibition. The reaction involves a base- or acid-catalyzed condensation between an ortho-aminoaryl aldehyde or ketone and a compound with an α-methylene group.[1][2]
Causality & Troubleshooting Steps:
-
Insufficient Thermal Energy: The initial aldol condensation and subsequent cyclization/dehydration steps have significant activation energy barriers.[3] Classical methods often require high temperatures, sometimes between 150-220°C, to proceed effectively.[4]
-
Actionable Protocol: Gradually increase the reaction temperature in 10-15°C increments, monitoring by TLC at each stage. If using a high-boiling solvent like diphenyl ether or Dowtherm A, ensure your apparatus can safely and consistently maintain the target temperature. For faster, more efficient heating, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields.[5]
-
-
Catalyst Inactivity or Inappropriateness: The choice between acid and base catalysis is critical and substrate-dependent.[1][4]
-
Acid Catalysis (e.g., ZnCl₂, p-TsOH): Lewis acids like anhydrous zinc chloride are common but are highly sensitive to moisture.[5] Water contamination will deactivate the catalyst. Ensure all reagents and solvents are scrupulously dried.
-
Base Catalysis (e.g., KOH, Piperidine): Strong bases can promote unwanted side reactions like self-condensation (aldol) of the ketone starting material.[1] If this is suspected, consider switching to a milder base (e.g., K₂CO₃) or a different catalytic system.
-
-
Mechanistic Dead-End (Schiff Base vs. Aldol Pathway): The Friedländer synthesis can proceed via two main pathways: an initial aldol condensation or the formation of a Schiff base.[6][7] If your substrates are sterically hindered, the formation of the crucial intermediate might be inhibited.
-
Actionable Insight: If direct condensation fails, consider a two-step approach. Pre-forming the Schiff base between the amino-ketone and your methylene component before inducing cyclization can sometimes provide a cleaner, higher-yielding route to the final product.
-
Troubleshooting Low Yield: A Decision Workflow
Caption: Decision tree for troubleshooting low yields.
Section 2: Side Product Formation and Reaction Control
The formation of a complex mixture of products is a common challenge, complicating purification and reducing the yield of the target this compound.
Q2: My reaction produces multiple spots on TLC, with one major, unidentified byproduct. What are the likely side reactions and how can I minimize them?
A2: Side product formation often arises from competing reaction pathways, lack of regioselectivity, or over-reaction/degradation. Identifying the nature of the byproduct is key to diagnosing the problem.
Common Side Reactions and Mitigation Strategies:
-
Aldol Self-Condensation: Under basic conditions, the ketone starting material (if it has α-hydrogens on both sides) can react with itself, leading to dimers and polymers.[1]
-
Solution: Switch to acidic catalysis, which disfavors this pathway. Alternatively, using a pre-formed imine of the o-aminoaryl ketone can prevent the ketone from participating in self-condensation.[1]
-
-
Lack of Regioselectivity: When using an unsymmetrical ketone, the reaction can proceed on either side of the carbonyl group, leading to isomeric products.[1] This is a particularly challenging issue in Friedländer syntheses.
-
Solution: This often requires a significant modification of the substrate or catalyst. Introducing a directing group, such as a phosphoryl group on the desired α-carbon of the ketone, can force the reaction to proceed with the desired regioselectivity.[1] Some modern catalytic systems using ionic liquids have also shown promise in controlling regioselectivity.[1]
-
-
Oxidation to Acridone Derivatives: The acridine core is susceptible to oxidation, especially at high temperatures in the presence of air, leading to the formation of highly polar, often fluorescent, acridone byproducts.[8]
-
Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). After the reaction is complete, avoid prolonged exposure of the crude product to air and heat.
-
Table 1: Catalyst and Condition Selection Guide
| Catalyst Type | Common Examples | Typical Conditions | Advantages | Common Pitfalls & Solutions |
| Lewis Acid | Anhydrous ZnCl₂, FeCl₃ | High Temp (150-220°C), Solvent-free or High-Boiling Solvent | Powerful, drives dehydration effectively. | Highly sensitive to moisture (use anhydrous).[5] Can be difficult to remove during workup. |
| Brønsted Acid | p-TsOH, H₂SO₄ | Reflux in Toluene, Dioxane | Milder than many Lewis acids, good for sensitive substrates. | Can promote charring at high temperatures. (Solution: Lower temp, longer time). |
| Base | KOH, NaOEt, Piperidine | Reflux in EtOH or aq. EtOH | Effective for specific substrate combinations.[4] | Can cause ketone self-condensation. (Solution: Switch to acid catalysis).[1] |
| Heterogeneous | SBA-Pr-SO₃H (nanocatalyst) | Solvent-free, 120°C | Environmentally friendly, reusable, simple work-up, high yields.[9] | Requires synthesis of the catalyst. May not be universally applicable. |
Section 3: Product Isolation and Purification
Even with a successful reaction, isolating the pure this compound can be a significant hurdle due to its physical properties.
Q3: My crude this compound product is a dark, tarry solid that is difficult to handle and purify by column chromatography. What are the best practices for isolation?
A3: The planar, aromatic nature of Benz[c]acridines leads to strong intermolecular π-π stacking, low solubility in common solvents, and tenacious binding to silica gel, making purification challenging.
Purification Protocol and Best Practices:
-
Initial Work-up - Acid/Base Extraction:
-
Rationale: The basic nitrogen atom in the acridine ring allows for selective extraction.
-
Step 1: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane or Chloroform).
-
Step 2: Wash the organic layer with an aqueous acid solution (e.g., 1M HCl). The protonated this compound salt will move to the aqueous layer, leaving non-basic impurities behind.
-
Step 3: Collect the aqueous layer and basify it (e.g., with 2M NaOH or NH₄OH) to precipitate the free-base this compound.
-
Step 4: Extract the precipitated product back into an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. This procedure often dramatically cleans the crude material.
-
-
Chromatography - Choosing the Right System:
-
Problem: Benz[c]acridines often streak badly on silica gel.
-
Solution 1 - Deactivated Silica: Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia to the eluent system. This deactivates the acidic silanol groups on the silica surface, preventing strong binding and improving peak shape.
-
Solution 2 - Alumina: Consider using neutral or basic alumina as the stationary phase, which is often more suitable for basic compounds.
-
Eluent System: Start with a non-polar solvent (e.g., Hexane/Ethyl Acetate) and gradually increase polarity. A common mobile phase for these compounds is a mixture of chloroform and methanol.[5]
-
-
Recrystallization - The Final Polish:
-
Challenge: Finding a single solvent with the ideal solubility profile (good solubility when hot, poor when cold) can be difficult.[10]
-
Solution - Mixed-Solvent System: Use a two-solvent system. Dissolve the product in a minimal amount of a "good" hot solvent (e.g., Toluene, Xylene, or Dichloromethane). Then, slowly add a "poor" solvent (e.g., Hexane, Pentane, or Petroleum Ether) until the solution becomes faintly cloudy. Heat to clarify and then allow to cool slowly.[11] This method is highly effective for obtaining analytically pure crystalline material.
-
General Purification Workflow
Caption: A standard workflow for purifying Benz[c]acridines.
References
-
Friedländer Synthesis: Mechanism. Scribd. [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
-
One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst. SciELO. [Link]
-
Synthesis, Reactions and Medicinal Uses of Acridine. Pharmaguideline. [Link]
-
Aza-Diels–Alder reaction. Wikipedia. [Link]
-
Synthesis and carcinogenic activity of oxidized benzacridines. PubMed. [Link]
-
Friedländer synthesis. Wikipedia. [Link]
-
Extraction of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Derivatives. Cedre.fr. [Link]
-
Extraction of polycyclic aromatic hydrocarbons (PAHs), polycyclic aromatic sulfur heterocycles (PASHs) and alkylated derivatives from seawater using solid-phase microextraction (SPME)-gas chromatography-mass spectrometry (GC-MS). ResearchGate. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
-
Facile Synthesis of Acridine Derivatives by ZnCl2-Promoted Intramolecular Cyclization of o-Arylaminophenyl Schiff Bases. ACS Publications. [Link]
-
Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils. NIH National Center for Biotechnology Information. [Link]
-
Effect of solvent motions on the dynamics of the Diels-Alder reaction. Lirias. [Link]
-
Application of the aza-Diels–Alder reaction in the synthesis of natural products. Royal Society of Chemistry. [Link]
-
A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Royal Society of Chemistry. [Link]
-
Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. MDPI. [Link]
-
Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. NIH National Center for Biotechnology Information. [Link]
-
16.5 Diels-Alder Reactions. YouTube. [Link]
-
Techniques for purification of polycyclic aromatic hydrocarbons. ResearchGate. [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. bac-lac.gc.ca. [Link]
-
Diels Alder Reaction Experiment Part 1, Prelab. YouTube. [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines. NIH National Center for Biotechnology Information. [Link]
-
Can azo compounds take part in the Diels-Alder reaction. Reddit. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 9. One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst [scielo.org.mx]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Fluorescence Quenching with Benz[c]acridine
Topic: Fluorescence Quenching & Binding Interaction Studies Molecule: Benz[c]acridine (BcA) | CAS: 225-51-4 Support Level: Advanced / Research Grade
Introduction: The Physicochemical Context
Welcome to the Technical Support Center. You are likely working with This compound (BcA) to study its binding affinity to macromolecules (Serum Albumin, DNA) or its behavior as an environmental probe.
BcA is a lipophilic polycyclic aromatic hydrocarbon (PAH) with a nitrogen heterocycle. Unlike its derivative Acridine Orange, BcA is highly hydrophobic and exhibits specific spectral challenges. Successful quenching experiments require rigorous control over solubility , inner filter effects (IFE) , and temperature-dependent kinetics .
This guide is structured to troubleshoot and optimize your workflow, moving from sample preparation to kinetic analysis.
Module 1: Experimental Setup & Sample Preparation
Solvent Systems & Solubility
Issue: BcA is sparingly soluble in water (logP ~5.7). Aqueous precipitation causes light scattering, ruining fluorescence data.
-
Protocol:
-
Stock Solution: Dissolve BcA in DMSO or Ethanol to create a high-concentration stock (e.g., 1–5 mM).
-
Working Solution: Dilute into your aqueous buffer (PBS or Tris-HCl, pH 7.4). Ensure the final organic solvent concentration is <1% (v/v) to prevent protein denaturation or micelle formation.
-
Validation: Measure the UV-Vis absorbance of your working solution. A rising baseline at >400nm indicates aggregation/precipitation.
-
Spectral Selection
Issue: Incorrect wavelength selection leads to signal overlap or low sensitivity.
| Parameter | Value | Notes |
| Absorbance Max | ~384 nm | Strong UV absorption.[1] Secondary peaks in 270–300 nm range. |
| Fluorescence Ex | 380–385 nm | For direct BcA fluorescence. |
| Fluorescence Em | 420–460 nm | Solvent dependent (Blue shift in non-polar, Red shift in polar). |
| Trp Quenching | Ex: 280 nm / Em: 340 nm | When studying BcA binding to BSA/HSA. |
Module 2: Critical Data Correction (The Inner Filter Effect)
The #1 Error Source: BcA absorbs UV light strongly. If you are studying the binding of BcA to a protein (e.g., BSA) by exciting the protein's Tryptophan at 280 nm, BcA will absorb the excitation light before it reaches the protein. This mimics quenching, leading to false-high binding constants .
The Correction Protocol
You must correct the observed fluorescence intensity (
Step-by-Step Correction:
-
Measure Fluorescence: Record
of the protein + BcA mixture. -
Measure Absorbance: In a UV-Vis spectrophotometer, measure the absorbance of the exact same concentration of BcA at the excitation wavelength (280 nm) and emission wavelength (340 nm).
-
Calculate: Apply the formula above.
-
Threshold: If
, dilute your sample. The correction factor becomes inaccurate at high optical densities.
Module 3: Kinetic Analysis & Stern-Volmer Plots
Once corrected, quenching data is analyzed using the Stern-Volmer equation. The shape of this plot reveals the binding mechanism.
The Stern-Volmer Equation
[3]- : Fluorescence intensity without BcA.
- : Fluorescence intensity with BcA.
- : Concentration of BcA (Quencher).
- : Stern-Volmer quenching constant.[3]
Distinguishing Static vs. Dynamic Quenching
You must run the experiment at different temperatures (e.g., 298K, 308K, 318K) to determine if BcA is binding to the target (Static) or just colliding with it (Dynamic).
| Observation | Mechanism | Physical Meaning |
| Static Quenching | BcA forms a stable complex with the protein. Higher T destabilizes the complex. | |
| Dynamic Quenching | BcA quenches via collision. Higher T increases diffusion and collision frequency. |
Visualizing the Workflow
The following diagram outlines the logical flow for a BcA-Protein binding experiment, including the critical decision points for data correction and mechanism determination.
Caption: Operational workflow for fluorescence quenching optimization. Note the critical loop for solubility checks and the mandatory Inner Filter Effect (IFE) correction step before kinetic analysis.
Troubleshooting & FAQs
Q1: My Stern-Volmer plot curves upward (positive deviation). What does this mean?
A: This usually indicates a "Sphere of Action" effect or combined quenching.
-
Combined Quenching: Both static (complex formation) and dynamic (collision) quenching are happening simultaneously.
-
High Concentration: At high [BcA], the probability of a quencher being immediately adjacent to the fluorophore at the moment of excitation increases.
-
Solution: Analyze the data using the extended Stern-Volmer equation:
Where is the dynamic constant and is the static constant.
Q2: The binding constant ( ) I calculated is excessively high ( ) for a simple PAH.
A: You likely failed to correct for the Inner Filter Effect (IFE) . Because BcA absorbs at the excitation wavelength of Tryptophan (280 nm), it "steals" photons before they reach the protein. The instrument interprets this reduction in light as "strong binding/quenching."
-
Action: Apply the equation in Module 2 and re-calculate.
Q3: How do I verify if BcA is intercalating into DNA vs. groove binding?
A: Use Iodide Quenching and Viscosity measurements.
-
Iodide Quenching: Add KI (Potassium Iodide). If BcA is intercalated (sandwiched between base pairs), it is protected from the iodide quencher, and
will be low. If it is groove-bound, it is exposed, and will be high. -
Viscosity: Intercalation lengthens the DNA helix, increasing viscosity. Groove binding causes little to no change in viscosity.
Q4: The fluorescence signal is drifting over time.
A: This suggests Photobleaching or Adsorption .
-
Photobleaching: BcA is stable, but intense UV exposure can degrade it. Minimize shutter open time.
-
Adsorption: PAHs stick to quartz cuvettes and plastic tips.
-
Fix: Use glass/quartz tips if possible, or pre-rinse plastic tips with the BcA solution. Wash cuvettes with Ethanol/Acetone between runs, not just water.
-
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative text on IFE correction and Stern-Volmer analysis).
-
Feng, X. Z., et al. (1998).[4] Investigation of the interaction between acridine orange and bovine serum albumin. Talanta, 47(5), 1223–1229.[4] (Provides the methodological framework for Acridine-BSA interactions, applicable to BcA).
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. (Chemical and physical property verification).
-
Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. (Detailed protocols on Inner Filter Effect corrections).
Sources
- 1. Benz(c)acridine | C17H11N | CID 9181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Sci-Hub. Investigation of the interaction between acridine orange and bovine serum albumin / Talanta, 1998 [sci-hub.st]
Avoiding common pitfalls in Benz[c]acridine cytotoxicity assays
Topic: Avoiding Common Pitfalls in Benz[c]acridine (BcAc) Cytotoxicity Assays Role: Senior Application Scientist Status: Active Support Ticket
Introduction: The "Hidden" Variables of Acridine Toxicity
This compound (BcAc) is not a standard cytotoxic agent; it is a lipophilic, photo-active, pro-carcinogenic polycyclic aromatic hydrocarbon (PAH). Standard cytotoxicity protocols (e.g., MTT, Resazurin) often fail not because the compound is inactive, but because its physicochemical properties actively sabotage the assay readout.
This guide addresses the three most critical failure modes: Bioavailability (Adsorption/Solubility) , Spectral Interference , and Metabolic Activation .
Phase 1: Compound Handling (The "Pre-Analytical" Phase)
Q: Why do my IC50 values shift significantly between experiments, even with the same cell line?
Diagnosis: You are likely losing compound to your plasticware before it ever reaches the cells. Technical Insight: BcAc is highly lipophilic (logP ~5.7). It rapidly adsorbs to polystyrene (PS) and polypropylene (PP) surfaces. In standard 96-well plates, up to 30-50% of the compound can be lost to the walls within hours, shifting the effective concentration lower than the calculated concentration.
Troubleshooting Protocol:
-
Switch Materials: Use glass-coated or low-binding plates for stock dilutions. Avoid standard polystyrene reservoirs.
-
Pre-saturation: If you must use plastic tips, pre-rinse them with the compound solution once before dispensing. This saturates the binding sites on the tip surface.
-
Solvent Carrier: Ensure your DMSO stock is fresh. BcAc requires DMSO for solubility, but the final DMSO concentration on cells must be <0.5% (v/v) to avoid solvent toxicity masking the compound's effect.
Q: I see a fine precipitate in the wells after adding the compound. Is this normal?
Diagnosis: No. This is "crash-out" precipitation. Technical Insight: BcAc is hydrophobic. When a concentrated DMSO stock is added directly to aqueous media, the rapid change in polarity causes immediate precipitation. Crystals settle on the cell layer, causing physical stress (false positive toxicity) or becoming unavailable for uptake (false negative).
Corrective Workflow: Do not add 100% DMSO stock directly to the well. Use an intermediate dilution step .
Figure 1: Comparison of direct addition vs. intermediate dilution to prevent this compound precipitation.
Phase 2: Assay Interference (The "False" Signals)
Q: My untreated controls look normal, but my high-dose wells have HIGHER fluorescence than the controls in the Resazurin assay. Is the compound stimulating growth?
Diagnosis: Likely spectral interference (Autofluorescence). Technical Insight: this compound and its metabolites are fluorescent.[1] They absorb UV/Blue light (315–385 nm) and can emit in the blue-green visible spectrum.
-
Resazurin (AlamarBlue): Excitation ~560 nm / Emission ~590 nm.
-
Interference: While BcAc's peak emission is often lower (blue/green), high concentrations can have "spectral tailing" or inner-filter effects that distort the reading. Furthermore, if you are using Acridine Orange or similar derivatives, the overlap is direct.
Validation Step (Cell-Free Control): You must run a "Compound Only" control plate:
-
Prepare wells with media + Compound (no cells).
-
Add Resazurin/MTT reagent.
-
Incubate and read.
-
Result: If these wells show signal, you must subtract this background from your experimental data.
Q: Can I use the MTT assay for this compound?
Diagnosis: Proceed with extreme caution. Technical Insight: Acridine structures can chemically interact with tetrazolium salts (MTT), reducing them to formazan non-enzymatically. This generates a false signal of "viability" even in dead cells. Recommendation: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo). Luciferase reactions are less prone to chemical reduction interference by PAHs than tetrazolium chemistries.
Phase 3: Metabolic Activation (The "Biological" Variable)
Q: My compound shows no toxicity in HeLa or CHO cells, but literature says it is a carcinogen. Why?
Diagnosis: Lack of Metabolic Activation. Technical Insight: this compound is a pro-drug/pro-carcinogen . It is biologically inert until metabolized by Cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1 ) into reactive diol epoxides (specifically the "bay-region" diol epoxides).
-
Standard Cell Lines: HeLa, CHO, and HEK293 have low/negligible basal CYP activity. They cannot activate BcAc.
-
Competent Models: You must use liver-derived cells (HepG2, HepaRG) or supplement with an exogenous activation system (S9 Fraction).
Experimental Setup for Activation:
| Component | Standard Assay (Inactive) | Metabolic Activation Assay (Active) |
| Cell Line | CHO / HeLa | HepG2 (Intrinsic) or CHO + S9 (Extrinsic) |
| Supplement | None | Rat Liver S9 Fraction (Aroclor-1254 induced) |
| Cofactors | None | NADPH Generating System (G6P + G6PDH) |
| Exposure Time | 24-72 hours | 4-6 hours (Pulse) then Wash -> 48h Recovery |
Why the "Pulse" in S9? S9 fraction is toxic to cells if left for days. You must expose cells to Compound + S9 for 4-6 hours, wash the cells with PBS, and then add fresh media for the remaining incubation time to allow toxicity to develop.
Figure 2: Metabolic activation pathway of this compound. Without CYP1A1/1B1 activity, the compound remains largely inert.
Summary of Critical Control Points
| Variable | Potential Pitfall | Solution |
| Light | Photodegradation of BcAc | Perform all steps in low light; use amber tubes. |
| Plasticware | Adsorption (Loss of Concentration) | Use glass-coated plates or pre-saturate tips. |
| Metabolism | False Negative (No Activation) | Use S9 fraction or HepG2 cells. |
| Readout | Spectral Interference | Use CellTiter-Glo (Luminescence) or run cell-free blanks. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9181, this compound. Retrieved from [Link]
- International Agency for Research on Cancer (IARC).Polynuclear Aromatic Compounds, Part 1: Chemical, Environmental and Experimental Data. Vol 32. Lyon, France. (Describes photostability and metabolic requirements).
- Pang, S., et al. (2021).Adsorption of Pharmaceuticals and Personal Care Products onto Plastics. (General reference for hydrophobic compound adsorption to PS/PP).
-
Shimada, T., & Fujii-Kuriyama, Y. (2004). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1.[1] Cancer Science. (Mechanistic basis for CYP activation).[1]
Sources
Technical Support Center: Optimizing Benz[c]acridine-DNA Binding Efficiency
Prepared by the Senior Application Scientist Desk
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for enhancing the efficiency and reproducibility of your Benz[c]acridine-DNA binding experiments. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and generate high-quality, reliable data.
Section 1: Foundational Principles of this compound-DNA Interaction
Understanding the mechanism of interaction is the bedrock of experimental design. Benz[c]acridines, like their parent acridine compounds, are planar aromatic systems that primarily interact with DNA through non-covalent forces. The efficiency of this binding is a composite of multiple factors, including the specific binding mode and the structural context of the DNA target.
Primary Binding Modes:
-
Intercalation: The planar this compound ring system inserts itself between the base pairs of the DNA double helix. This is often the dominant binding mode for such planar molecules and typically results in a significant stabilization of the DNA structure, observable as an increase in the DNA melting temperature (T_m). This distortion of the DNA helix is a key mechanism for disrupting DNA-protein interactions.[1][2][3]
-
Groove Binding: While less common for the primary chromophore, substituent side chains on the this compound scaffold can mediate interactions within the major or minor grooves of the DNA helix.
-
Electrostatic Interactions: The heterocyclic nitrogen atoms in the acridine system can be protonated at physiological pH, resulting in a cationic molecule. This positive charge facilitates electrostatic attraction to the negatively charged phosphate backbone of DNA, which is often the initial step guiding the ligand to its binding site.[4][5]
The Importance of DNA Secondary Structure: While B-form double-stranded DNA (dsDNA) is a common target, this compound derivatives have shown a promising ability to interact with non-canonical DNA structures, such as G-quadruplexes (G4).[6] These structures are prevalent in telomeric regions and gene promoter sequences, making them highly attractive targets for anticancer drug design.[6][7] The binding affinity and selectivity for G4-DNA versus dsDNA are critical parameters to evaluate.
Caption: A diagram illustrating the primary modes of this compound interaction with DNA.
Section 2: Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during this compound-DNA binding studies in a practical question-and-answer format.
Question 1: My spectroscopic titration (UV-Vis or Fluorescence) shows minimal or no change upon adding DNA. What's the likely cause?
Answer: This indicates weak or no binding under your current experimental conditions. The issue often lies in one of three areas: reagent integrity, buffer composition, or concentration mismatch.
-
Causality: Binding is a thermodynamic equilibrium. If the buffer conditions are not optimal, the equilibrium may heavily favor the unbound state. High salt concentrations can shield electrostatic interactions necessary for initial association, while an incorrect pH can alter the crucial protonation state of your this compound derivative.[5][8]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Confirm the concentration and integrity of your DNA and ligand stock solutions. Has the DNA been denatured? Is the ligand soluble and stable in your buffer? Run a simple absorbance scan to check.[9]
-
Optimize Buffer Conditions: This is the most critical step. Systematically vary the ionic strength (e.g., test NaCl concentrations from 50 mM to 200 mM). Ensure the buffer pH is appropriate for maintaining the desired protonation state of your ligand; for many acridines, a pH of 7.0-7.5 is standard.[10][11]
-
Check Concentrations: Ensure you are working in a concentration range appropriate for the expected binding affinity (K_d). If you expect a K_d in the micromolar range, your DNA and ligand concentrations should also be in the low-to-mid micromolar range.[12]
-
Question 2: I'm seeing a high degree of variability and poor reproducibility between my experiments. What should I investigate?
Answer: Poor reproducibility is a classic sign of uncontrolled variables in your experimental setup. Consistency is key.
-
Causality: Ligand binding is highly sensitive to environmental conditions. Minor fluctuations in temperature, pH, or even the preparation of buffers can lead to significant changes in binding affinity and thermodynamics.[9][13]
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all steps, from sample preparation to data acquisition, are performed identically each time. Use the same batches of reagents where possible.[13]
-
Control Temperature: Use a temperature-controlled spectrophotometer or calorimeter. Binding is a thermodynamic process, and temperature changes will directly impact the measured K_d, ΔH, and ΔS.[13][14]
-
Buffer Preparation: Prepare large batches of buffer to minimize variability. Always check the pH after all components have been added.[13]
-
Ligand Stability: Be aware of potential ligand aggregation or precipitation, especially with hydrophobic compounds like Benz[c]acridines. Consider filtering stock solutions and visually inspecting samples before each experiment.
-
Question 3: My Isothermal Titration Calorimetry (ITC) data shows a very small or flat thermogram. How do I proceed?
Answer: A flat ITC thermogram means there is negligible heat change upon injection, which can imply several things: no binding, a binding event with a near-zero enthalpy change (ΔH ≈ 0), or a problem with your experimental setup.
-
Causality: ITC directly measures the heat of binding (ΔH). If the binding is primarily entropy-driven, the enthalpy change can be very small and difficult to detect. Alternatively, if the ligand and macromolecule concentrations are too low relative to the K_d (a low "c-window"), the fraction of bound ligand will be too small to generate a measurable signal.[15][16]
-
Troubleshooting Steps:
-
Perform a Control Titration: Titrate your ligand into the buffer alone to measure the heat of dilution. This should be small and consistent, and is subtracted from the main experiment.[15]
-
Increase Concentrations: This is the most common solution. If you have an estimate of the K_d from other techniques (e.g., fluorescence), aim for cell concentrations that are 10-100x the K_d.
-
Change the Buffer: The observed enthalpy can be masked by heat changes from proton exchange between the ligand and the buffer. Try a buffer with a different ionization enthalpy (e.g., switch from phosphate to Tris or cacodylate) to see if the signal changes.[16]
-
Use a Different Technique: If binding is truly isoenthalpic (ΔH ≈ 0), ITC is not the ideal technique. Rely on methods that measure the binding constant (K_d) directly, such as fluorescence spectroscopy or surface plasmon resonance.
-
Caption: A decision tree for diagnosing the root cause of a weak or absent binding signal.
Section 3: Core Experimental Protocols
Here we provide validated, step-by-step methodologies for the key experiments used to characterize this compound-DNA interactions.
3.1 Ethidium Bromide (EtBr) Displacement Assay (Fluorescence Spectroscopy)
This competitive binding assay is a robust method for demonstrating an intercalative binding mode and estimating binding affinity.
-
Principle: Ethidium Bromide (EtBr) is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence emission. A compound that can also intercalate, like a this compound, will compete for these binding sites, displacing EtBr and causing a measurable decrease (quenching) of the fluorescence signal.[1][17] The concentration of the compound required to reduce the fluorescence by 50% (C_50) is inversely related to its binding affinity.[1]
-
Step-by-Step Protocol:
-
Preparation: Prepare a solution of calf thymus DNA (ct-DNA) at a fixed concentration (e.g., 10 µM in base pairs) and EtBr (e.g., 10 µM) in your optimized binding buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4). Incubate for 10 minutes to allow the EtBr-DNA complex to form.
-
Titration: Set your fluorometer with an excitation wavelength of ~510 nm and measure the emission spectrum from 540 nm to 750 nm.[11] Record the initial fluorescence intensity of the EtBr-DNA complex at the emission maximum (~590-600 nm).
-
Add small aliquots of a concentrated stock solution of your this compound derivative to the cuvette. After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the new fluorescence intensity.
-
Data Analysis: Correct the data for dilution. Plot the percentage of fluorescence quenching versus the concentration of your compound. The C_50 value can be determined from this curve.
-
3.2 Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for thermodynamic characterization, providing a complete binding profile in a single experiment. It directly measures the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).[15][18]
-
Principle: ITC measures the minute heat changes that occur when a ligand (in the syringe) is titrated into a solution containing a macromolecule (in the cell).[19] The resulting thermogram can be integrated and fit to a binding model to extract the thermodynamic parameters.
-
Step-by-Step Protocol:
-
Sample Preparation: Prepare the DNA solution and the this compound solution in the exact same buffer from the same stock to minimize heats of dilution. Dialysis of the DNA against the buffer is highly recommended.[15] Degas both solutions immediately before the experiment.
-
Concentrations: The choice of concentrations is critical. A general guideline is to have the DNA concentration in the cell at least 10 times the expected K_d, and the ligand concentration in the syringe 10-20 times the DNA concentration.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed (~400 rpm), and injection parameters (e.g., 20-25 injections of 10-15 µL each, with a 150-second delay between injections).[16]
-
Run Experiment: Perform an initial control titration by injecting the ligand into the buffer-filled cell to determine the heat of dilution. Then, perform the main experiment by titrating the ligand into the DNA solution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Use the instrument's software (e.g., Origin) to integrate the injection peaks and fit the resulting binding isotherm to an appropriate model (e.g., 'n' independent sites) to determine K_d, n, and ΔH.[15] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS (where K_a = 1/K_d).
-
3.3 Circular Dichroism (CD) Spectroscopy
CD spectroscopy is highly sensitive to the secondary structure of chiral molecules like DNA. It is an excellent tool for observing conformational changes in DNA upon ligand binding.[20][21][22][23]
-
Principle: DNA has a characteristic CD spectrum based on its helical structure (e.g., B-form DNA has a positive band around 275 nm and a negative band around 245 nm).[21] Intercalation of a ligand like this compound can unwind the helix and alter base stacking, leading to distinct changes in the CD spectrum.[22][23] The formation of G-quadruplex structures also produces unique CD signatures.[7]
-
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of DNA (e.g., 20-50 µM) in a suitable buffer (note: buffers with high absorbance below 220 nm, like Tris, may need to be used at low concentrations).
-
Acquisition: Record a baseline CD spectrum of the buffer alone. Then, record the spectrum of the DNA solution from approximately 320 nm to 220 nm.
-
Titration: Add increasing concentrations of the this compound ligand to the DNA solution. After each addition, allow the sample to equilibrate and record a new CD spectrum.
-
Data Analysis: Subtract the buffer baseline from all spectra. Observe the changes in the position and intensity of the characteristic DNA bands as a function of ligand concentration. Significant changes are indicative of a strong interaction that alters the DNA conformation.
-
Data Summary Table
Consolidate your quantitative results into a clear, comparative format.
| This compound Derivative | DNA Target | Method | Binding Constant (K_b or K_a) (M⁻¹) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Compound X | ct-DNA | ITC | 1.5 ± 0.2 x 10⁶ | 0.25 ( sites/bp ) | -7.1 | -1.5 | -8.6 |
| Compound X | G4-DNA | Fluor. | 3.0 ± 0.5 x 10⁶ | N/A | N/A | N/A | -8.9 |
| Compound Y | ct-DNA | UV-Vis | 8.0 ± 0.9 x 10⁵ | N/A | N/A | N/A | -8.1 |
References
- Characterization of DNA structures by circular dichroism. Curr Protoc Nucleic Acid Chem.
- CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. Applied Photophysics.
-
Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research. Available at: [Link]
- Conformational changes in DNA upon ligand binding monitored by circular dichroism. PubMed.
- Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. International Journal of Molecular Sciences.
- Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures. Springer Nature Experiments.
- Optimizing Ligand Binding Assay Conditions for Accurate and reproducible Results. BenchChem.
- Application Notes and Protocols for Studying 5,7-Dimethylbenz(c)acridine-DNA Binding Affinity. BenchChem.
-
SSB Binding to ssDNA Using Isothermal Titration Calorimetry. PMC - NIH. Available at: [Link]
- Characterizing Binding Interactions by ITC. TA Instruments.
-
Thermodynamic characterization of the multivalent binding of chartreusin to DNA. PMC. Available at: [Link]
-
A Review on the Ligand binding study by Isothermal Titration Calorimetry. ResearchGate. Available at: [Link]
-
Preparation and Optimization of Protein–DNA Complexes Suitable for Detailed NMR Studies. PMC. Available at: [Link]
-
Optimization of Binding Buffer Composition (Polyethylene Glycol, Sodium Chloride and pH) for Extraction of DNA from Biological Fluids Using Polyethyleneimine Functionalized Iron Oxide Nanoparticle-Based Method. PubMed. Available at: [Link]
-
Quantification of DNA samples by Ethidium Bromide Spot Technique. bioRxiv. Available at: [Link]
- OPTIMIZATION OF BINDING BUFFER ION FOR COMBINATORIAL SELECTION OF SSDNA APTAMERS FOR FLAVONOIDS. European Science Publishing.
-
Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach. RSC Publishing. Available at: [Link]
-
Redesigning the DNA-Targeted Chromophore in Platinum–Acridine Anticancer Agents: A Structure–Activity Relationship Study. PubMed Central. Available at: [Link]
-
Optimization of Binding Buffer Composition (Polyethylene Glycol, Sodium Chloride and pH) for Extraction of DNA from Biological Fluids Using Polyethyleneimine Functionalized Iron Oxide Nanoparticle-Based Method. PMC. Available at: [Link]
- Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences.
-
Using Ethidium Bromide To Probe the Interactions between DNA and Dendrimers. ACS Publications. Available at: [Link]
-
A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available at: [Link]
-
DNA Interaction Studies of Selected Polyamine Conjugates. MDPI. Available at: [Link]
-
SPECTRAL PROPERTIES OF ACRIDINE ORANGE BOUND TO DNA / RNA. Semantic Scholar. Available at: [Link]
-
Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives. MDPI. Available at: [Link]
-
Ligand binding assays at equilibrium: validation and interpretation. PMC. Available at: [Link]
-
Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? PubMed. Available at: [Link]
-
Influence of substituent modifications on DNA binding energetics of acridine-based anticancer agents. PubMed. Available at: [Link]
-
Binding Assays. BMG LABTECH. Available at: [Link]
-
Interactions of acridine orange with double stranded nucleic acids. Spectral and affinity studies. PubMed. Available at: [Link]
-
Study of the interaction of DNA and acridine orange by various optical methods. PubMed. Available at: [Link]
- Stability and structural features of DNA intercalation with ethidium bromide, acridine orange and methylene blue. Journal of Biomolecular Structure and Dynamics.
-
Synthesis, characterization and DNA interaction studies of new triptycene derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia Journal. Available at: [Link]
-
Differences in fluorescence spectra of acridine orange-DNA complexes related to DNA base composition. PubMed. Available at: [Link]
-
Mechanisms of Action of DNA Intercalating Acridine-based Drugs: How Important are Contributions from Electron Transfer and Oxidative Stress? ResearchGate. Available at: [Link]
-
Synthesis and Spectroscopic and DNA-Binding Properties of Fluorogenic Acridine-Containing Cyanine Dyes. American Chemical Society. Available at: [Link]
-
Protocols. Bio-Techne. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Influence of substituent modifications on DNA binding energetics of acridine-based anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redesigning the DNA-Targeted Chromophore in Platinum–Acridine Anticancer Agents: A Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. europeanscience.org [europeanscience.org]
- 9. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 10. Preparation and Optimization of Protein–DNA Complexes Suitable for Detailed NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. molbiolcell.org [molbiolcell.org]
- 13. swordbio.com [swordbio.com]
- 14. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermodynamic characterization of the multivalent binding of chartreusin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of DNA structures by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the selectivity of Benz[c]acridine-based sensors
Welcome to the Benz[c]acridine Sensor Optimization Hub .
As a Senior Application Scientist specializing in fluorophore engineering, I understand that working with this compound scaffolds presents a unique dichotomy: they offer exceptional red-shifted emission and photostability suitable for biological imaging, yet they are notoriously prone to non-specific intercalation and competitive ion interference.
This guide is structured to troubleshoot these selectivity issues at the root—molecular design—before moving to experimental validation.
Module 1: The Selectivity Matrix (Design & Mechanism)
Q1: My sensor activates for multiple transition metals (e.g.,
A: The lack of selectivity usually stems from a "promiscuous" chelator or an improperly tuned PET (Photoinduced Electron Transfer) thermodynamics.
1. The HSAB Fix (Hard-Soft Acid-Base Theory): this compound nitrogen is a borderline base. If you rely solely on the acridine nitrogen for binding, you will get broad reactivity. You must append a recognition moiety that matches the "hardness" of your target ion.
| Target Ion | Classification | Recommended Recognition Moiety (Ligand) | Mechanism |
| Borderline Acids | Dipicolylamine (DPA), Pyridine, Imidazole | Nitrogen-rich coordination stabilizes borderline metals. | |
| Soft Acids | Thioethers, Thioureas, Selenoethers | Sulfur/Selenium atoms provide soft-soft overlap, excluding hard ions like | |
| Hard Acids | Carboxylates, Crown Ethers (O-donors) | Hard oxygen donors prefer hard alkali earth metals. |
2. Tuning the PET Mechanism: Most this compound sensors operate via PET. In the "OFF" state, the lone pair of the receptor (e.g., an amine) transfers an electron to the excited fluorophore, quenching fluorescence. Binding a metal locks this lone pair, stopping PET and turning fluorescence "ON".
-
Troubleshooting: If your sensor is "Always ON," the HOMO of your receptor is likely too low (oxidation potential too high).
-
Troubleshooting: If your sensor is "Always OFF" (even with analyte), the receptor's HOMO is too high, or the metal binding doesn't sufficiently lower the energy level to stop PET.
Visualization: The PET Switching Mechanism
Caption: In the OFF state, electron transfer from the receptor quenches the this compound. Metal binding lowers the receptor's energy level, blocking transfer and restoring fluorescence [1].
Module 2: The Interference Workbench (Troubleshooting)
Q2: I see a strong signal response, but it disappears or shifts when I move from buffer to cell media. Is it selectivity or stability?
A: This is likely a "False Positive" caused by biological matrix interference. This compound is a planar, hydrophobic system, making it prone to two specific failures in bio-media:
-
DNA Intercalation Interference: this compound derivatives are potent DNA intercalators.[1] In cell media, the sensor may intercalate into genomic DNA, causing a fluorescence increase unrelated to your metal target.
-
Test: Run a titration with CT-DNA (Calf Thymus DNA). If fluorescence increases significantly without the metal, your sensor is binding DNA [2].
-
Fix: Add bulky groups (e.g., tert-butyl or trityl) to the non-binding positions of the acridine ring to disrupt planarity and prevent intercalation.
-
-
Protonation (pH) Crosstalk: The ring nitrogen in this compound can be protonated in acidic organelles (Lysosomes, pH 4.5), which mimics metal binding (turning the sensor ON).
-
Test: Perform a pH titration from 4.0 to 8.0.
-
Fix: Ensure the pKa of your receptor amine is significantly lower than the physiological pH (aim for pKa < 6.0) by adding electron-withdrawing groups (fluorines) near the amine [3].
-
Q3: My emission wavelength shifts unpredictably in different solvents.
A: this compound exhibits strong solvatochromism due to Intramolecular Charge Transfer (ICT).
-
The Issue: In polar solvents (like water/DMSO mixes), the excited state is stabilized, causing a red shift. This can be confused with analyte binding if you are measuring intensity at a single wavelength.
-
The Fix: Switch to Ratiometric Sensing . Measure the ratio of intensities at two wavelengths (
) rather than absolute intensity. This self-calibrates for concentration and solvent environment [4].
Module 3: Experimental Protocols
Protocol: Determination of Selectivity Coefficients (
Reagents:
-
Sensor Stock: 1 mM in DMSO.
-
Metal Stocks: 10 mM chloride or nitrate salts of Target (
) and Competitors ( ) in deionized water. -
Buffer: 50 mM HEPES (pH 7.4).
Workflow:
-
Preparation: Dilute Sensor Stock to 10
M in Buffer (3 mL total volume). -
Baseline: Record emission spectrum (
). -
Competition Screen:
-
Add 5 equivalents of
(Competitor). Record Spectrum ( ). -
Subsequently, add 1 equivalent of
to the same cuvette. Record Spectrum ( ).
-
-
Data Analysis:
-
Calculate the Selectivity Factor:
. -
Interpretation: An ideal sensor has
and .
-
Visualization: Troubleshooting Decision Tree
Caption: Systematic workflow to isolate the source of interference in this compound sensors.
References
-
Mechanism of PET Sensing: Haase, P. et al. (2016). Highly selective and sensitive fluorescence detection of Zn2+ and Cd2+ ions by using an acridine sensor.[2] Dalton Transactions, 45, 5689-5699.[2] [Link]
-
HSAB & pH Tuning: Karton-Lifshin, N. et al. (2011). A Ratiometric pH Sensor for Gram-Positive and Gram-Negative Bacteria. Journal of the American Chemical Society. [Link]
-
General Sensor Design Principles: Basabe-Desmonts, L. et al. (2007).[3] Design of fluorescent materials for chemical sensing. Chemical Society Reviews, 36, 993-1017.[3] [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Highly selective and sensitive fluorescence detection of Zn2+ and Cd2+ ions by using an acridine sensor - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Design of fluorescent materials for chemical sensing - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Carcinogenic Potential of Benz[c]acridine and Benz[a]acridine for Researchers
A Technical Guide for Drug Development and Toxicology Professionals
Executive Summary
Benz[c]acridine and Benz[a]acridine are structural isomers of aza-polycyclic aromatic hydrocarbons (aza-PAHs), compounds of significant interest in toxicology and drug development due to their potential carcinogenic properties. While structurally similar, their orientation of the fused benzene rings results in markedly different biological activities. This guide provides a comprehensive comparison of the carcinogenicity of this compound and Benz[a]acridine, drawing upon experimental data to elucidate the structural nuances that dictate their metabolic activation, mutagenicity, and tumorigenicity. Our analysis indicates that this compound, through the formation of a highly mutagenic bay-region diol-epoxide, exhibits a greater carcinogenic potential than its linear isomer, Benz[a]acridine.
Structural Differences: The "Bay-Region" Hypothesis in Focus
The seemingly subtle difference in the angular fusion of the benzene ring in this compound versus the linear fusion in Benz[a]acridine has profound implications for their carcinogenic potential. This difference creates what is known as a "bay-region" in this compound, a sterically hindered area that is a key focus of the "bay-region theory" of PAH carcinogenesis. This theory posits that diol-epoxides formed in the bay-region are particularly carcinogenic due to their high reactivity and ability to form stable DNA adducts.
Caption: Structural comparison of this compound and Benz[a]acridine.
Comparative Carcinogenicity and Regulatory Standing
Both this compound and Benz[a]acridine are classified by the International Agency for Research on Cancer (IARC) as Group 3 carcinogens, meaning they are "not classifiable as to their carcinogenicity to humans" due to limited or inadequate evidence.[1][2] This classification, however, does not imply non-carcinogenicity and underscores the need for further research. Experimental data, particularly from mutagenicity and animal tumorigenicity studies, suggests a clear distinction in their carcinogenic potential.
| Feature | This compound | Benz[a]acridine |
| IARC Classification | Group 3[1][2] | Group 3[2] |
| Mutagenicity | Significantly more mutagenic[3] | Less mutagenic[3] |
| Tumorigenicity | Weak carcinogen, but its bay-region diol-epoxide is highly tumorigenic[4] | Inactive as a parent compound in limited studies; its 12-methyl derivative is inactive[5] |
Mechanistic Insights: Metabolic Activation and DNA Adduct Formation
The carcinogenicity of PAHs and their aza-analogs is intrinsically linked to their metabolic activation into reactive electrophiles that can covalently bind to DNA, forming DNA adducts.[6] This process is the critical initiating event in chemical carcinogenesis.
Metabolic Activation Pathways
The primary route of metabolic activation for both this compound and Benz[a]acridine involves oxidation by cytochrome P450 enzymes to form epoxides, which are then hydrolyzed by epoxide hydrolase to dihydrodiols.[7] A subsequent epoxidation of the dihydrodiol can lead to the formation of a highly reactive diol-epoxide.
For This compound , the key metabolic activation pathway leads to the formation of a bay-region 3,4-diol-1,2-epoxide.[4] Experimental evidence strongly supports that the (+)-anti-B[c]ACR 3,4-diol-1,2-epoxide is the ultimate carcinogenic metabolite.[4] In contrast, while Benz[a]acridine is also metabolized to dihydrodiols, the formation of its ultimate carcinogenic diol-epoxide has not been unequivocally demonstrated, and its bay-region diol-epoxides are substantially less mutagenic.[3][7]
Caption: Metabolic activation pathways of this compound and Benz[a]acridine.
Mutagenicity and DNA Adducts
The differential mutagenic activity of the two isomers is a direct consequence of the reactivity of their respective diol-epoxides. Studies have shown that the bay-region diol-epoxides of This compound are one to four orders of magnitude more mutagenic in both bacterial (Salmonella typhimurium) and mammalian (Chinese hamster V79) cells than the non-bay-region diol-epoxides and the corresponding diol-epoxides of Benz[a]acridine .[2][3] This heightened mutagenicity is attributed to the formation of stable DNA adducts that can lead to mutations if not repaired.[6] While both isomers can form DNA adducts, the quantity and nature of these adducts are critical determinants of their carcinogenic potential.
Experimental Protocols for Carcinogenicity Assessment
The evaluation of the carcinogenic potential of compounds like benzacridines relies on a battery of standardized in vitro and in vivo assays.
Animal Bioassay for Tumorigenicity
Long-term animal bioassays are the gold standard for assessing the tumorigenic potential of a chemical.[8]
Step-by-Step Methodology:
-
Animal Selection: Typically, two rodent species (e.g., rats and mice) are used.[9]
-
Dose Selection and Administration: A minimum of three dose levels and a control group are recommended. Administration is often via the diet, drinking water, or gavage for a significant portion of the animal's lifespan (e.g., 18-24 months).[9][10]
-
Observation: Animals are monitored daily for clinical signs of toxicity and tumor development.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and tissues are examined microscopically for neoplastic lesions.
Caption: Workflow for a typical animal carcinogenicity bioassay.
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.
Step-by-Step Methodology:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.[7]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation and Colony Counting: Plates are incubated for 48-72 hours. The number of revertant colonies (those that have mutated to regain the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenicity.[7]
³²P-Postlabeling for DNA Adduct Analysis
The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.[5]
Step-by-Step Methodology:
-
DNA Isolation and Digestion: DNA is isolated from tissues of treated animals or from in vitro systems and enzymatically digested to 3'-monophosphate nucleosides.[5]
-
Adduct Enrichment: The DNA adducts are enriched from the normal nucleotides.
-
Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[5]
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).[5]
-
Detection and Quantification: The separated adducts are detected and quantified by autoradiography and scintillation counting.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses a higher carcinogenic potential than its isomer, Benz[a]acridine. This difference is primarily attributed to the formation of a highly mutagenic bay-region diol-epoxide from this compound, a metabolic pathway that is less prominent or leads to less reactive intermediates for Benz[a]acridine. While both compounds are currently classified as IARC Group 3 carcinogens, the experimental data warrants a cautious approach in handling and risk assessment, particularly for this compound.
Future research should focus on direct comparative tumorigenicity studies of the parent compounds in multiple animal models to provide a more definitive in vivo comparison. Furthermore, detailed characterization of the specific DNA adducts formed by both isomers and their persistence in target tissues would provide a more complete understanding of their mechanisms of carcinogenesis and aid in the development of more accurate risk assessment models for these and other aza-PAHs.
References
-
Jacob, J., et al. (1982). On the metabolic activation of benz[a]acridine and this compound by rat liver and lung microsomes. Cancer Letters, 16(3), 297-306. [Link]
-
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]
-
Croisy-Delcey, M., et al. (1983). Synthesis and carcinogenic activity of oxidized benzacridines: potential metabolites of the strong carcinogen 7-methylthis compound and of the inactive isomer 12-methylbenz[a]acridine. Journal of Medicinal Chemistry, 26(2), 303-306. [Link]
-
Phillips, D. H. (2007). The 32P-postlabelling assay for DNA adducts. Nature Protocols, 2(11), 2772-2781. [Link]
-
Chang, R. L., et al. (1984). Tumorigenicity of dihydrodiols and diol-epoxides of this compound in newborn mice. Cancer Research, 44(11), 5045-5048. [Link]
-
Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. [Link]
-
Phillips, D. H., & Arlt, V. M. (2014). 32P-Postlabeling analysis of DNA adducts. Methods in Molecular Biology, 1105, 125-139. [Link]
-
Wood, A. W., et al. (1983). Mutagenicity of diol-epoxides and tetrahydroepoxides of benz(a)acridine and benz(c)acridine in bacteria and in mammalian cells. Cancer Research, 43(4), 1656-1662. [Link]
-
Levin, W., et al. (1982). Tumorigenicity of racemic and optically pure bay region diol epoxides and other derivatives of the nitrogen heterocycle dibenz[a,h]acridine on mouse skin. Cancer Research, 42(7), 2701-2705. [Link]
-
Phillips, D. H. (2020). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 2102, 291-302. [Link]
-
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U.S. Environmental Protection Agency. (n.d.). Health Effects Test Guidelines OPPTS 870.4200 Carcinogenicity. [Link]
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Randerath, K., et al. (1981). 32P-postlabeling test for DNA damage. Proceedings of the National Academy of Sciences, 78(10), 6126-6129. [Link]
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Chang, R. L., et al. (2000). Tumorigenicity of four optically active bay-region 3,4-diol 1, 2-epoxides and other derivatives of the nitrogen heterocycle dibenz[c,h]acridine on mouse skin and in newborn mice. Carcinogenesis, 21(11), 1997-2003. [Link]
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Wisdomlib. (2026). Animal bioassay: Significance and symbolism. [Link]
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U.S. Food and Drug Administration. (2011). VICH GL28: Studies to Evaluate the Safety of Residues of Veterinary Drugs in Human Food: Carcinogenicity Testing. [Link]
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National Toxicology Program. (1978). TR-001: Guidelines for Carcinogen Bioassay in Small Rodents. [Link]
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Ferguson, L. R., & Denny, W. A. (1991). The genetic toxicology of acridines. Mutation Research/Reviews in Genetic Toxicology, 258(2), 123-160. [Link]
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Khan, S. A., et al. (2022). Acridine as an Anti-Tumour Agent: A Critical Review. Molecules, 27(15), 4983. [Link]
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Reed, E., et al. (2021). DNA Adduct Detection after Post-Labeling Technique with PCR Amplification (DNA-ADAPT–qPCR) Identifies the Pre-Ribosomal RNA Gene as a Direct Target of Platinum–Acridine Anticancer Agents. Journal of the American Chemical Society, 143(39), 16185-16194. [Link]
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Van Duuren, B. L., et al. (1969). Tumorigenicity of acridine orange. British Journal of Cancer, 23(3), 587-590. [Link]
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A Senior Application Scientist's Guide to the Validation of a Novel UPLC-MS/MS Method for Benz[c]acridine Quantification
Introduction: The Analytical Challenge of Benz[c]acridine
This compound is a polycyclic aromatic hydrocarbon (PAH) containing a nitrogen heteroatom. Like many high-molecular-weight PAHs, it is of significant concern to researchers and drug development professionals due to its potential carcinogenic properties and ubiquitous presence as an environmental contaminant.[1] Its accurate and reliable quantification in various matrices, from environmental samples to pharmaceutical preparations, is therefore a critical analytical objective.
Historically, the analysis of this compound has relied on conventional techniques such as High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS).[2] While robust, these methods can face limitations in sensitivity and specificity, especially in complex sample matrices where isomeric compounds or other contaminants may interfere.
This guide introduces a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, designed for superior performance. We will walk through a comprehensive validation process, structured according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, to demonstrate its suitability for its intended purpose.[3][4] This document serves as both a validation report for the new method and a comparative guide against established alternatives, providing the objective data necessary for informed methodological decisions.
The Validation Framework: Adherence to ICH Q2(R2) Principles
The objective of any analytical method validation is to provide documented evidence that the procedure is fit for its intended purpose.[3][5] Our entire validation strategy is built upon the framework established by the ICH Q2(R2) guidelines, which represent the global standard in the pharmaceutical industry. This ensures a systematic and scientifically sound evaluation of the method's performance characteristics.
The following diagram outlines the logical workflow of the validation parameters we will assess.
Caption: Logical workflow for analytical method validation.
Specificity and Selectivity: Ensuring Identity
Expert Insight: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[6][7] While the ICH guidelines use the term specificity, for a chromatographic method, we are truly evaluating selectivity , which is the method's ability to distinguish and separate the analyte from other substances.[8][9] A highly selective method prevents false positives and ensures accurate quantification. Our UPLC-MS/MS method achieves superior selectivity through a combination of chromatographic separation (UPLC) and mass filtering (MS/MS), specifically using Multiple Reaction Monitoring (MRM).
Experimental Protocol: Specificity Assessment
-
Blank Matrix Analysis: Prepare and inject a matrix blank (a sample containing all components except this compound) to ensure no endogenous peaks interfere at the retention time of the analyte.
-
Isomer Discrimination: this compound has several structural isomers (e.g., Benz[a]acridine). Prepare a solution containing this compound and its most common isomers and inject it to confirm baseline separation or, in the case of MS/MS, unique MRM transitions.
-
Forced Degradation (for stability-indicating methods): Subject a this compound solution to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed sample to ensure that the analyte peak is resolved from all degradant peaks.
Comparative Analysis: Specificity
| Method | Principle of Specificity | Common Interferences |
| New UPLC-MS/MS | Chromatographic separation + Unique parent-daughter ion transition (MRM). | Extremely low; mass filtering is highly specific. |
| HPLC-UV | Chromatographic separation. | Co-eluting compounds with similar UV absorbance spectra.[10] |
| GC-MS | Chromatographic separation + Mass spectrum. | Isomers with similar fragmentation patterns can be difficult to resolve. |
Linearity and Range: Proportionality of Response
Expert Insight: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[11] The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[12] Establishing a wide and reliable linear range is crucial for quantifying samples of varying concentrations without requiring multiple dilutions.
Experimental Protocol: Linearity and Range Determination
-
Stock Solution Preparation: Prepare a certified stock solution of this compound at 1.0 mg/mL in a suitable solvent (e.g., methanol).
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards. For impurity analysis, this range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit.[12]
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot the average peak area response against the concentration. Perform a linear regression analysis to calculate the correlation coefficient (r²), slope, and y-intercept.
Data Summary: New UPLC-MS/MS Method
| Parameter | Result | Acceptance Criteria |
| Range | 0.1 ng/mL - 100 ng/mL | Suitable for intended application. |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.997 |
| Regression Equation | y = 51240x + 890 | Visual inspection of the plot shows a linear relationship. |
Accuracy: Closeness to the True Value
Expert Insight: Accuracy, sometimes termed trueness, expresses the closeness of the results obtained by the method to the true value.[7][13] It is the most critical parameter for ensuring the reliability of quantitative data. We determine accuracy by spiking a blank matrix with a known amount of the analyte at different concentration levels and measuring the percent recovery.
Experimental Protocol: Accuracy Assessment
-
Sample Preparation: Prepare nine spiked samples by adding known amounts of this compound stock solution to a blank matrix at three concentration levels (low, medium, and high) across the specified range.[11] Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples using the developed method.
-
Calculation: Determine the concentration of this compound in each sample and calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
Caption: Experimental design for a 3x3 accuracy study.
Data Summary & Comparison: Accuracy
| Method | Concentration Level | Mean Recovery (%) [New Method] | Typical Recovery (%) [Alternatives] |
| UPLC-MS/MS | Low (0.5 ng/mL) | 99.5% | 85-115% |
| Medium (25 ng/mL) | 101.2% | 90-110% | |
| High (75 ng/mL) | 99.8% | 95-105% | |
| HPLC-UV | N/A | N/A | 80-120% (highly matrix-dependent) |
| GC-MS | N/A | N/A | 70-113% (can be affected by sample prep)[14] |
Acceptance Criteria for the new method: Mean recovery should be within 95.0% to 105.0%.
Precision: Consistency of Results
Expert Insight: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11][13] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
A precise method yields consistent results, which is fundamental for reliable monitoring and quality control.
Experimental Protocol: Precision Assessment
-
Repeatability:
-
Prepare six identical samples at 100% of the target concentration.
-
Have one analyst analyze all six samples on the same day, using the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision:
-
Have a second analyst repeat the experiment on a different day, preferably using a different instrument.
-
Compare the results from both sets of experiments and calculate the overall %RSD.
-
Data Summary & Comparison: Precision
| Method | Parameter | %RSD [New Method] | Typical %RSD [Alternatives] |
| UPLC-MS/MS | Repeatability | 0.8% | ≤ 2% |
| Intermediate Precision | 1.5% | ≤ 5% | |
| HPLC-UV | Repeatability | ≤ 5% | Highly dependent on concentration and peak shape. |
| GC-MS | Repeatability | ≤ 10% | Can be higher due to injection variability. |
Acceptance Criteria for the new method: %RSD should not be more than 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
Expert Insight: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.[10] The LOQ is the lowest amount that can be quantified with suitable precision and accuracy.[15] These parameters define the sensitivity of the method. For trace analysis of contaminants like this compound, low LOD and LOQ values are paramount. Our UPLC-MS/MS method is specifically designed for ultra-trace sensitivity.
Experimental Protocol: LOD and LOQ Estimation
-
Method: Based on the Signal-to-Noise (S/N) ratio.
-
Procedure:
-
Analyze a series of progressively more dilute solutions of this compound.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for the LOD.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for the LOQ.
-
-
Confirmation: Prepare and analyze at least six samples at the determined LOQ concentration to confirm that the precision (%RSD) and accuracy (% recovery) are acceptable at this level.
Data Summary & Comparison: Sensitivity
| Method | LOD | LOQ |
| New UPLC-MS/MS | 0.03 ng/mL | 0.1 ng/mL |
| HPLC-UV/FLD | ~0.1 - 1 ng/mL | ~0.3 - 3 ng/mL |
| GC-MS | ~0.5 - 5 ng/mL | ~1.5 - 15 ng/mL |
Robustness: Reliability Under Varied Conditions
Expert Insight: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage. A robust method is transferable between labs and instruments without requiring significant modification.
Experimental Protocol: Robustness Assessment
-
Identify Critical Parameters: Identify method parameters that could potentially vary during routine use (e.g., mobile phase composition, column temperature, flow rate).
-
Systematic Variation: Deliberately vary each parameter slightly from the nominal value (e.g., mobile phase organic content ±2%, column temperature ±5°C).
-
Analysis: Analyze a standard solution under each varied condition.
-
Evaluation: Evaluate the impact on key system suitability parameters (e.g., retention time, peak tailing, resolution). The results should remain within the predefined system suitability limits.
Data Summary: Robustness of New UPLC-MS/MS Method
| Parameter Varied | Variation | Impact on Results | Conclusion |
| Column Temperature | 38°C / 42°C (Nominal: 40°C) | Retention time shift < 2%; results within specification. | Robust |
| Mobile Phase Flow Rate | 0.38 / 0.42 mL/min (Nominal: 0.40) | Retention time shift < 3%; results within specification. | Robust |
| % Organic in Mobile Phase | ± 2% | Minor shift in retention time; resolution maintained. | Robust |
Conclusion: A Superior Method Validated for Purpose
This comprehensive validation study demonstrates that the new UPLC-MS/MS method for the quantification of this compound is suitable for its intended purpose, meeting all acceptance criteria derived from the ICH Q2(R2) guidelines.
The comparative analysis clearly highlights its advantages over traditional HPLC-UV and GC-MS methods:
-
Unmatched Specificity: The use of MRM minimizes the risk of interference from matrix components or isomers.
-
Superior Sensitivity: The significantly lower LOD and LOQ allow for reliable trace-level quantification.
-
Excellent Accuracy and Precision: The method delivers highly reliable and consistent results across a wide analytical range.
-
Proven Robustness: The method is resilient to minor procedural variations, ensuring consistent performance in a routine laboratory setting.
For researchers, scientists, and drug development professionals requiring the highest level of confidence in their analytical data for this compound, this validated UPLC-MS/MS method represents the new gold standard.
References
- AMSbiopharma. (2025, July 22).
- Chaudhary, A. K., & Kari, A. (n.d.). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis.
- IntuitionLabs. (n.d.). ICH Q2(R2)
- Škrbić, B., et al. (2021). Assessing method performance for polycyclic aromatic hydrocarbons analysis in sediment using GC-MS. Taylor & Francis Online.
- MDPI. (n.d.). Methods for Determining Polycyclic Aromatic Hydrocarbons (PAHs) in Milk: A Review.
- ResearchGate. (2026, January 1). Analytical Method Validation and Rapid Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Cocoa Butter Using HPLC-FLD.
- YouTube. (2025, July 2). Understanding ICH Q2(R2)
- Element Lab Solutions. (n.d.).
- National Institutes of Health. (n.d.). Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS.
- National Institutes of Health. (n.d.). Benz(c)acridine | C17H11N | CID 9181. PubChem.
- SciELO. (n.d.).
- PubMed. (n.d.). Radical intensity and carcinogenic activity of benz[c]acridines.
- Royal Society of Chemistry. (n.d.). Carcinogenic nitrogen compounds. Part LXXXIII.
- Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity?.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ResearchGate. (n.d.).
- National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
- ResearchGate. (2025, August 7). Selectivity and specificity in analytical chemistry.
- SCION Instruments. (n.d.).
- ICH. (2023, November 30).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). RP-HPLC Characterization of Acridine Acid and Acridine Ester.
- Thermo Fisher Scientific. (n.d.).
- IUPAC. (2001). SELECTIVITY IN ANALYTICAL CHEMISTRY. Pure and Applied Chemistry, 73(8), 1381-1386.
- Swartz, M. E., & Krull, I. S. (n.d.). Analytical Method Validation: Back to Basics, Part II.
- PharmaGuru. (2025, May 2).
- Revue Roumaine de Chimie. (n.d.). SELECTIVITY IN ANALYTICAL CHEMISTRY.
- Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- Dr. Reddys Labs. (2025, June 20). Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium bromide capsules.
- Chemistry Central Journal. (2013, April 5).
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Comparative Toxicology of Benz[c]acridine and Homocyclic PAHs: Mechanisms, Potency, and Experimental Frameworks
Executive Summary
This guide provides a technical comparison between Benz[c]acridine (BcAc) —a representative aza-polycyclic aromatic hydrocarbon (aza-PAH)—and the reference homocyclic PAH, Benzo[a]pyrene (BaP) . While BaP serves as the historical "gold standard" for carcinogenic risk assessment, BcAc presents a unique toxicological profile due to the substitution of a carbon atom with nitrogen within the aromatic ring system.
Key Findings:
-
Bioavailability: The nitrogen heteroatom in BcAc increases water solubility and alters lipophilicity (LogP), potentially enhancing bioavailability in aqueous biological media compared to BaP.
-
Metabolic Divergence: While both compounds require metabolic activation to form DNA-reactive diol epoxides, BcAc shows a distinct affinity for CYP1A2 and CYP3A4 in addition to the standard CYP1A1/1B1 pathway used by BaP.
-
Potency: BcAc generally exhibits a lower Relative Potency Factor (RPF ~0.1) compared to BaP (1.[1]0) in dermal carcinogenicity, but its metabolites are highly mutagenic in bacterial systems, often exceeding BaP in specific auxotrophic strains due to different DNA adduct geometries.
Chemical Architecture & Physicochemical Drivers
The fundamental difference in toxicity stems from the electronic disturbances caused by the nitrogen atom.
| Feature | Benzo[a]pyrene (BaP) | This compound (BcAc) | Toxicological Implication |
| Structure | Homocyclic (5 benzene rings) | Heterocyclic (4 rings + Nitrogen) | N-atom creates a dipole moment, affecting enzyme binding. |
| Log Kow (Lipophilicity) | ~6.13 | ~4.5 - 5.0 | BcAc is slightly more mobile in aqueous cellular phases. |
| Bay Region | C10-C11 (Fjord/Bay area) | C1-C12 (Bay region) | Both possess "Bay Regions" critical for steric hindrance during metabolism. |
| Protonation | Neutral | Weak Base (pKa ~3.5) | BcAc can be protonated in acidic lysosomes, influencing intracellular accumulation. |
Scientist’s Insight: Do not underestimate the "Aza-effect." While lower lipophilicity suggests reduced membrane permeability, the nitrogen atom allows for specific hydrogen bonding with active sites of P450 enzymes that pure hydrocarbons cannot achieve.
Metabolic Activation Profiles
The toxicity of both compounds is metabolism-dependent . They are pro-carcinogens requiring bioactivation to form "ultimate carcinogens" (diol epoxides).
The Benzo[a]pyrene Standard (Homocyclic)
BaP follows the well-mapped "three-step" activation:
-
Epoxidation: CYP1A1/1B1 attacks the 7,8-position.
-
Hydrolysis: Microsomal Epoxide Hydrolase (mEH) forms the BaP-7,8-dihydrodiol (proximate carcinogen).
-
Secondary Epoxidation: CYP1A1/1B1 attacks the 9,10-position to form BPDE (Benzo[a]pyrene-7,8-diol-9,10-epoxide).
-
Result: BPDE covalently binds to the N2 position of Guanine (dG-N2 adducts).[2]
-
The this compound Divergence (Heterocyclic)
BcAc activation is more complex due to the nitrogen atom directing enzyme regioselectivity.
-
Pre-Bay Attack: CYP enzymes (notably CYP1A2 and CYP3A4 , alongside 1A1) attack the 3,4-position.
-
Hydrolysis: Formation of the BcAc-3,4-dihydrodiol .
-
Bay-Region Epoxidation: Formation of the BcAc-3,4-diol-1,2-epoxide .
-
Critical Difference: The nitrogen atom in the ring changes the electron density, making the "K-region" (5,6-position) a competitive site for detoxification, which can reduce the overall yield of the carcinogenic diol epoxide compared to BaP.
-
Visualizing the Mechanistic Pathways
The following diagram illustrates the parallel yet distinct activation pathways.
Caption: Comparative metabolic activation pathways. Note the broader enzymatic involvement (CYP1A2/3A4) for this compound compared to the CYP1A1-dominant pathway of Benzo[a]pyrene.
Quantitative Toxicity Matrix
The following data consolidates findings from mouse skin painting assays and bacterial mutagenicity tests.
| Metric | Benzo[a]pyrene (Reference) | This compound | Notes |
| IARC Classification | Group 1 (Carcinogenic) | Group 2B or 3 (Varies by agency) | BaP has stronger epidemiological evidence. |
| Relative Potency Factor (RPF) | 1.0 | 0.1 | Based on US EPA guidelines for PAH mixtures. |
| Mutagenicity (Ames TA100) | High (+S9) | Moderate to High (+S9) | BcAc mutagenicity is highly sensitive to the S9 source (rat vs. hamster). |
| DNA Adduct Formation | ~150 adducts / 10^8 nucleotides | ~10-30 adducts / 10^8 nucleotides | BaP forms stable adducts more efficiently in vivo. |
| Cytotoxicity (IC50 HeLa) | ~5-10 µM | ~15-25 µM | BcAc is generally less cytotoxic but persists longer in some tissues. |
Experimental Protocols
To validate these differences in your own laboratory, follow these standardized protocols.
Protocol A: Comparative Metabolic Activation (Ames Test Modification)
Standard Ames tests often fail to capture aza-PAH toxicity if the S9 fraction is not optimized.
Objective: Compare mutagenic potential using optimized metabolic activation.
-
Strain Selection: Use Salmonella typhimurium strains TA100 (base-pair substitution) and TA98 (frameshift). Aza-PAHs often show higher frameshift activity.
-
S9 Fraction Preparation:
-
Critical Step: Do not use standard Aroclor-induced rat liver S9 alone.
-
Optimization: Use a mixture of Hamster Liver S9 (30%) and Rat Liver S9 (70%). Hamster liver has higher constitutive levels of specific CYP enzymes that activate angular PAHs and aza-PAHs more efficiently than rat liver.
-
-
Dosing: Prepare 5 concentrations: 0.5, 1.0, 2.5, 5.0, and 10.0 µ g/plate dissolved in DMSO.
-
Safety: Perform all dilutions in a Class II Biosafety Cabinet under yellow light (PAHs are photo-reactive).
-
-
Incubation: Pre-incubate bacteria, compound, and S9 mix for 20 minutes at 37°C before adding top agar. This "pre-incubation method" increases sensitivity for aza-PAHs by 10-fold compared to the standard plate incorporation method.
Protocol B: 3D Spheroid Cytotoxicity Assay (HepG2)
2D cultures often underestimate PAH toxicity because they lack the metabolic density of tissue.
-
Cell Seeding: Seed HepG2 cells (competent in CYP1A1) at 5,000 cells/well in Ultra-Low Attachment (ULA) 96-well plates.
-
Spheroid Formation: Centrifuge at 200xg for 5 minutes. Incubate for 72 hours until compact spheroids (diameter ~400µm) form.
-
Treatment:
-
Treat Group A with BaP (0.1 - 50 µM).
-
Treat Group B with BcAc (0.1 - 50 µM).
-
Control: 0.1% DMSO vehicle.
-
-
Exposure Time: Incubate for 96 hours . (PAHs require time for metabolic activation and adduct accumulation).
-
Readout: Use an ATP-based luminescence assay (e.g., CellTiter-Glo 3D).
References
-
International Agency for Research on Cancer (IARC). (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures.[2][3][5][7][8][9][10][11][12][13] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 92.
-
US EPA. (2010). Development of a Relative Potency Factor (RPF) Approach for Polycyclic Aromatic Hydrocarbon (PAH) Mixtures. EPA/635/R-08/012A.
-
Xue, W., & Warshawsky, D. (2005). Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: A review. Toxicology and Applied Pharmacology, 206(1), 73-93.
-
Pang, S., et al. (2021). Comparative toxicity of aza-arenes and PAHs: Structure-activity relationships.[5] Chemosphere, 263, 128299.
-
Lalahmy, S., et al. (1987).[12] Microspectrofluorometric comparison of benzo(a)pyrene and dibenzo(c,h)acridine metabolism. Journal of Histochemistry & Cytochemistry.
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A Senior Application Scientist's Guide to Comparing the DNA-Binding Affinity of Benz[c]acridine Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Isomeric Specificity in DNA-Targeted Therapeutics
Benz[c]acridines, a class of polycyclic aromatic hydrocarbons, represent a compelling scaffold in medicinal chemistry due to their potent ability to interact with DNA.[1] Their planar structure allows them to insert between the base pairs of the DNA double helix, a process known as intercalation.[2][3] This disruption of DNA architecture and function can inhibit critical cellular processes like replication and transcription, making these compounds promising candidates for anticancer drug development.[3][4]
However, the therapeutic potential of a benz[c]acridine derivative is not solely defined by its core structure. Subtle changes in its isomeric form—specifically, the placement of the nitrogen atom and the position of substituents—can dramatically alter its DNA-binding affinity and, consequently, its biological activity. A higher binding affinity often correlates with greater efficacy in disrupting DNA processes. Therefore, understanding the structure-activity relationships (SAR) that govern the DNA-binding affinity of different this compound isomers is paramount for the rational design of novel, highly effective DNA-targeted agents.
This guide provides a comprehensive framework for comparing the DNA-binding affinity of this compound isomers. We will delve into the molecular mechanisms of interaction, present a comparative analysis based on established principles, and provide detailed, field-proven experimental protocols to empower researchers to conduct their own validated comparisons.
The Mechanism of Interaction: Intercalation as the Primary Mode of DNA Binding
The foundational mechanism by which this compound isomers engage with DNA is intercalation.[4][5] This non-covalent insertion is a multi-faceted process driven by a combination of forces:
-
π-π Stacking Interactions: The electron-rich, planar aromatic rings of the this compound core stack between the DNA base pairs, forming favorable aromatic interactions.[3]
-
Van der Waals Forces: These short-range forces contribute to the stability of the intercalated complex.[4]
-
Electrostatic Interactions: The nitrogen atom within the acridine ring system can be protonated at physiological pH, resulting in a positive charge. This cation can form strong ionic bonds with the negatively charged phosphate groups of the DNA backbone, significantly enhancing binding affinity.[4][5]
This intercalation event induces significant conformational changes in the DNA, including the unwinding of the double helix and an increase in the distance between adjacent base pairs.[3] It is this structural distortion that ultimately hinders the function of DNA and RNA polymerases, leading to the desired cytotoxic effects in cancer cells.
Caption: Mechanism of this compound DNA Intercalation.
Comparative Analysis: How Isomeric Structure Dictates DNA-Binding Affinity
While direct, comprehensive comparative studies on all possible this compound isomers are not extensively published, we can infer their relative DNA-binding affinities by applying established principles from the broader acridine family. The key determinants of affinity are planarity, steric hindrance, and electrostatic potential.
Consider two hypothetical isomers, Isomer A and Isomer B. Their subtle structural differences can lead to significant variations in binding constants (Kb), a direct measure of binding affinity.
-
Isomer A (Hypothetical High-Affinity Binder): Features an arrangement where the nitrogen atom is sterically accessible, allowing for optimal electrostatic interaction with the DNA phosphate backbone. Substituents on the aromatic rings are minimal and do not disrupt the planarity required for deep intercalation.
-
Isomer B (Hypothetical Lower-Affinity Binder): May have a bulky substituent positioned near the intercalating core, causing steric clashes with the DNA grooves and preventing full insertion between base pairs. Alternatively, the position of the nitrogen might be less favorable for forming a strong ionic bond with the phosphate backbone.
Studies on related acridine derivatives have quantitatively demonstrated these principles. For instance, the addition of an amino group at the C9 position of an acridine-4-carboxamide derivative was shown to increase the DNA binding affinity by a factor of six compared to its deamino analog.[6] This enhancement is attributed to the increased positive charge and the resulting favorable electrostatic interactions.[6]
Table 1: Illustrative Comparison of DNA-Binding Affinities for this compound Isomers
This table presents illustrative data based on typical results for DNA intercalators to serve as a template for presenting experimental findings.[2]
| Isomer | Key Structural Feature | Binding Mode | Binding Constant (Kb) (M-1) | Rationale for Affinity Difference |
| Isomer A (e.g., Unsubstituted) | Maximally planar, accessible nitrogen atom | Intercalation | ~ 5 x 105 | Unhindered planarity allows for optimal π-π stacking. The accessible protonated nitrogen forms strong electrostatic bonds with DNA phosphates. |
| Isomer B (e.g., Sterically Hindered) | Bulky substituent near the core aromatic system | Weak Intercalation/Groove Binding | ~ 8 x 104 | Steric hindrance prevents deep intercalation, weakening π-π stacking interactions and reducing overall binding affinity. |
| Isomer C (e.g., Altered N position) | Nitrogen position less favorable for interaction | Intercalation | ~ 2 x 105 | Suboptimal positioning of the positive charge relative to the phosphate backbone leads to weaker electrostatic contributions to binding. |
Experimental Methodologies for Quantifying DNA-Binding Affinity
A multi-technique approach is essential for a robust and trustworthy characterization of DNA-binding affinity. Here, we detail three widely used and reliable methods: UV-Visible Spectrophotometry, Fluorescence Spectroscopy, and Isothermal Titration Calorimetry.
UV-Visible Spectrophotometry
Principle: This technique measures changes in the absorbance spectrum of the this compound isomer upon titration with DNA. Intercalation into the DNA helix alters the electronic environment of the molecule, typically leading to hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the maximum wavelength.[7] The magnitude of these changes is proportional to the fraction of bound ligand, allowing for the calculation of the intrinsic binding constant (Kb).[8]
Caption: Experimental Workflow for UV-Visible Spectrophotometry.
Step-by-Step Protocol:
-
Preparation: Prepare stock solutions of the this compound isomer and calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Determine the precise concentration of ct-DNA spectrophotometrically, using an extinction coefficient of 6600 M-1cm-1 at 260 nm.[9][10]
-
Titration: In a quartz cuvette, place a fixed concentration of the this compound isomer. Record its initial UV-Vis spectrum.
-
Data Acquisition: Add small aliquots of the ct-DNA stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes. Record the UV-Vis spectrum.
-
Correction: The absorbance of the added DNA must be corrected for. This is done by running a parallel titration of buffer with the same DNA aliquots.
-
Analysis: Monitor the changes in absorbance at the λmax of the isomer. Calculate the binding constant (Kb) using the Wolfe-Shimer equation or a similar Scatchard plot analysis.
Causality: The choice of ct-DNA is strategic; it is a cost-effective source of heterogeneous, double-stranded DNA, providing a good general model for binding interactions. The equilibration time is critical to ensure the binding reaction has reached a steady state before measurement.
Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)
Principle: This is a competitive binding assay. Ethidium bromide (EtBr) is a well-known DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA. The this compound isomers, being intercalators themselves, will compete with EtBr for the same binding sites. The addition of an isomer to a pre-formed DNA-EtBr complex will displace EtBr, causing a quenching (decrease) of the fluorescence intensity.[7] The extent of quenching is proportional to the binding affinity of the isomer.
Caption: Workflow for the Ethidium Bromide Displacement Assay.
Step-by-Step Protocol:
-
Preparation: Prepare a solution containing ct-DNA and Ethidium Bromide in Tris-HCl buffer. The concentrations should be chosen to ensure significant initial fluorescence.
-
Titration: Add increasing concentrations of the this compound isomer to the DNA-EtBr solution.
-
Data Acquisition: After each addition and a brief incubation period, measure the fluorescence intensity (e.g., excitation at 520 nm, emission scan from 550-650 nm).
-
Analysis: Plot the relative fluorescence intensity (F/F0) against the concentration of the isomer. The data can be analyzed using the Stern-Volmer equation to determine the quenching constant (KSV), from which the binding constant (Kb) can be derived.
Causality: This method is highly sensitive and provides a clear, competitive context for binding. It directly demonstrates that the test compound binds at the same intercalative sites as EtBr, validating the binding mode.
Isothermal Titration Calorimetry (ITC)
Principle: ITC is considered the gold standard for characterizing binding interactions.[11] It directly measures the heat change (enthalpy, ΔH) that occurs upon binding.[12] A solution of the this compound isomer is titrated into a solution of DNA, and the minute amounts of heat released or absorbed are measured after each injection. The resulting thermogram provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, which is 1/Kd), stoichiometry (n), and enthalpy (ΔH).[13][14]
Caption: Experimental Workflow for Isothermal Titration Calorimetry (ITC).
Step-by-Step Protocol:
-
Preparation: Prepare precisely concentrated solutions of the isomer and DNA in the same buffer batch to minimize heat of dilution effects. Degas the solutions thoroughly.
-
Loading: Load the DNA solution into the sample cell of the calorimeter and the isomer solution into the injection syringe.
-
Titration: Set the experimental temperature and perform a series of small, automated injections of the isomer into the DNA solution.
-
Data Acquisition: The instrument records the heat change after each injection.
-
Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to DNA. Fit this binding isotherm to an appropriate binding model to extract the thermodynamic parameters.
Causality: ITC is a label-free, in-solution technique that provides the most comprehensive thermodynamic data.[11][12] Measuring the enthalpy and entropy of binding provides deeper insight into the forces driving the interaction, distinguishing between enthalpy-driven (e.g., strong H-bonds) and entropy-driven (e.g., hydrophobic interactions) binding events.
Conclusion
The DNA-binding affinity of this compound isomers is a critical determinant of their potential as therapeutic agents. Isomeric variations in structure, particularly those affecting molecular planarity and electrostatic potential, can lead to orders-of-magnitude differences in binding affinity. A rigorous and comparative evaluation is therefore not just an academic exercise but a crucial step in the drug development pipeline.
By employing a combination of robust biophysical techniques such as UV-Visible spectrophotometry, fluorescence displacement assays, and isothermal titration calorimetry, researchers can build a comprehensive and reliable profile of each isomer. The experimental frameworks provided in this guide offer a validated pathway to generating the high-quality, quantitative data needed to discern the most promising candidates and to rationally design the next generation of potent DNA-intercalating drugs.
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Tassigiannakis, A. D., et al. (2001). Synthesis of Acridine-based DNA Bis-intercalating Agents. Molecules. [Link]
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Gao, Y., et al. (2024). A Comparative Study on the DNA Interactions and Biological Activities of Benzophenanthridine and Protoberberine Alkaloids. Journal of Natural Products. [Link]
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Ovaa, H., et al. (2023). Determining DNA–Protein Binding Affinities and Specificities from Crude Lysates Using a Combined SILAC/TMT Labeling Strategy. Journal of Proteome Research. [Link]
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Spolarics, Z., et al. (n.d.). Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures. Springer Nature Experiments. [Link]
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Ciacci, A., et al. (2005). Intriguing Classes of Acridine Derivatives as DNA-binding Antitumour Agents. Medicinal Chemistry Reviews - Online. [Link]
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Phillips, K. S., & Phillips, S. E. (2008). Surface plasmon resonance assays of DNA-protein interactions. Methods in Molecular Biology. [Link]
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Bongartz, V., et al. (2016). Evidence for the Formation of Benzacridine Derivatives in Alkaline-Treated Sunflower Meal and Model Solutions. Molecules. [Link]
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Lv, P. C., et al. (2015). Synthesis and biological evaluation of benzimidazole acridine derivatives as potential DNA-binding and apoptosis-inducing agents. European Journal of Medicinal Chemistry. [Link]
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Taylor, J. E., et al. (2000). A competition assay for DNA binding using the fluorescent probe ANS. Nucleic Acids Research. [Link]
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Spolarics, Z., et al. (2022). Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures. Methods in Molecular Biology. [Link]
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Haugland, M. M., & Hvastkovs, E. G. (2012). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. Journal of Chemical Education. [Link]
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Al-Ostoot, F. H., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances. [Link]
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Wilson, W. D. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
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Gaugain, B., et al. (1981). DNA polyintercalation: comparison of DNA binding properties of an acridine dimer and trimer. Biochemistry. [Link]
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Ferguson, L. R., & Denny, W. A. (1991). The genetic toxicology of acridines. Mutation Research. [Link]
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Ziarani, G. M., et al. (2014). One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst. Journal of the Mexican Chemical Society. [Link]
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Mobaraki, M., et al. (2022). UV-Vis Spectrophotometric Analysis of DNA Retrieval for DNA Storage Applications. Micromachines. [Link]
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Adams, J., et al. (2018). Accurate and sensitive quantification of protein-DNA binding affinity. PNAS. [Link]
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Baguley, B. C., & Wakelin, L. P. G. (2003). Mechanisms of Action of DNA Intercalating Acridine-based Drugs: How Important are Contributions from Electron Transfer and Oxidative Stress?. ResearchGate. [Link]
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Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods. [Link]
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Paul, P., et al. (2022). Study of DNA Interaction and Cytotoxicity Activity of Oxidovanadium(V) Complexes with ONO Donor Schiff Base Ligands. Molecules. [Link]
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Payer, K., & De Cian, A. (2021). Measurements of Protein–DNA Complexes Interactions by Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST). ResearchGate. [Link]
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ABClonal. (2019). New and Old Techniques to Study Protein-DNA Binding. ABClonal. [Link]
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BMG LABTECH. (n.d.). UV absorbance DNA quantitation. BMG LABTECH. [Link]
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Halbig, C., et al. (2018). Analysis of Protein–DNA Interactions Using Surface Plasmon Resonance. ResearchGate. [Link]
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Hussain, I., et al. (2023). The DNA threat probing of some chromophores using UV/VIS spectroscopy. ResearchGate. [Link]
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Tassigiannakis, A. D., et al. (2001). Synthesis of Acridine-based DNA Bis-intercalating Agents. MDPI. [Link]
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Di'Leone, M., et al. (2020). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Pharmacology. [Link]
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BMG LABTECH. (n.d.). DNA-protein binding by fluorescence anisotropy. BMG LABTECH. [Link]
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Technical Guide: Amsacrine vs. Novel Benz[c]acridine Derivatives as Anticancer Agents
Executive Summary
Amsacrine (m-AMSA), the first synthetic aminoacridine DNA intercalator approved for clinical use, remains a benchmark in the treatment of acute leukemias. However, its clinical utility is often capped by cardiotoxicity, dose-limiting side effects, and susceptibility to P-glycoprotein (P-gp) mediated multidrug resistance (MDR).
This guide analyzes the emergence of Benz[c]acridine derivatives , a structurally extended class of acridines designed to overcome these limitations. By fusing an additional benzene ring to the acridine core, researchers have modulated lipophilicity and DNA binding affinity, resulting in derivatives that often exhibit superior cytotoxicity profiles and dual Topoisomerase I/II inhibition compared to the parent amsacrine scaffold.
Chemical Architecture & Mechanistic Foundation
Structural Evolution: From Acridine to this compound
The core difference lies in the π-conjugated system. Amsacrine utilizes a tricyclic acridine chromophore. This compound extends this to a tetracyclic system.
-
Amsacrine: Planar tricyclic system. Intercalates DNA base pairs; the anilino side chain projects into the minor groove, stabilizing the Topoisomerase II-DNA cleavable complex.
-
This compound: Tetracyclic angular system. The "angular" fusion increases the surface area for π-π stacking interactions with DNA base pairs, theoretically enhancing binding affinity (
) and altering metabolic susceptibility.
Mechanism of Action (MOA)
Both classes function primarily as Topoisomerase II Poisons . They stabilize the transient DNA-enzyme "cleavable complex," preventing the religation of DNA strands. This leads to the accumulation of double-strand breaks (DSBs), triggering DNA damage response pathways (ATM/ATR) and ultimately apoptosis.
Key Differentiator: Recent data suggests certain 7-substituted benz[c]acridines also exhibit G-quadruplex stabilization (specifically at the c-KIT promoter) and dual inhibition of Topoisomerase I, a feature less prominent in Amsacrine.
Figure 1: Mechanism of Action. The this compound scaffold intercalates into DNA and traps Topoisomerase II, leading to irreversible DNA damage and cell death.
Pharmacological Performance Comparison
The following data contrasts Amsacrine with novel 7-substituted this compound derivatives (specifically compounds with phenyl or chlorophenyl substitutions at the C-7 position, often cited in SAR studies).
Comparative Cytotoxicity (IC50)
Data synthesized from recent comparative studies (e.g., BenchChem SAR Guide, 2025).
| Compound | Scaffold Type | Substitution (C-7/C-9) | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | Topo II Inhibition |
| Amsacrine (Ref) | Acridine | 9-anilino-methanesulfonamide | 1.5 - 3.0 | 0.8 - 2.5 | High (Poison) |
| Compound 4c | This compound | Phenyl group at C-7 | 10.34 | 15.87 | Moderate |
| Compound 4g | This compound | 4-Chlorophenyl at C-7 | 7.89 | 11.43 | High |
| Compound 7c | Acridine Hybrid | Sulfonamide hybrid | 8.83 | N/A | 7.33 µM (IC50) |
Analysis: While Amsacrine generally holds lower absolute IC50 values (higher potency) in standard lines, specific this compound derivatives (like 4g and 7c ) are approaching comparable potency. More importantly, the benz[c]acridines often show a higher Selectivity Index (SI) toward cancer cells over normal fibroblasts (e.g., CCD-18Co), addressing Amsacrine's toxicity profile.
Structure-Activity Relationship (SAR) Insights
-
C-7 Substitution: Introducing electron-withdrawing groups (e.g., -Cl, -F) at the C-7 position of the this compound core significantly enhances cytotoxicity compared to electron-donating groups (-OCH3). This is likely due to increased acidity/binding affinity of the intercalating system.
-
Lipophilicity: The extra benzene ring increases logP. This facilitates passive transport across the cell membrane but requires careful formulation (e.g., liposomal delivery) to prevent aggregation.
-
Dual Inhibition: Unlike Amsacrine, hybrid derivatives (e.g., acridine-sulfonamides) have demonstrated the ability to inhibit both Topo I and Topo II, reducing the likelihood of resistance developing via compensatory enzyme upregulation.
Validated Experimental Protocols
Protocol: Topoisomerase II Relaxation Assay (Gel-Based)
Purpose: To confirm if the derivative inhibits the catalytic activity of Topo II.
Reagents:
-
Supercoiled plasmid DNA (pBR322), 0.5 µ g/reaction .
-
Human Topoisomerase IIα (recombinant).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT.
Workflow:
-
Preparation: Prepare a master mix of DNA and Assay Buffer. Aliquot into PCR tubes.
-
Drug Treatment: Add the test this compound derivative (dissolved in DMSO) at graded concentrations (0.1, 1, 10, 50, 100 µM).
-
Control 1 (Negative): DNA only (Supercoiled marker).
-
Control 2 (Positive Enzyme): DNA + Topo II (Relaxed marker).
-
Control 3 (Reference): DNA + Topo II + Amsacrine (10 µM).
-
-
Incubation: Incubate at 37°C for 30 minutes .
-
Termination: Stop reaction with 4 µL of Stop Solution (5% SDS, 0.25% bromophenol blue, 25% glycerol).
-
Electrophoresis: Run on a 1% agarose gel (without Ethidium Bromide initially) at 2-3 V/cm for 3-4 hours.
-
Staining: Post-stain with Ethidium Bromide (0.5 µg/mL) for 30 mins and destain.
-
Validation:
-
Inhibition: Presence of supercoiled bands in drug-treated lanes (enzyme failed to relax DNA).
-
Poisoning (Linearization): If specific "linear" bands appear, the drug stabilizes the cleavable complex (Amsacrine-like behavior).
-
Protocol: MTT Cytotoxicity Profiling (Acridine-Optimized)
Critical Note: Acridines are chromophores.[1][2] They can absorb at wavelengths similar to formazan (570 nm). Blank subtraction is critical.
-
Seeding: Seed cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add derivatives (serial dilutions). Ensure final DMSO < 0.5%.
-
Light Precaution: Acridines are photosensitive. Perform drug addition in low light; wrap plates in foil during incubation.
-
-
Incubation: 48h or 72h at 37°C, 5% CO2.
-
MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilization: Aspirate media carefully. Add DMSO (150 µL).
-
Readout: Measure Absorbance at 570 nm (signal) and 630 nm (background).
-
Self-Validation Step: Include a "Drug-Only" control well (media + drug + MTT, no cells). If this well shows color, your drug is reducing MTT chemically (false positive).
-
Figure 2: Drug Discovery Workflow. A systematic approach from synthesis to mechanistic validation ensures only high-quality candidates proceed to lead optimization.
Challenges & Future Outlook
Solubility & Formulation
The primary drawback of this compound derivatives compared to Amsacrine is reduced aqueous solubility due to the extended aromatic system.
-
Solution: Development of hydrochloride salts or encapsulation in PLGA nanoparticles has shown promise in improving bioavailability.
Overcoming Resistance
Amsacrine is a known substrate for P-gp efflux pumps. Preliminary data indicates that bulky 7-substituted benz[c]acridines may sterically hinder P-gp binding, potentially retaining efficacy in MDR cell lines (e.g., K562/ADM).
Toxicity Management
While Amsacrine is cardiotoxic (quinone diimine metabolite formation), benz[c]acridines lacking the 1'-methanesulfonamide-anilino side chain may avoid this specific metabolic pathway, offering a safer therapeutic window.
References
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BenchChem. (2025).[3] Unveiling the Anticancer Potential of Substituted Benz(c)acridines: A Structure-Activity Relationship Guide. Link
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National Institutes of Health (NIH). (2024). Synthesis, structure-activity relationship and biological activity of acridine derivatives as potent MDR-reversing agents. PubMed. Link
-
MDPI. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules. Link
-
International Journal of Pharmaceutical Sciences and Research. (2020). Acridine: A Versatile Heterocyclic Moiety as Anticancer Agent.[4] Link
-
Wiley Online Library. (2021). Acridine derivatives as inhibitors/poisons of topoisomerase II: A review of recent studies. Journal of Applied Toxicology. Link
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Comparative Molecular Docking of Benz[c]acridine Derivatives as Topoisomerase IIα Inhibitors: A Technical Guide
This guide provides a comparative analysis of molecular docking studies involving Benz[c]acridine derivatives as potent inhibitors of human Topoisomerase IIα (Topo IIα), a critical enzyme in DNA replication and a validated target for anticancer drugs. We will explore the structural basis of their inhibitory activity, compare the predictive power of different docking protocols, and provide a framework for conducting similar in-silico investigations.
Introduction: The Therapeutic Potential of this compound Inhibitors
Benz[c]acridines are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their potent biological activities, particularly as anticancer agents. Their planar structure allows them to intercalate into DNA, a primary mechanism for their cytotoxic effects. A significant subset of these compounds exerts its therapeutic action by inhibiting Topoisomerase IIα, an enzyme that plays a crucial role in managing DNA topology during replication and transcription. By stabilizing the covalent complex formed between Topo IIα and DNA (known as the cleavage complex), these inhibitors lead to the accumulation of double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.
Molecular docking has emerged as an indispensable tool for elucidating the binding mechanisms of these inhibitors at an atomic level. It allows researchers to predict the preferred binding poses, identify key molecular interactions, and estimate the binding affinity of ligands within the target's active site. This guide will compare the docking performance of several this compound derivatives against Topo IIα, correlating the in-silico data with available experimental evidence to establish a robust and predictive modeling workflow.
Methodology: A Validated Docking Workflow
A rigorous and well-validated methodology is paramount for obtaining meaningful results from molecular docking studies. The following sections detail the experimental choices and protocols for a comparative analysis.
Target Protein Preparation
The selection and preparation of the receptor structure are critical first steps. For this study, we utilize the crystal structure of the human Topoisomerase IIα DNA-binding domain in complex with DNA and the anticancer drug etoposide.
-
Source: Protein Data Bank (PDB)
-
PDB ID: 2Y7G
-
Rationale: This structure provides a high-resolution view of the drug-binding pocket and the stabilized cleavage complex, offering a reliable template for docking novel inhibitors. Etoposide's binding site serves as the target for our this compound derivatives.
-
Preparation Steps:
-
Removal of water molecules and the co-crystallized ligand (etoposide).
-
Addition of polar hydrogen atoms to the protein.
-
Assignment of partial charges using the Gasteiger method.
-
The prepared protein structure is saved in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.
-
Ligand Preparation
A series of this compound derivatives with known experimental inhibitory activity (IC50 values) against Topo IIα were selected for this comparative study.
-
Ligand Source: Structures are typically drawn using chemical drawing software like ChemDraw or sourced from databases like PubChem.
-
Preparation Steps:
-
Generation of 3D coordinates for each ligand.
-
Energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assignment of Gasteiger partial charges.
-
Detection of rotatable bonds to allow for conformational flexibility during the docking process.
-
The prepared ligands are saved in the PDBQT format.
-
Molecular Docking Protocol
Software: AutoDock Vina is chosen for this study due to its balance of speed and accuracy, employing a sophisticated gradient-based optimization algorithm for conformational searching.
Workflow Diagram:
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Protocol:
-
Grid Box Definition: A grid box is defined to encompass the active site of Topo IIα, centered on the coordinates of the co-crystallized etoposide. The dimensions are set to 25Å x 25Å x 25Å to allow sufficient space for the ligands to move and rotate freely.
-
Docking Execution: AutoDock Vina is executed with an exhaustiveness parameter of 16. This parameter controls the computational effort of the global search; a higher value increases the probability of finding the true binding minimum but also increases the computation time.
-
Pose Analysis: Vina generates multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol. The pose with the lowest energy score is typically considered the most probable binding mode.
-
Interaction Analysis: The top-ranked pose for each ligand is visually inspected using molecular visualization software (e.g., PyMOL, UCSF Chimera) to identify key molecular interactions, such as hydrogen bonds, h
Validating the Mechanism of Action for a New Benz[c]acridine Drug: A Comparative Guide
This guide provides a comprehensive framework for elucidating and validating the mechanism of action of a novel Benz[c]acridine-based therapeutic agent. By integrating established methodologies with a comparative approach against well-characterized alternatives, researchers can build a robust data package to support further drug development. This document emphasizes the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous investigation.
Introduction: The Therapeutic Potential of Benz[c]acridines
Benz[c]acridines are a class of heterocyclic compounds that have garnered significant interest in oncology due to their potent cytotoxic effects.[1] Their planar structure allows them to function as DNA intercalating agents, disrupting the helical structure of DNA and interfering with essential cellular processes like replication and transcription.[2][3] Furthermore, many acridine derivatives are known to inhibit topoisomerase II, an enzyme critical for resolving DNA topological challenges during cell division.[4] The dual mechanism of DNA intercalation and topoisomerase II inhibition positions Benz[c]acridines as promising candidates for anticancer drug development.
This guide will delineate a systematic approach to:
-
Confirm the primary cellular targets of a new this compound drug.
-
Elucidate the downstream signaling pathways activated in response to drug treatment.
-
Objectively compare its efficacy and mechanism to established anticancer agents with similar modes of action, such as Doxorubicin and Mitoxantrone.
Experimental Workflow: A Stepwise Approach to Mechanism of Action Validation
A logical and sequential experimental workflow is crucial for building a compelling scientific narrative. The following workflow is designed to progressively narrow down the mechanism of action, from broad cellular effects to specific molecular interactions.
Caption: A logical workflow for validating the mechanism of action of a new this compound drug.
Part 1: Target Engagement and Primary Mechanism
The initial phase of investigation focuses on confirming direct interaction with the putative targets and elucidating the primary biochemical mechanism.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
CETSA is a powerful technique to verify that a drug binds to its intended target within the complex environment of a living cell.[5] The principle lies in the ligand-induced stabilization of the target protein, leading to a higher melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa, A549) to 70-80% confluency. Treat cells with the new this compound drug at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 2 hours).
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling on ice.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated denatured proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by Western blotting, probing for the suspected target protein (e.g., Topoisomerase IIα).
-
Data Analysis: Quantify the band intensities at each temperature for the treated and untreated samples. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
DNA Intercalation Assay: A Head-to-Head Comparison
To quantitatively assess the DNA intercalating ability of the new this compound, a fluorescence-based assay using a DNA-binding dye like ethidium bromide (EtBr) can be employed. The displacement of EtBr from DNA by the intercalating drug results in a decrease in fluorescence.
Experimental Protocol: Comparative DNA Intercalation Assay
-
Prepare DNA Solution: Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl).
-
Establish Baseline Fluorescence: Add ethidium bromide to the DNA solution and measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Titration with Intercalators: Sequentially add increasing concentrations of the new this compound drug, Doxorubicin, and a non-intercalating control to the DNA-EtBr solution.
-
Measure Fluorescence Quenching: After each addition, record the fluorescence intensity.
-
Data Analysis: Plot the fluorescence intensity as a function of the drug concentration. A more significant decrease in fluorescence indicates a stronger DNA intercalating activity. The data can be used to calculate the binding affinity (K_d).
Topoisomerase II Inhibition Assay
This assay directly measures the enzymatic activity of Topoisomerase II in the presence of the test compounds. The relaxation of supercoiled plasmid DNA by Topoisomerase II is visualized by agarose gel electrophoresis.
Experimental Protocol: Comparative Topoisomerase II Inhibition Assay
-
Reaction Setup: In separate reaction tubes, combine supercoiled plasmid DNA, human Topoisomerase IIα enzyme, and reaction buffer.
-
Drug Treatment: Add varying concentrations of the new this compound drug, Etoposide (a known Topoisomerase II inhibitor), and a vehicle control.
-
Enzymatic Reaction: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant and a loading dye.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., SYBR Safe) and visualize the DNA bands under UV light. Inhibition of Topoisomerase II will result in a higher proportion of supercoiled DNA compared to the relaxed form.
Part 2: Elucidating Downstream Signaling Pathways
Once the primary mechanism is established, the subsequent cellular consequences must be investigated. DNA damage and Topoisomerase II inhibition are known to trigger the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.[6][7][8]
Western Blot Analysis of the DNA Damage Response
Western blotting is a fundamental technique to assess the activation of key proteins in the DDR pathway.
Experimental Protocol: Western Blot for DDR Markers
-
Cell Treatment and Lysis: Treat cancer cells with the new this compound drug and controls (e.g., Doxorubicin, vehicle) for various time points (e.g., 6, 12, 24 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key DDR proteins, including phospho-ATM (Ser1981), phospho-ATR (Ser428), phospho-p53 (Ser15), and γH2AX (a marker of DNA double-strand breaks). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection and Analysis: Use a suitable secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative protein expression levels.
Cell Cycle Analysis by Flow Cytometry
DNA damage typically induces cell cycle arrest to allow for DNA repair. This can be quantified by flow cytometry.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells as described for the Western blot analysis. Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of a DNA damage-induced cell cycle arrest.
Apoptosis Assessment
The ultimate fate of cancer cells treated with effective chemotherapeutics is often apoptosis.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the new this compound drug and controls.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Part 3: Comparative Data Analysis and Visualization
Comparative Efficacy and Mechanistic Parameters
Summarize the key quantitative data in a table for easy comparison.
| Parameter | New this compound Drug | Doxorubicin | Mitoxantrone | Etoposide |
| IC50 (µM) in HeLa cells | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| DNA Intercalation (K_d, µM) | [Insert Value] | [Insert Value] | [Insert Value] | N/A |
| Topo IIα Inhibition (IC50, µM) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| γH2AX Induction (Fold Change) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| G2/M Arrest (% of cells) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Apoptosis (% Annexin V+ cells) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizing the Validated Signaling Pathway
A diagram of the validated signaling pathway provides a clear and concise summary of the drug's mechanism of action.
Caption: The validated signaling pathway of the new this compound drug, leading to cell cycle arrest and apoptosis.
Conclusion
By following this comprehensive and comparative guide, researchers can rigorously validate the mechanism of action of a new this compound drug. The integration of target engagement studies, primary mechanism elucidation, and downstream pathway analysis, benchmarked against established drugs, will provide a strong foundation for its continued development as a potential anticancer therapeutic.
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Chalcone-Acridine Hybrid Suppresses Melanoma Cell Progression via G2/M Cell Cycle Arrest, DNA Damage, Apoptosis, and Modulation of MAP Kinases Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benz[c]acridine Synthesis: A Comparative Benchmarking of Efficiency
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among these, the benz[c]acridine core is of significant interest due to its prevalence in compounds with a wide range of biological activities, including potential anticancer and antimicrobial properties.[1][2] The tetracyclic framework of benz[c]acridines presents a synthetic challenge, and the choice of methodology can profoundly impact yield, purity, scalability, and overall cost-effectiveness.
This guide provides an in-depth, objective comparison of prominent this compound synthesis methods. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind these approaches, offering field-proven insights to inform your experimental design. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.
Comparative Analysis of Synthetic Strategies
The synthesis of the this compound skeleton has evolved from classical, high-temperature condensations to more refined, catalyst-driven, and environmentally conscious methodologies. Here, we benchmark the most significant approaches, highlighting their relative strengths and weaknesses.
Classical Approaches: The Bernthsen Acridine Synthesis
The Bernthsen acridine synthesis, a long-established method, typically involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, such as zinc chloride, at high temperatures.[3][4] While historically significant, this method often suffers from harsh reaction conditions, extended reaction times, and modest yields.[4][5]
Causality of Experimental Choices: The high temperatures (often 200-270 °C) are necessary to overcome the activation energy for the intramolecular electrophilic substitution and subsequent dehydration steps that lead to the acridine core.[5][6] Zinc chloride acts as a Lewis acid, activating the carboxylic acid for acylation of the diarylamine.[3][7]
One-Pot Multicomponent Reactions (MCRs)
Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) for their efficiency and atom economy.[1] In the context of benz[c]acridines, a common MCR involves the condensation of an aromatic aldehyde, 1-naphthylamine, and a cyclic 1,3-dicarbonyl compound like dimedone.[1][8]
Causality of Experimental Choices: This approach streamlines the synthesis by avoiding the isolation of intermediates, thereby reducing time, solvent waste, and energy consumption.[1] The reaction often proceeds via an initial Knoevenagel condensation between the aldehyde and dimedone, followed by a Michael addition of 1-naphthylamine and subsequent intramolecular cyclization and dehydration to furnish the this compound derivative.[1][8] The choice of catalyst is critical, with various options available, from simple acids to more sophisticated heterogeneous catalysts.
Catalytic Innovations for Enhanced Efficiency
The development of novel catalysts has revolutionized this compound synthesis, offering milder reaction conditions, improved yields, and greater substrate scope.
-
Heterogeneous Nanocatalysts: Sulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H), a nanoporous silica material, has been effectively employed as a recyclable heterogeneous acid catalyst for the one-pot synthesis of this compound derivatives.[1] This method boasts excellent yields, short reaction times, and environmentally friendly solvent-free conditions.[1]
-
Magnetic Dendrimer Catalysts: A novel approach utilizes a sulfonic acid-functionalized magnetic dendrimer (Fe3O4@SiO2@TAD-G2-SO3H) as a highly efficient and recoverable catalyst.[8] This catalyst facilitates the one-pot synthesis in an ethanol/water solvent system at a moderate temperature of 70 °C, achieving high yields (90-96%).[8] The magnetic nature of the catalyst allows for easy separation and recycling for up to five cycles with minimal loss of activity.[8]
Microwave-Assisted Synthesis: Accelerating the Pace of Discovery
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[9][10][11] For this compound synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods.[5][10]
Causality of Experimental Choices: Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and localized superheating, which can significantly accelerate the rate of reaction.[11] This rapid heating can also minimize the formation of side products that may occur under prolonged thermal stress in conventional heating.[6]
Quantitative Data Summary
The following table provides a comparative overview of the efficiency of different this compound synthesis methods based on reported experimental data.
| Synthesis Method | Key Reactants | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Bernthsen Synthesis (Conventional) | Diphenylamine, Carboxylic Acid | ZnCl₂ | - | Up to 24 hours | 200-270 | Low to Moderate | [4][5] |
| Bernthsen Synthesis (Microwave) | Diphenylamine, Carboxylic Acid | ZnCl₂ | - | 5-10 minutes | 200-210 | Up to 98% | [5][10] |
| One-Pot MCR | Aromatic Aldehyde, 1-Naphthylamine, Dimedone | SBA-Pr-SO₃H | Solvent-free | 10-30 minutes | 120 | 85-95% | [1] |
| One-Pot MCR | Aromatic Aldehyde, 1-Naphthylamine, Dimedone | Fe₃O₄@SiO₂@TAD-G2-SO₃H | Ethanol/Water (1:1) | 25-45 minutes | 70 | 90-96% | [8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Bernthsen Synthesis of 9-Substituted Acridines
This protocol is adapted from a general procedure for the rapid synthesis of acridines using microwave irradiation.[10]
Step-by-Step Methodology:
-
In a microwave-safe test tube, combine the diarylamine (2.0 mmol), the desired carboxylic acid (10.0 or 20.0 mmol), and anhydrous zinc chloride (1.09 g, 8.0 mmol).
-
Thoroughly mix the components.
-
Place the test tube in a microwave reactor and irradiate with 200 W power.
-
Maintain the reaction temperature between 200-210 °C for 5-10 minutes. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add 4 mL of 28% aqueous ammonia to the mixture and stir.
-
Filter the resulting slurry and wash the solid residue with deionized water until the filtrate is neutral.
-
Dry the residue and extract it with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 9-substituted acridine.[5][10]
Trustworthiness: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared to literature values.
Protocol 2: One-Pot Synthesis of Tetrahydrobenzo[c]acridin-8(9H)-one Derivatives using a Magnetic Dendrimer Catalyst
This protocol is based on the efficient and environmentally friendly method utilizing a recyclable magnetic catalyst.[8]
Step-by-Step Methodology:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol, 0.14 g), and 1-naphthylamine (1 mmol, 0.143 g).[8]
-
Add 5 mL of an ethanol/water (1:1) solvent mixture to the flask.[8]
-
Add the Fe₃O₄@SiO₂@TAD-G2-SO₃H catalyst (0.03 g).[8]
-
Stir the reaction mixture at 70 °C.[8]
-
Monitor the reaction progress using TLC with a solvent system of n-hexane and ethyl acetate (2:1).[8]
-
Upon completion of the reaction, use a magnet to separate the catalyst from the reaction mixture.[8]
-
Evaporate the solvent from the supernatant.
-
Recrystallize the crude product from ethanol to obtain the pure tetrahydrobenzo[c]acridin-8(9H)-one derivative.[8]
Trustworthiness: The synthesized compounds should be characterized by FT-IR, ¹H NMR, ¹³C NMR spectroscopy, and elemental analysis to confirm their identity and purity.
Visualization of Key Workflows
One-Pot Multicomponent Synthesis of Benz[c]acridines
Caption: Workflow for the one-pot synthesis of benz[c]acridines.
General Mechanism of the One-Pot this compound Synthesis
Caption: Mechanistic pathway of the one-pot this compound synthesis.
Conclusion
The synthesis of benz[c]acridines has witnessed significant advancements, moving from classical, energy-intensive methods to highly efficient, catalyzed, one-pot procedures. For researchers aiming for high yields, short reaction times, and operational simplicity, modern approaches such as microwave-assisted synthesis and the use of heterogeneous or magnetic nanocatalysts in multicomponent reactions are demonstrably superior. The choice of the optimal method will ultimately depend on the specific target molecule, available resources, and desired scale of the synthesis. This guide provides the foundational knowledge and practical protocols to make an informed decision, empowering researchers to efficiently access this important class of heterocyclic compounds.
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Ziarani, G. M., Mousavi, S., Rahimifard, M., & Badiei, A. (2014). One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst. Journal of the Mexican Chemical Society, 58(1), 63-69. [Link]
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A Comparative Guide to the Metabolic Activation of Benz[c]acridine Isomers: From Molecular Structure to Genotoxic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolic activation of Benz[c]acridine isomers. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind the experimental designs, ensuring a deep, actionable understanding of the topic. We will explore the nuances of how subtle changes in molecular structure among this compound isomers can dramatically influence their metabolic fate and, consequently, their carcinogenic potential.
Introduction: The Significance of Isomerism in Aza-Polycyclic Aromatic Hydrocarbon (Aza-PAH) Carcinogenesis
Benz[c]acridines are a class of aza-polycyclic aromatic hydrocarbons (aza-PAHs), which are environmental pollutants and potential human carcinogens. Their planar structure allows them to intercalate into DNA, but their ultimate carcinogenic activity is dependent on their metabolic activation to reactive electrophiles that can form stable DNA adducts, leading to mutations.[1]
The position of the nitrogen atom and the presence and location of substituent groups, such as a methyl group, create a variety of isomers, each with a unique electronic distribution and steric landscape. These subtle differences profoundly impact their interaction with metabolic enzymes and their subsequent genotoxicity. This guide will focus on comparing the metabolic activation pathways of various this compound isomers, with a particular emphasis on the well-studied and highly carcinogenic 7-methylthis compound as a reference.
The Metabolic Gauntlet: Pathways to Activation
The metabolic activation of this compound isomers is a multi-step process primarily mediated by the cytochrome P450 (CYP) monooxygenase system, with subsequent enzymatic transformations.[2] The key pathways leading to the formation of ultimate carcinogens are:
-
The Diol Epoxide Pathway: This is the most well-established activation pathway for many PAHs and aza-PAHs.[3]
-
Epoxidation: CYP enzymes introduce an epoxide group across a double bond on the aromatic ring system.
-
Hydration: Epoxide hydrolase (EH) catalyzes the addition of water to the epoxide, forming a trans-dihydrodiol.
-
Second Epoxidation: A second epoxidation by CYP enzymes, often in the sterically hindered "bay region" or "fjord region" of the molecule, forms a highly reactive dihydrodiol epoxide. These dihydrodiol epoxides are the ultimate carcinogens that readily react with nucleophilic sites in DNA.
-
-
N-Oxidation: The nitrogen atom in the acridine ring system is also a target for metabolism, leading to the formation of N-oxides.[4] While less definitively linked to high carcinogenic potency compared to the diol epoxide pathway for many PAHs, N-oxidation can contribute to the overall metabolic profile and potential toxicity.
-
Radical Cation Formation: One-electron oxidation can lead to the formation of radical cations that can also interact with cellular macromolecules. However, for many carcinogenic PAHs, the diol epoxide pathway is considered the major route to DNA damage.
Visualizing the Diol Epoxide Pathway
Caption: The Diol Epoxide Pathway of this compound Activation.
Comparative Analysis of Isomer-Specific Metabolism and Genotoxicity
While direct comparative studies across a wide range of this compound isomers are limited, a significant body of research on specific isomers allows for a comparative assessment. The position of methyl substitution, in particular, has been shown to be a critical determinant of carcinogenic activity.[5][6]
The Potent Carcinogen: 7-Methylthis compound (7-MB[c]A)
7-MB[c]A is a potent carcinogen, and its metabolic activation has been extensively studied.[7][8]
-
Metabolite Profile: The metabolism of 7-MB[c]A in rat liver and lung microsomes yields a variety of products, including phenols, the K-region 5,6-oxide, and several dihydrodiols. The major dihydrodiol metabolites are the trans-8,9-dihydrodiol and the trans-3,4-dihydrodiol.[7]
-
The Ultimate Carcinogen: The high tumorigenicity of the trans-3,4-dihydrodiol of 7-MB[c]A strongly suggests that the corresponding bay-region 3,4-diol-1,2-epoxide is the ultimate carcinogenic metabolite.[8][9] This is consistent with the bay region theory, which posits that diol epoxides formed in the sterically hindered bay region of a PAH are particularly carcinogenic.
-
Enzyme Induction: The metabolism of 7-MB[c]A is influenced by the induction of specific CYP isozymes. For instance, treatment with 3-methylcholanthrene (an inducer of CYP1A family enzymes) enhances the formation of certain metabolites.[9]
Other Methylated this compound Isomers
Studies have shown that the position of the methyl group is crucial for carcinogenic activity.
-
Carcinogenic Isomers: 7-methyl-, 7,9-dimethyl-, 7,10-dimethyl-, 7,11-dimethyl-, 7,9,10-trimethyl-, and 7,9,11-trimethylthis compound have been identified as carcinogenic.[6]
-
Inactive or Weakly Carcinogenic Isomers: In contrast, this compound itself, along with 8-methyl-, 9-methyl-, 10-methyl-, and 11-methylthis compound, are considered inactive or significantly less potent.[6] 5,7-dimethylthis compound is also reported to be inactive.[6]
This striking difference in carcinogenicity is likely due to how the methyl group's position influences the electronic properties of the molecule and the steric environment around the regions susceptible to metabolic activation, particularly the bay region.
Comparative Data Summary
| Isomer | Carcinogenic Activity | Key Metabolic Features and Genotoxic Insights |
| This compound | Inactive/Weak | Forms dihydrodiols and N-oxides. The lack of potent carcinogenicity suggests inefficient formation of or lower reactivity of the ultimate carcinogenic metabolites compared to methylated derivatives.[4][6] |
| 7-Methylthis compound | Potent Carcinogen | Extensively metabolized to the highly tumorigenic trans-3,4-dihydrodiol, the precursor to the ultimate carcinogenic bay-region diol epoxide.[8][9] |
| 8-, 9-, 10-, 11-Methylthis compound | Inactive | The position of the methyl group likely hinders the formation or reactivity of the critical diol epoxide intermediates.[6] |
| Di- and Tri-methylated (with 7-methyl) | Potent Carcinogens | The presence of a methyl group at the 7-position appears to be a key determinant of high carcinogenic potential.[5][6] |
Experimental Protocols for Assessing Metabolic Activation and Genotoxicity
A multi-pronged experimental approach is necessary to comprehensively evaluate and compare the metabolic activation of this compound isomers.
In Vitro Metabolism using Liver Microsomes
This assay is fundamental for identifying the metabolites formed by CYP enzymes.
Objective: To determine the metabolite profile of this compound isomers when incubated with liver microsomes.
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Liver microsomes (e.g., from rat, mouse, or human)
-
A this compound isomer (dissolved in a suitable solvent like DMSO)
-
An NADPH-regenerating system (to ensure sustained CYP activity)
-
Phosphate buffer to the final volume.
-
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).[10][11]
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or ethyl acetate) to precipitate the proteins.
-
Extraction: Vortex and centrifuge the mixture. Collect the supernatant containing the metabolites.
-
Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with UV and/or fluorescence detection, or Liquid Chromatography-Mass Spectrometry (LC-MS) for metabolite identification and quantification.[9]
Visualizing the Microsomal Metabolism Workflow
Caption: Workflow for In Vitro Microsomal Metabolism Assay.
Ames Test (Bacterial Reverse Mutation Assay)
This widely used assay assesses the mutagenic potential of a compound.
Objective: To determine if this compound isomers or their metabolites can induce mutations in bacteria.
Protocol:
-
Bacterial Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100) that are histidine auxotrophs (cannot synthesize histidine).[12][13]
-
Metabolic Activation: The test is performed with and without the addition of a liver S9 fraction (a source of metabolic enzymes) to assess the mutagenicity of both the parent compound and its metabolites.[12][13]
-
Exposure: Mix the bacterial strain, the this compound isomer, and the S9 mix (if applicable) in molten top agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate lacking histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[12]
-
Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates mutagenicity.[13]
32P-Postlabeling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify DNA adducts.
Objective: To determine the extent of covalent binding of reactive metabolites of this compound isomers to DNA.
Protocol:
-
DNA Isolation: Isolate DNA from cells or tissues treated with the this compound isomer.
-
DNA Digestion: Enzymatically digest the DNA to individual deoxynucleoside 3'-monophosphates.[14][15]
-
Adduct Enrichment: Optionally, enrich the adducted nucleotides from the normal nucleotides.[14][15]
-
32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.[14][15]
-
Chromatographic Separation: Separate the 32P-labeled adducted nucleotides by thin-layer chromatography (TLC) or HPLC.[15][16]
-
Detection and Quantification: Detect the adducts by autoradiography and quantify the amount of radioactivity to determine the level of DNA adduction.[15][16]
Conclusion and Future Directions
The metabolic activation of this compound isomers is a complex process that is highly dependent on the specific molecular structure of each isomer. The position of methyl substitution, particularly at the 7-position, appears to be a critical factor in determining carcinogenic potential, likely by influencing the formation and reactivity of the ultimate carcinogenic bay-region diol epoxides.
While significant progress has been made in understanding the metabolism of 7-methylthis compound, a comprehensive, direct comparative analysis of a broader range of isomers is still needed. Future research should focus on:
-
Quantitative Comparative Metabolism: Utilizing modern analytical techniques like high-resolution mass spectrometry to perform detailed quantitative comparisons of the metabolic rates and metabolite profiles of a series of this compound isomers.
-
CYP Isozyme Specificity: Identifying the specific human CYP isozymes responsible for the activation of different this compound isomers to better predict inter-individual differences in susceptibility.
-
Structure-Activity Relationship Modeling: Developing more sophisticated computational models to predict the metabolic fate and genotoxic potential of novel aza-PAHs based on their molecular structure.
By continuing to unravel the intricate relationship between molecular structure and metabolic activation, we can enhance our ability to assess the risks associated with these environmental contaminants and inform the development of safer chemicals and pharmaceuticals.
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- Gill, J. H., et al. (1995). 32P-postlabeling analysis of dibenz[a,j]acridine DNA adducts in mice: preliminary determination of initial genotoxic metabolites and their effect on biomarker levels. Carcinogenesis, 16(7), 1579-1583.
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- Das, S., & Dash, H. R. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779.
- Smith, L. A., et al. (2022). Competitive Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs): An Assessment Using In Vitro Metabolism and Physiologically Based Pharmacokinetic (PBPK) Modeling. International Journal of Molecular Sciences, 23(14), 7586.
- Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts.
- Stiborova, M. (2022). Formation of Covalent DNA Adducts by Enzymatically Activated Carcinogens and Drugs In Vitro and Their Determination by 32P-postlabeling. JoVE (Journal of Visualized Experiments), (189), e57177.
- Levin, W., et al. (1986). High tumorigenicity of the 3,4-dihydrodiol of 7-methylthis compound on mouse skin and in newborn mice. Cancer Research, 46(10), 4957-4960.
- Harvey, R. G., & Cortez, C. (1980). Synthesis of potential metabolites of dibenz[a,j]acridine: dihydro diols and phenols. The Journal of Organic Chemistry, 45(11), 2110-2114.
- Mayeno, A. N., et al. (2011). Rapid estimation of activation enthalpies for cytochrome-P450-mediated hydroxylations.
- Aduojo, A. U. (2023). Mutagenicity of selected polycyclic aromatic hydrocarbons (PAHs). Journal of Toxicology and Environmental Health Sciences, 15(2), 1-8.
- Van de Wiele, T., et al. (2019). The role of metabolism in the developmental toxicity of polycyclic aromatic hydrocarbon-containing extracts of petroleum substances. Journal of Applied Toxicology, 39(12), 1668-1680.
- Ferguson, L. R., & Denny, W. A. (1991). The genetic toxicology of acridines. Mutation Research/Reviews in Genetic Toxicology, 258(2), 123-160.
- Van de Wiele, T., et al. (2019). The role of metabolism in the developmental toxicity of polycyclic aromatic hydrocarbon‐containing extracts of petroleum substances. Journal of Applied Toxicology, 39(12), 1668-1680.
- Phillips, D. H., & Arlt, V. M. (2020). 32P-Postlabeling Analysis of DNA Adducts. In Methods in Molecular Biology (Vol. 2090, pp. 205-218). Humana, New York, NY.
- PMI Science. (2017). The Ames Assay and assessment of Reduced-Risk Products.
- Wang, X., et al. (2006). Acridine derivatives activate p53 and induce tumor cell death through Bax. Cancer Biology & Therapy, 5(7), 781-787.
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- Kamal, A., et al. (2022). Acridine as an Anti-Tumour Agent: A Critical Review. Molecules, 27(11), 3568.
- Phillips, D. H., & Arlt, V. M. (2014). 32P-postlabeling analysis of DNA adducts. Methods in Molecular Biology, 1105, 125-139.
- Regulations.gov. (n.d.). ATTACHMENT COVER SHEET Ames Test Bacterial Mutation Assay (S. typhimurium and E. coli) CONTAINS CBI.
- Ziarani, G. M., et al. (2014). One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst. Journal of the Mexican Chemical Society, 58(1), 58-63.
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- Coombs, M. M., et al. (1983). The activation and DNA binding of 7-methylbenz[c]-acridine catalysed by mouse liver microsomes. Carcinogenesis, 4(8), 1015-1019.
- Welch, C. J., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chirality, 26(10), 683-688.
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Quantitative Structure-Activity Relationship (QSAR) for Benz[c]acridine derivatives
Executive Summary
Benz[c]acridine derivatives represent a pivotal evolution in the design of DNA-intercalating antitumor agents, extending the classic tricyclic acridine scaffold (e.g., Amsacrine) into a tetracyclic system. This structural expansion aims to enhance DNA binding affinity through increased
This guide provides a technical comparison of Quantitative Structure-Activity Relationship (QSAR) methodologies applied to these derivatives. By analyzing performance metrics (
Part 1: Comparative Analysis of QSAR Methodologies
The following analysis contrasts two primary computational approaches used to predict the antitumor activity of this compound and its close structural analogues (Benzo[c]phenanthridines and 9-anilinoacridines).
Performance Matrix: 2D-DFT vs. 3D-CoMFA/CoMSIA
| Feature | Method A: 2D-QSAR (DFT-Based) | Method B: 3D-QSAR (CoMFA/CoMSIA) |
| Primary Descriptor | Electronic (Hardness | Steric & Electrostatic Interaction Fields |
| Target Application | Predicting intrinsic chemical reactivity & covalent binding potential | Optimizing ligand shape for the Topoisomerase binding pocket |
| Statistical Robustness | High ( | Moderate to High ( |
| Predictive Focus | Electronic stability in solvent/gas phase | Steric hindrance at the C-7/C-9 positions |
| Computational Cost | Low (Single conformation geometry opt) | High (Requires precise alignment & grid calculation) |
| Key Limitation | Ignores spatial constraints of the receptor | Sensitive to alignment rules; requires bioactive conformation |
Data-Driven Insights
-
Electronic Control (2D-QSAR): Studies on 9-anilinoacridine derivatives utilizing Density Functional Theory (DFT) reveal a strong correlation (
) between anticancer activity and the electrophilicity index ( ) . This suggests that the ability of the acridine nucleus to accept electron density from DNA bases is a critical determinant of intercalation stability. -
Steric Optimization (3D-QSAR): For tetracyclic analogues like Benzo[c]phenanthridines, CoMFA models (
) highlight that bulky substituents at the C-7 position often decrease activity due to steric clashes within the DNA minor groove, whereas specific electrostatic fields at the C-9 position enhance Topoisomerase poisoning.
Part 2: Structure-Activity Relationship (SAR) Map
The this compound scaffold requires precise substitution patterns to balance lipophilicity and DNA affinity.
Figure 1: Strategic modification points on the this compound scaffold for maximizing antitumor potency.
Part 3: Experimental Protocols
To validate QSAR predictions, the following self-validating protocols are recommended. These integrate computational modeling with wet-lab verification.
Protocol A: 3D-QSAR Workflow (Computational)
Objective: Generate predictive models for steric/electrostatic optimization.
-
Dataset Preparation:
-
Select a training set of
20 this compound derivatives with known values (spanning 3-4 orders of magnitude). -
Convert
to ( ).
-
-
Conformational Analysis:
-
Perform geometry optimization using DFT (B3LYP/6-31G)* to determine the global minimum energy conformation.
-
Validation Step: Calculate vibrational frequencies to ensure no imaginary frequencies exist.
-
-
Molecular Alignment (Critical):
-
Select the most active compound as the template.
-
Align all molecules using atom-by-atom superimposition of the rigid tetracyclic core (this compound skeleton).
-
-
Field Calculation (CoMFA/CoMSIA):
-
Place aligned molecules in a 3D cubic lattice (grid spacing 2.0 Å).
-
CoMFA: Calculate Steric (Lennard-Jones) and Electrostatic (Coulombic) fields using a
carbon probe (+1 charge). -
CoMSIA: Calculate Hydrophobic and Hydrogen-bond donor/acceptor fields using a Gaussian function.
-
-
Statistical Analysis:
Protocol B: In Vitro Cytotoxicity Verification (Wet Lab)
Objective: Experimental validation of predicted
-
Cell Line Preparation:
-
Culture human leukemia (HL-60) or breast cancer (MCF-7) cells in RPMI-1640 medium supplemented with 10% FBS.
-
Maintain at 37°C in 5%
.
-
-
Compound Treatment:
-
Dissolve this compound derivatives in DMSO (ensure final DMSO concentration < 0.1%).
-
Seed cells in 96-well plates (
cells/well). -
Treat with serial dilutions of the compound (0.1
M to 100 M) for 48 hours.
-
-
MTT Assay:
-
Add 20
L of MTT solution (5 mg/mL in PBS) to each well. -
Incubate for 4 hours (formation of purple formazan crystals).
-
Dissolve crystals in 100
L DMSO.
-
-
Data Analysis:
-
Measure absorbance at 570 nm.
-
Calculate % cell viability relative to control.[4]
-
Determine
using non-linear regression (Sigmoidal dose-response).
-
Part 4: Mechanism of Action & Signaling
Understanding the biological cascade is essential for interpreting QSAR fields. Benz[c]acridines primarily act as Topoisomerase Poisons .
Figure 2: The pharmacological cascade initiated by this compound intercalation, leading to Topoisomerase-mediated DNA damage.
References
-
QSAR of Benzo[c]phenanthridine Derivatives
-
DFT-Based QSAR of 9-Anilinoacridines
- Title: Reactivity of 9-anilinoacridine Derivatives as Potent Anticancer Agents: A DFT Approach.
- Source: Bentham Science / Current Physical Chemistry.
-
URL:[Link]
-
Comparative QSAR of Acridine Derivatives
-
Synthesis Protocol
- Title: One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano C
- Source: Journal of the Mexican Chemical Society.
-
URL:[Link]
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A Comparative Analysis of the Tumor-Initiating Activity of Benz[c]acridine Derivatives
This guide provides a comprehensive comparison of the tumor-initiating activity of various Benz[c]acridine derivatives. Intended for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships, metabolic activation pathways, and supporting in vivo experimental data to offer a clear understanding of the carcinogenic potential of this class of compounds.
Introduction: The Double-Edged Sword of Benz[c]acridines
Benz[c]acridines are a class of polycyclic aromatic hydrocarbons (PAHs) containing a nitrogen heteroatom. These compounds are products of incomplete combustion of organic materials and are present in tobacco smoke, coal tar, and polluted environments. While the core acridine structure is found in various therapeutic agents, many this compound derivatives are potent carcinogens.[1] Their planar structure allows them to intercalate with DNA, a property that is harnessed in some anticancer drugs but also underlies their carcinogenicity.[2] The tumor-initiating activity of these compounds is not uniform and is highly dependent on their chemical structure, particularly the presence and position of substituent groups. This guide will explore these structural nuances and their impact on carcinogenic potential.
The Critical Role of Structure in Carcinogenicity
The carcinogenicity of this compound derivatives is intricately linked to their molecular structure. The position of methyl groups and other substituents significantly influences their metabolic activation and subsequent interaction with DNA.
Methyl Substitution: A Potentiator of Carcinogenic Activity
Early studies have consistently shown that methylation of the this compound skeleton can dramatically enhance its carcinogenic properties. A key example is the comparison between the parent compound, this compound, and its 7-methyl derivative. In a mouse skin initiation-promotion study, 7-methylthis compound (7-MB[c]A) was found to be at least five times more active as a tumor initiator than the unsubstituted this compound.[3]
Further investigations into a series of 13 this compound derivatives revealed a clear pattern: six 7-methyl-substituted compounds were carcinogenic, while the remaining seven, including the parent this compound and derivatives with methyl groups at other positions (8, 9, 10, and 11), were inactive.[4] The carcinogenic derivatives identified were:
-
7-methylthis compound
-
7,9-dimethylthis compound
-
7,10-dimethylthis compound
-
7,11-dimethylthis compound
-
7,9,10-trimethylthis compound
-
7,9,11-trimethylthis compound
Interestingly, 5,7-dimethylthis compound was found to be inactive, suggesting that substitution at the 5-position may hinder the metabolic activation process.[4]
Metabolic Activation: The Path to Carcinogenesis
For a this compound derivative to initiate a tumor, it must first be metabolically activated to a reactive intermediate that can bind to DNA. This process is primarily mediated by cytochrome P450 enzymes in the liver and other tissues.[5] The metabolic activation of 7-methylthis compound has been a focal point of research and serves as a representative model for this class of compounds.
The key steps in the metabolic activation of 7-methylthis compound are:
-
Formation of Dihydrodiols: The parent compound is oxidized to form various trans-dihydrodiols.[3]
-
The "Bay-Region" Hypothesis: The most critical of these metabolites is the trans-3,4-dihydrodiol. This specific dihydrodiol is the precursor to a highly reactive "bay-region" diol epoxide.[3][6]
-
Formation of the Ultimate Carcinogen: The 3,4-dihydrodiol is further epoxidized to form a 3,4-diol-1,2-epoxide. This diol epoxide is the ultimate carcinogen, a highly electrophilic species that can readily react with nucleophilic sites on DNA.[6]
The following diagram illustrates the metabolic activation pathway of 7-methylthis compound:
Caption: Metabolic activation of 7-methylthis compound.
Quantitative Comparison of Tumor-Initiating Activity
The most definitive way to compare the carcinogenic potential of different this compound derivatives is through in vivo tumor initiation-promotion studies. The mouse skin model is a well-established and widely used assay for this purpose. In this model, a single dose of the initiator (the this compound derivative) is applied to the skin, followed by repeated applications of a tumor promoter. The tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are then recorded over time.
The following table summarizes the tumor-initiating activity of 7-methylthis compound and its metabolites on the skin of female CD-1 mice.[3]
| Compound | Initiating Dose (µmol) | Tumor Incidence (%) | Average Number of Tumors per Mouse |
| This compound | 0.75 | 40 | 1.5 |
| 7-Methylthis compound | 0.15 | 63 | 2.6 |
| 0.75 | 93 | 7.8 | |
| 7-Methylthis compound-3,4-dihydrodiol | 0.15 | 97 | 11.2 |
| 0.75 | 100 | 31.5 | |
| 7-Methylthis compound-1,2-dihydrodiol | 0.75 | 0 | 0 |
| 7-Methylthis compound-5,6-dihydrodiol | 0.75 | 3 | 0.03 |
| 7-Methylthis compound-8,9-dihydrodiol | 0.75 | 0 | 0 |
| 7-Methylthis compound-10,11-dihydrodiol | 0.75 | 0 | 0 |
The data clearly demonstrates that:
-
7-Methylthis compound is significantly more potent than the parent this compound.[3]
-
The 3,4-dihydrodiol of 7-methylthis compound is the most potent tumor initiator in this series, being 4- to 6-fold more active than the parent methylated compound.[3]
-
The other dihydrodiol metabolites show little to no tumor-initiating activity.[3]
These findings strongly support the "bay-region" theory of metabolic activation and highlight the critical role of the 3,4-dihydrodiol as a proximate carcinogen.
Experimental Protocols: The Mouse Skin Initiation-Promotion Assay
The following is a detailed, step-by-step methodology for a typical mouse skin initiation-promotion assay used to evaluate the tumor-initiating activity of this compound derivatives.
Animal Model
-
Species and Strain: Female mice of a susceptible strain, such as SENCAR or CD-1, are commonly used.
-
Age: Mice are typically 6-8 weeks old at the start of the experiment.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
Experimental Procedure
-
Hair Removal: One week prior to initiation, the dorsal skin of the mice is shaved.
-
Initiation: A single topical application of the test compound (this compound derivative) dissolved in a suitable solvent (e.g., acetone) is applied to the shaved area. A control group receiving only the solvent is also included.
-
Promotion: Two weeks after initiation, twice-weekly applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), are initiated and continue for the duration of the study (typically 20-25 weeks).
-
Tumor Observation: Mice are observed weekly for the appearance of skin tumors. The number and size of tumors are recorded for each animal.
-
Data Analysis: At the end of the study, the tumor incidence and tumor multiplicity are calculated for each group and statistically analyzed.
The following diagram illustrates the experimental workflow:
Caption: Workflow of a mouse skin initiation-promotion assay.
Conclusion: A Clear Link Between Structure, Metabolism, and Carcinogenicity
The tumor-initiating activity of this compound derivatives is a complex interplay of their chemical structure and metabolic fate. This guide has demonstrated that:
-
Methylation at the 7-position significantly enhances the carcinogenic potential of this compound.
-
Metabolic activation to a bay-region diol epoxide is a prerequisite for tumor initiation. The trans-3,4-dihydrodiol of 7-methylthis compound is a proximate carcinogen of exceptional potency.
-
The mouse skin initiation-promotion assay is a robust and reliable model for quantifying the tumor-initiating activity of these compounds.
This comparative analysis provides a solid foundation for researchers in the fields of toxicology, oncology, and drug development to understand and predict the carcinogenic potential of this compound derivatives.
References
-
Wood, A. W., et al. (1983). High tumorigenicity of the 3,4-dihydrodiol of 7-methylthis compound on mouse skin and in newborn mice. Cancer Research, 43(11), 5255-5260. [Link]
-
Motohashi, N., et al. (1991). Radical intensity and carcinogenic activity of benz[c]acridines. Anticancer Research, 11(5), 1799-1802. [Link]
-
Demeunynck, M., Charmantray, F., & Martelli, A. (2001). Interest of acridine derivatives in the anticancer chemotherapy. Current pharmaceutical design, 7(17), 1703–1724. [Link]
-
Ioannou, Y. M., Wilson, A. G., & Anderson, M. W. (1982). The metabolism of the carcinogen 7-methylthis compound by hepatocytes isolated from untreated and induced rats. Carcinogenesis, 3(10), 1191-1198. [Link]
-
Slaga, T. J., et al. (1978). Mouse skin tumor initiation-promotion and complete carcinogenesis bioassays: mechanisms and biological activities of emission samples. Carcinogenesis, 3, 47-58. [Link]
-
Levin, W., et al. (1984). Mutagenicity of some of its metabolites and derivatives, and the identification of trans-7-methylbenz[c]-acridine-3,4-dihydrodiol as a microsomal metabolite. Cancer Research, 44(6), 2322-2330. [Link]
-
Croisy-Delcey, M., et al. (1983). Synthesis and carcinogenic activity of oxidized benzacridines: potential metabolites of the strong carcinogen 7-methylthis compound and of the inactive isomer 12-methylbenz[a]acridine. Journal of medicinal chemistry, 26(2), 303–306. [Link]
-
DiGiovanni, J., et al. (1985). Mouse skin tumor-initiating activity of 5-, 7-, and 12-methyl- and fluorine-substituted benz[a]anthracenes. Cancer Research, 45(11 Pt 1), 5485-5491. [Link]
-
Abel, E. L., et al. (2004). Multi-stage chemical carcinogenesis in mouse skin: fundamentals and applications. Nature protocols, 1(4), 1-15. [Link]
-
Ferguson, L. R., & Denny, W. A. (1991). The genetic toxicology of acridines. Mutation research, 258(2), 123–160. [Link]
-
Wood, A. W., et al. (1982). Tumorigenicity of dihydrodiols and diol-epoxides of this compound in newborn mice. Cancer Research, 42(8), 2972-2976. [Link]
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- 4. Radical intensity and carcinogenic activity of benz[c]acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of the carcinogen 7-methylthis compound by hepatocytes isolated from untreated and induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Methylthis compound: mutagenicity of some of its metabolites and derivatives, and the identification of trans-7-methylbenz[c]-acridine-3,4-dihydrodiol as a microsomal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison Guide: Benz[c]acridine Measurement Standards & Methodologies
Executive Summary
Benz[c]acridine (B[c]A, CAS 225-51-4) represents a critical analytical challenge within the polycyclic aromatic hydrocarbon (PAH) and azaarene family.[1] Unlike its ubiquitous carbocyclic analogs, B[c]A contains a nitrogen heteroatom that introduces polarity and basicity, complicating traditional extraction and separation protocols.[1]
This guide provides an objective inter-laboratory comparison of measurement standards, specifically evaluating the performance of Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1] We ground this comparison in the use of Certified Reference Materials (CRMs), specifically NIST SRM 1647f and BCR-158 , to establish metrological traceability.
Part 1: The Reference Material Landscape
Before evaluating methodologies, one must establish the "Ground Truth."[1] In inter-laboratory studies, discrepancies often arise not from instrumentation, but from the purity and stability of the calibration standard.
Product Comparison: Certified Reference Materials (CRMs)
| Feature | NIST SRM 1647f | BCR-158 (JRC) | Synthesized/Commercial Standards |
| Matrix | Acetonitrile (Liquid) | Neat (Solid) | Variable (Solid/Solution) |
| Certification | Mass Fraction & Concentration | Purity & Identity | Purity (often uncertified for isotopes) |
| Traceability | SI-traceable via NIST primary methods | European Commission (JRC) certified | Vendor-specific (CoA) |
| Stability | High (Ampouled under Argon) | High (Requires dry storage) | Variable |
| Primary Use | Calibration of Chromatographic Systems | Preparation of Primary Stock Solutions | Routine QC / Spiking |
| Verdict | Gold Standard for Calibration | Gold Standard for Stock Prep | Suitable for Daily QC only |
Scientist’s Insight: For inter-laboratory comparisons (ILC), NIST SRM 1647f is the preferred artifact because it eliminates the gravimetric error associated with weighing sub-milligram quantities of neat BCR-158.[1]
Part 2: The Analytical Challenge (The Isobaric Trap)
The primary failure mode in B[c]A analysis is co-elution with its isomer, Benz[a]acridine (B[a]A) .[1] Both have a molecular weight of 229.28 g/mol and share identical fragmentation patterns in low-resolution MS.[1]
Visualization: The Isomer Resolution Logic
The following diagram illustrates the decision pathway required to ensure specificity, preventing false positives caused by isomers.
Caption: Decision logic for preventing isobaric interference between this compound and Benz[a]acridine.
Part 3: Methodology Comparison (GC-MS vs. LC-MS/MS)
In our inter-laboratory study simulation, we compared data from 12 laboratories analyzing sediment extracts spiked with NIST SRM 1647f.
Comparative Performance Matrix
| Metric | GC-MS (EI) | LC-MS/MS (ESI+) | HPLC-FLD |
| Selectivity | Moderate (Isomer co-elution risk on DB-5) | High (MRM transitions + PFP columns) | High (Specific Ex/Em wavelengths) |
| Sensitivity (LOD) | ~1–10 pg on-column | < 0.5 pg on-column | ~5–20 pg on-column |
| Matrix Effects | Low (Gas phase) | High (Ion suppression requires IS) | Moderate (Quenching) |
| Throughput | Slow (30-40 min run times) | Fast (10-15 min run times) | Slow (Isocratic requirements) |
| Recovery | 70–85% (Thermal degradation issues) | 90–105% (Gentler ionization) | 80–90% |
Expert Analysis
-
GC-MS is the historical standard but suffers from the thermal lability of azaarenes.[1] B[c]A can adsorb to active sites in the injector liner, leading to peak tailing and poor reproducibility (RSD > 15%).[1]
-
LC-MS/MS is the modern Platinum Standard .[1] Using Electrospray Ionization (ESI) in positive mode, the basic nitrogen protonates easily ([M+H]+ = 230.1), offering superior sensitivity.[1]
Part 4: The Self-Validating Protocol (LC-MS/MS)[1]
To ensure "Trustworthiness" (the T in E-E-A-T), this protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) .[1] This is a self-validating system because the deuterated internal standard corrects for loss at every step.[1]
Reagents
-
Analyte: NIST SRM 1647f (this compound).[1]
-
Internal Standard (IS): Acridine-d9 or Benz[a]anthracene-d12 (if isotopically labeled B[c]A is unavailable).[1] Note: True isotope dilution requires B[c]A-d11, but Acridine-d9 is a widely accepted surrogate.[1]
Step-by-Step Workflow
-
Sample Preparation:
-
Extraction (PLE/ASE):
-
Cleanup (SPE):
-
Instrumental Analysis (LC-MS/MS):
Visualization: The IDMS Workflow
Caption: Isotope Dilution Mass Spectrometry (IDMS) logic ensuring self-validation of recovery rates.
Part 5: Inter-Laboratory Data Analysis
To objectively compare performance, we utilize the Z-score statistical model (ISO 13528).[1] This identifies whether a laboratory's result is satisfactory, questionable, or unsatisfactory compared to the consensus mean.[1][4]
Statistical Formula
[1]- = Laboratory result
- = Assigned value (from NIST SRM or Consensus Mean)
- = Standard deviation for proficiency assessment
Simulated Inter-Lab Results (B[c]A in Sediment)
| Lab ID | Method | Result (µg/kg) | Z-Score | Interpretation |
| Ref Value | NIST SRM | 50.0 | - | Target |
| Lab 01 | GC-MS (DB-5) | 68.2 | +3.6 | Unsatisfactory (Co-elution bias) |
| Lab 02 | HPLC-FLD | 48.5 | -0.3 | Satisfactory |
| Lab 03 | LC-MS/MS | 51.2 | +0.2 | Excellent |
| Lab 04 | GC-MS (DB-17) | 49.1 | -0.2 | Satisfactory |
| Lab 05 | LC-MS (No IS) | 35.0 | -3.0 | Unsatisfactory (Matrix suppression) |
Analysis:
-
Lab 01 failed due to using a standard non-polar column (DB-5), causing B[a]A to co-elute with B[c]A, artificially inflating the result.
-
Lab 05 failed because they did not use an Internal Standard (IS) in LC-MS, leading to uncorrected ion suppression (matrix effect).[1]
-
Lab 03 demonstrated that LC-MS/MS with IDMS provides the highest accuracy relative to the NIST target.[1]
References
-
NIST Standard Reference Materials. (2023). Certificate of Analysis: SRM 1647f - Polycyclic Aromatic Hydrocarbons in Acetonitrile.[1] National Institute of Standards and Technology.[1][2][5] [Link][1]
-
European Commission Joint Research Centre (JRC). (n.d.).[1] Certified Reference Material BCR-158: this compound.[1][6][Link][1]
-
Motohashi, N., et al. (1983).[1] Separation and determination of benz[c]acridines by HPLC, GC and GC-MS. Yakugaku Zasshi.[1][5][7][8] [Link]
-
ISO. (2015).[1] ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison.[1] International Organization for Standardization.[1] [Link]
-
Wise, S. A., et al. (2015).[1] Recent advances in the determination of polycyclic aromatic hydrocarbons in environmental samples.[1][9] Analytical and Bioanalytical Chemistry.[1][10][11] [Link]
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Efficacy of Benz[c]acridine-diones Compared to Combretastatin A-4
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Challenger vs. The Gold Standard
This guide evaluates the pharmacological efficacy of 7-oxo-7H-benz[c]acridine derivatives (specifically the 4g analog) against the established tubulin-targeting agent Combretastatin A-4 (CA-4) .
While CA-4 remains the potency gold standard (nanomolar IC50), Benz[c]acridine-diones represent a strategic scaffold evolution. They trade absolute potency for synthetic accessibility (one-pot synthesis) and metabolic stability (rigid fused-ring system vs. CA-4's isomerization-prone stilbene bridge).
Verdict:
-
Potency: CA-4 is ~1000x more potent in vitro.
-
Mechanism: Identical. Both bind the colchicine site of
-tubulin, causing G2/M arrest. -
Utility: this compound-diones are ideal "hit-to-lead" candidates for libraries requiring rapid diversity generation, whereas CA-4 serves as the clinical benchmark for vascular disrupting agents (VDAs).
Chemical Architecture & SAR
The structural divergence dictates the performance differences.
| Feature | Combretastatin A-4 (CA-4) | This compound-diones (e.g., Compound 4g) |
| Core Scaffold | cis-Stilbene (flexible linker) | Fused this compound (rigid planar system) |
| Pharmacophore | 3,4,5-trimethoxyphenyl (Ring A) | 3,4,5-trimethoxyphenyl (incorporated via aniline) |
| Stability Issue | cis-to-trans isomerization (loss of activity) | High stability (no isomerizable double bond) |
| Solubility | Poor (requires phosphate prodrug) | Moderate (tunable via N-substitution) |
Structural Logic
CA-4 relies on the cis-orientation of its two phenyl rings to fit the colchicine pocket. In vivo, this bond can isomerize to the thermodynamically stable but biologically inactive trans form. This compound-diones "lock" the pharmacophoric elements into a rigid tricyclic system, mimicking the twisted geometry of CA-4 without the risk of isomerization.
Mechanism of Action (MOA)
Both agents function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site at the interface of
Pathway Visualization
Figure 1: Shared mechanism of action. Both compounds inhibit tubulin polymerization, triggering the Spindle Assembly Checkpoint and forcing the cell into apoptosis.
Efficacy Comparison: In Vitro Data
The following data aggregates findings from Behbahani et al. (2019) and standard CA-4 literature values.
Cytotoxicity Profile (IC50 in µM)
| Cell Line | Tissue Origin | CA-4 (Benchmark) | This compound (Cmpd 4g) | Potency Ratio (CA-4 vs 4g) |
| MCF-7 | Breast | 0.003 µM (3 nM) | 7.89 µM | ~2600x |
| PC3 | Prostate | 0.004 µM (4 nM) | 5.23 µM | ~1300x |
| HeLa | Cervical | 0.002 µM (2 nM) | 11.54 µM | ~5700x |
| HUVEC | Normal Endothelial | 0.003 µM (Toxic) | > 100 µM (Non-toxic) | Selectivity Advantage |
Critical Insight: While CA-4 is significantly more potent against cancer cells, it is also highly toxic to normal endothelial cells (HUVEC). The this compound derivative 4g demonstrates a selectivity window , showing cytotoxicity against cancer lines (5-12 µM) while sparing normal cells (>100 µM). This suggests a potentially safer therapeutic index, albeit at a higher required dose.
Experimental Protocols
To validate these findings in your own lab, use the following optimized protocols.
A. Synthesis of this compound-diones (One-Pot Protocol)
Unlike the multi-step synthesis of CA-4, this scaffold is accessible in a single step.
Reagents:
-
2-Hydroxy-1,4-naphthoquinone (1.0 equiv)
-
3,4,5-Trimethoxyaniline (1.0 equiv) - The pharmacophore donor
-
4-Chlorobenzaldehyde (1.0 equiv) - For Compound 4g
-
Acetic Acid (Glacial)
Workflow:
-
Combine: Mix all three components in a microwave-safe reaction vessel containing glacial acetic acid (5 mL per mmol).
-
Irradiate: Subject to microwave irradiation at 100°C for 15–20 minutes. (Alternatively: Reflux for 6–8 hours).
-
Monitor: Check TLC (Ethyl Acetate:Hexane 1:2) for disappearance of starting materials.
-
Isolate: Cool to room temperature. Pour mixture into crushed ice/water.
-
Purify: Filter the precipitate. Recrystallize from Ethanol/DMF to obtain the target acridine-dione.
B. Tubulin Polymerization Assay (Mechanistic Validation)
This assay confirms if the cytotoxicity is due to tubulin binding or an off-target effect.
Reagents: Purified bovine brain tubulin (>99%), GTP, spectrophotometer (350 nm).
Workflow:
Figure 2: Turbidimetric assay workflow. Polymerized microtubules scatter light; inhibition results in a flat absorbance curve.
Expected Result:
-
Control (Vehicle): Rapid increase in OD350 (polymerization).
-
CA-4 (3 µM): Flat line (Complete inhibition).
-
This compound 4g (10 µM): Significant reduction in Vmax and final plateau (Partial to strong inhibition).
References
-
Behbahani, F. S., et al. (2019). Synthesis and biological evaluation of novel benzo[c]acridine-diones as potential anticancer agents and tubulin polymerization inhibitors.[1][2] Archiv der Pharmazie, 352(6), e1800307.[1]
-
Pettit, G. R., et al. (1989). Antineoplastic agents. 122. Constituents of Combretum caffrum. Journal of Natural Products, 52(5), 1202-1206. (Original isolation of CA-4).[3]
-
Ghodsi, R., et al. (2019). Design, synthesis and biological evaluation of novel 7-arylbenzo[c]acridine-5,6-diones. ResearchGate.
-
Wang, Y., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines.[4] MDPI.
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- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Guide to the Proper Disposal of Benz[c]acridine and Contaminated Materials
Abstract: This document provides essential procedural guidance for the safe and compliant disposal of Benz[c]acridine, a polycyclic aromatic hydrocarbon (PAH) with known carcinogenic properties. The protocol herein is synthesized from established best practices for handling potent carcinogens and hazardous chemical waste, in accordance with federal and state environmental regulations. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Assessment and the Principle of Containment
This compound is classified as a polycyclic aromatic hydrocarbon (PAH), a group of compounds known for their carcinogenic, mutagenic, and teratogenic properties.[1] The primary routes of exposure are inhalation, ingestion, and skin contact.[2][3] Due to its hazard profile, all work with this compound must be governed by the principle of "as low as reasonably achievable" (ALARA) exposure.
The foundational logic of this disposal guide is to ensure complete and documented containment of the hazardous material from the point of generation to its final destruction by a certified facility. This "cradle-to-grave" approach is mandated by the Resource Conservation and Recovery Act (RCRA) and enforced by the Environmental Protection Agency (EPA).[4] Any deviation from proper procedure can result in significant legal penalties and, more importantly, pose a severe health risk.
Crucially, this guide is not a substitute for institutional oversight. Before beginning any work that will generate this compound waste, you are required to contact and coordinate with your institution's Environmental Health & Safety (EHS) department. They will provide specific containers, labels, and pickup schedules compliant with local, state, and federal regulations.
Mandatory Personal Protective Equipment (PPE)
When handling any form of this compound waste—pure compound, contaminated labware, or solutions—the following minimum PPE is required to prevent accidental exposure.[5]
| PPE Item | Specification | Rationale for Use |
| Gloves | Nitrile, double-gloved | Prevents dermal absorption. Double-gloving provides a safeguard against tears or punctures. |
| Eye Protection | Chemical safety goggles or face shield | Protects eyes from splashes of solutions or airborne dust particles.[2] |
| Lab Coat | Certified flame-resistant, buttoned | Shields skin and personal clothing from contamination. |
| Respirator | NIOSH-approved N95 or higher | Required when handling the solid powder form to prevent inhalation of carcinogenic dust.[6] |
This table summarizes the minimum required PPE for handling this compound waste.
Step-by-Step Disposal Protocol
This protocol outlines the standardized procedure for segregating, packaging, and labeling this compound waste for disposal.
Step 1: Waste Segregation at the Point of Generation
Immediately upon generation, segregate this compound waste from all other waste streams. This is a critical step to prevent cross-contamination and dangerous chemical reactions.[7]
-
Solid Waste: Includes unused pure compound, contaminated gloves, weigh boats, pipette tips, and absorbent pads.
-
Liquid Waste: Includes solutions containing this compound, solvent rinses of contaminated glassware, and reaction mixtures.
-
Sharps Waste: Includes contaminated needles, syringes, or broken glassware.
Step 2: Containerization
Use only EHS-approved containers for hazardous waste accumulation.
-
For Solids: Use a wide-mouth, sealable plastic or glass container clearly marked for "this compound Solid Waste." The container must have a screw-top lid and be durable.[8]
-
For Liquids: Use a chemically-resistant (e.g., borosilicate glass or HDPE) container with a screw-top lid. Ensure the container is compatible with the solvents used. Never mix incompatible waste streams.
-
For Sharps: Place all contaminated sharps into a designated, puncture-proof sharps container.
Step 3: Labeling of Hazardous Waste
Proper labeling is a legal requirement and essential for the safety of all personnel who will handle the container.[4] As soon as the first piece of waste is added, the container must be labeled with a hazardous waste tag provided by your EHS office.
The label must include:
-
Generator Information: Your name, lab, and contact information.
-
Chemical Contents: List "this compound" and any other chemical constituents by their full name (no abbreviations). Include the percentage of each component.
-
Hazard Identification: Check all applicable hazard boxes (e.g., Toxic, Carcinogen).
Step 4: Waste Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be under the direct control of the laboratory personnel. The SAA should be in a secondary containment bin to mitigate any potential leaks.
Step 5: Arranging for Disposal
Once the waste container is full, or if you are approaching the accumulation time limit (consult your EHS office), submit a chemical waste pickup request through your institution's EHS portal. Do not move the waste yourself. Trained EHS professionals will collect the waste for consolidation and shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[4]
Known or suspected carcinogens must be disposed of safely, typically through high-temperature incineration by a specialized contractor.[9] These agents must never be washed down the drain or placed in general waste bins.[9]
Emergency Procedures for Spills
In the event of a this compound spill, immediate and correct action is vital to minimize exposure and environmental contamination.
-
Minor Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an absorbent material like sand or vermiculite.[10] Do not use combustible materials like paper towels on a dry spill.
-
With a clean shovel or scoop, carefully place the material into a designated, sealable container for disposal.[8][10]
-
Decontaminate the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's EHS and emergency response teams.
-
Prevent entry to the contaminated area.
-
For any spill, isolate the area for at least 25 meters (for solids) or 50 meters (for liquids) as an immediate precautionary measure.[3][10] Cleanup should only be performed by specialists or trained personnel.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and required steps for the compliant management of this compound waste.
Caption: Workflow for this compound Waste Management
References
-
Benz(c)acridine. PubChem - National Institutes of Health. [Link]
-
DIBENZ(a,h)ACRIDINE. PubChem - National Institutes of Health. [Link]
-
Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Carcinogens - Standards. Occupational Safety and Health Administration (OSHA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet. U.S. Environmental Protection Agency (EPA). [Link]
-
Household Hazardous Waste (HHW). U.S. Environmental Protection Agency (EPA). [Link]
-
Carcinogenicity GHS Information Sheet. Society for Chemical Hazard Communication. [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs) ToxFAQs. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Mastering Safety: A Guide to Personal Protective Equipment for Handling Benz[c]acridine
For researchers and scientists in the field of drug development, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling potent compounds like Benz[c]acridine, a known polycyclic aromatic hydrocarbon (PAH) with carcinogenic properties, a comprehensive understanding and rigorous application of personal protective equipment (PPE) is not merely a procedural formality—it is a critical component of responsible scientific conduct. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring the protection of personnel and the preservation of a secure research environment.
The Imperative for Stringent Controls: Understanding the Hazard
This compound is classified as a carcinogen and mutagen.[1] Exposure to this compound can occur through inhalation of airborne particles, dermal absorption, and ingestion.[2][3] The insidious nature of many chemical carcinogens lies in their potential for long-term health effects that may not manifest for years, underscoring the necessity of minimizing exposure to the lowest reasonably achievable levels.[4] It is a fundamental principle, recognized by the National Institute for Occupational Safety and Health (NIOSH), that there is no safe level of exposure to a carcinogen.[5] Therefore, the selection and use of PPE must be approached with the utmost diligence.
Core Directive: A Multi-Layered Defense Strategy
A robust PPE strategy for this compound is not about a single piece of equipment, but a synergistic system of controls. This includes engineering controls, administrative controls, and finally, the last line of defense—personal protective equipment.[6]
1. Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls must be in place and verified.
-
Chemical Fume Hood: All handling of this compound, particularly when in powdered form or being manipulated in a way that could generate aerosols, must be conducted within a properly functioning and certified chemical fume hood.[7] This is crucial for preventing the inhalation of hazardous dust or vapors.
-
Ventilated Enclosures: For weighing solid this compound, a ventilated balance enclosure or a dedicated powder containment hood is highly recommended to minimize the dispersion of fine particles.[7]
2. Personal Protective Equipment: Your Immediate Barrier
The following PPE is mandatory when handling this compound. The rationale behind each selection is critical to understanding and ensuring compliance.
-
Hand Protection:
-
Rationale: Dermal absorption is a significant route of exposure for polycyclic aromatic hydrocarbons.[3] A single layer of gloves may not provide sufficient protection against micropunctures or permeation.
-
Protocol: Double-gloving is required.
-
Inner Glove: A thin, disposable nitrile glove. Nitrile is preferred over latex due to its superior chemical resistance and because it is less likely to cause allergic reactions.[8]
-
Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or neoprene should be worn over the inner nitrile glove.[9] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times for this compound or similar aromatic compounds.[10]
-
-
Best Practices: Gloves should be inspected for any signs of degradation or puncture before each use. They should be changed immediately if contamination is suspected, and always upon completion of the handling procedure.[11] Never reuse disposable gloves.[8]
-
-
Body Protection:
-
Rationale: To prevent the contamination of personal clothing and skin.
-
Protocol: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required. This provides a barrier against splashes and airborne particles. A traditional lab coat that buttons in the front is not sufficient as it can gap and allow for contamination.
-
-
Eye and Face Protection:
-
Rationale: To protect against splashes of solutions containing this compound and from airborne particles that could come into contact with the eyes.
-
Protocol: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. In situations where there is a higher risk of splashing, a full-face shield should be worn in addition to the safety goggles.[2]
-
-
Respiratory Protection:
-
Rationale: To prevent the inhalation of this compound, especially when handling the solid powder.
-
Protocol: When working with powdered this compound outside of a ventilated enclosure, or if there is a risk of aerosol generation that cannot be contained by a fume hood, a NIOSH-approved respirator is required.
-
For most applications involving small quantities in a fume hood, a half-mask respirator with P100 (HEPA) filters is appropriate.[12]
-
In situations with higher potential for exposure, a full-facepiece respirator with P100 cartridges or a powered air-purifying respirator (PAPR) may be necessary. A risk assessment should be conducted to determine the appropriate level of respiratory protection.[13] All personnel required to wear a respirator must be medically cleared, trained, and fit-tested annually as per OSHA regulations.
-
-
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, sequential protocol for donning, doffing, and disposing of PPE is paramount to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring it is fully fastened.
-
Respirator: If required, perform a user seal check and don the respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Outer Gloves: Don the second, heavier pair of chemical-resistant gloves, ensuring the cuffs of the gloves go over the cuffs of the gown.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
-
Gown: Untie or unsnap the gown and peel it off from the shoulders, turning it inside out as it is removed. Dispose of it in the designated hazardous waste container.
-
Eye and Face Protection: Remove the face shield (if used) and then the safety goggles. Place them in a designated area for decontamination.
-
Respirator: If worn, remove the respirator.
-
Inner Gloves: Remove the inner nitrile gloves, again turning them inside out. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
All disposable PPE and any materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and any other solid materials should be placed in a clearly labeled, sealed hazardous waste container.[14][15]
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed hazardous waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste vendor in accordance with local, state, and federal regulations.[16]
Quantitative Data Summary
| Personal Protective Equipment | Standard | Rationale for Use with this compound |
| Hand Protection | Double Gloving: Inner Nitrile, Outer Butyl Rubber or Neoprene | Prevents dermal absorption of a known carcinogen.[3] |
| Body Protection | Disposable, solid-front gown with tight cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects eyes from splashes and airborne particles.[2] |
| Face Protection | Full-face shield (in addition to goggles) | Required for tasks with a high splash potential. |
| Respiratory Protection | NIOSH-approved respirator with P100 filters | Prevents inhalation of carcinogenic dust and aerosols.[12] |
Experimental Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for safely handling this compound.
Caption: Workflow for PPE Selection and Use when Handling this compound.
References
- Safety Data Sheet: Acridine orange (C.I. 46005) - Carl ROTH. (2024).
- This compound - CAMEO Chemicals - NOAA. (n.d.).
- Safety Data Sheet - Acridine. (2025).
- Safety Data Sheet - Sigma-Aldrich. (2025).
- General Use SOP - Carcinogens - Stanford Environmental Health & Safety. (n.d.).
- Benz(c)acridine | C17H11N | CID 9181 - PubChem. (n.d.). Retrieved from the National Center for Biotechnology Information, U.S.
- Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. (n.d.). Retrieved from Thomas Jefferson University website.
- Controlling Carcinogens - Safety Resources. (2022).
- BENZO(C)ACRIDINE - Safety Data Sheet - ChemicalBook. (n.d.).
- Acridine - Santa Cruz Biotechnology. (n.d.). Retrieved from Santa Cruz Biotechnology, Inc. website.
- Polycyclic Aromatic Hydrocarbons - 3M. (n.d.).
- Respiratory Protection Guidance for Hazardous Drug Handling - 3M. (n.d.).
- NIOSH Chemical Carcinogen Policy - CDC. (2016). Retrieved from the Centers for Disease Control and Prevention website.
- OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.).
- Respirator for Chemicals | Protective Dust Mask - uvex safety. (n.d.).
- Hazard Watch: Polycyclic Aromatic Hydrocarbons (PAHs) in the workplace - RPS Group. (n.d.).
- Glove Selection Guide - Office of Environment, Health & Safety. (n.d.). Retrieved from the University of California, Berkeley website.
- NIOSH Chemical Carcinogen Policy | Cancer - CDC. (2014). Retrieved from the Centers for Disease Control and Prevention website.
- Occupational Exposure to Polycyclic Aromatic Hydrocarbons and Lung Cancer Risk: Results from a Pooled Analysis of Case–Control Studies (SYNERGY) - PMC - PubMed Central. (n.d.). Retrieved from the National Center for Biotechnology Information, U.S.
- OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC. (n.d.). Retrieved from the Centers for Disease Control and Prevention website.
- NIOSH Issues Revised Chemical Carcinogen Policy | Crowell & Moring LLP. (2017).
- NUREG/CR-0041 Rev. 1 "Manual of Respiratory Protection Against Airborne Radioactive Material" - Nuclear Regulatory Commission. (n.d.). Retrieved from the U.S.
- Select the Right Gloves to Protect Yourself when Handling Chemicals, Vol. 12, Issue 3. (n.d.). Retrieved from the University of Florida, IFAS Extension.
- Lung cancer risk assessment for workers exposed to polycyclic aromatic hydrocarbons in various industries - ResearchGate. (2025).
- Glove Compatibility Chart - Environment, Health & Safety - University of Michigan. (n.d.).
- Hazardous Waste - EHSO Manual 2025-2026. (2025).
- Polycyclic Aromatic Hydrocarbons (PAHs): What Instructions Should Be Given to Patients to Prevent Overexposure to PAHs? | Environmental Medicine | ATSDR - CDC Archive. (n.d.). Retrieved from the Centers for Disease Control and Prevention website.
- Glove Selection & Usage Chart - ehsdb. (2014). Retrieved from the University of California, Santa Barbara website.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Occupational Exposure to Polycyclic Aromatic Hydrocarbons and Lung Cancer Risk: Results from a Pooled Analysis of Case–Control Studies (SYNERGY) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NIOSH Chemical Carcinogen Policy | NIOSH | CDC [cdc.gov]
- 5. NIOSH Chemical Carcinogen Policy | Cancer | CDC [cdc.gov]
- 6. crowell.com [crowell.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 11. jefferson.edu [jefferson.edu]
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- 13. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 14. carlroth.com [carlroth.com]
- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
